molecular formula C8H17NO B064850 N-Propyltetrahydro-2H-pyran-4-amine CAS No. 192811-37-3

N-Propyltetrahydro-2H-pyran-4-amine

Cat. No.: B064850
CAS No.: 192811-37-3
M. Wt: 143.23 g/mol
InChI Key: ZWCXQKMDYCVHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Propyltetrahydro-2H-pyran-4-amine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-propyloxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-5-9-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCXQKMDYCVHJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30592983
Record name N-Propyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192811-37-3
Record name N-Propyloxan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30592983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of N-Propyltetrahydro-2H-pyran-4-amine, a versatile heterocyclic amine intermediate. It details the compound's chemical identity, physicochemical properties, a validated synthesis methodology, and its significant applications in pharmaceutical development, agrochemical formulation, and polymer chemistry. This document is intended for researchers, chemists, and professionals in drug discovery and materials science, offering expert insights into the practical utility and handling of this compound.

Chemical Identity and Core Properties

This compound, also known as N-propyloxan-4-amine, is a secondary amine featuring a saturated tetrahydropyran ring.[1] This structure imparts a favorable balance of reactivity and solubility, making it a valuable building block in synthetic chemistry.[1] The amine functionality provides a reactive site for a wide array of chemical modifications, enabling the construction of more complex molecular architectures.[1]

dot graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} pdot Caption: Molecular Structure of this compound

The fundamental properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 192811-37-3[2][3][4]
Molecular Formula C₈H₁₇NO[1][3][4]
Molecular Weight 143.23 g/mol [1][3]
Appearance Yellowish wax[1]
Purity ≥ 96% (HPLC)[1]
Synonyms Propyl-(tetrahydropyran-4-yl)amine, N-propyloxan-4-amine[1][4]
SMILES CCCNC1CCOCC1[4]

Synthesis Methodology: Reductive Amination

Principle: The most direct and industrially scalable synthesis of this compound is the reductive amination of Tetrahydro-4H-pyran-4-one. This well-established one-pot reaction involves the initial formation of an iminium ion intermediate from the reaction between the ketone and propylamine, which is then reduced in situ to the desired secondary amine. The choice of a mild reducing agent like sodium triacetoxyborohydride (STAB) is critical; it is selective for the iminium ion over the ketone, preventing the formation of the corresponding alcohol byproduct.

dot graph G { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

} pdot Caption: Workflow for Synthesis via Reductive Amination

Step-by-Step Protocol:
  • Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine/enamine and its iminium ion intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the stirring mixture. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure this compound.

Applications in Research and Development

The unique structural features of this compound make it a highly sought-after intermediate in several high-value R&D sectors.

Pharmaceutical Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates, such as solubility and metabolic stability. This compound serves as a key building block in the synthesis of novel therapeutic agents.[1] Its application is particularly noted in the development of drugs targeting neurological disorders.[1] The secondary amine allows for its incorporation into larger, more complex bioactive molecules, including kinase inhibitors, which are crucial in oncology and inflammation research.[1]

Agrochemical Formulations

In the agrochemical industry, this compound is used in the formulation of next-generation pesticides and herbicides.[1] Its incorporation into active ingredients can enhance their efficacy, allowing for lower application rates and potentially reducing environmental impact.[1] The lipophilic propyl group combined with the polar tetrahydropyran ring can modulate the uptake and translocation of the active substance within the target pest or plant.

Polymer and Materials Science

This compound also functions as a valuable modifier in polymer chemistry.[1] When integrated into polymer chains, it can impart improved flexibility and durability to the resulting materials.[1] The amine functionality can also serve as a curing agent for epoxy resins or as a monomer in the synthesis of specialized polyamides and polyimides with tailored thermal and mechanical properties.

Organic Synthesis Intermediate

Beyond specific applications, it is a versatile intermediate for creating complex molecules in a laboratory setting.[1] The nucleophilic amine can be readily functionalized through reactions like acylation, alkylation, and arylation, providing access to a diverse library of substituted tetrahydropyran derivatives for screening in drug discovery and other research areas.[5]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. Based on data for structurally related aminotetrahydropyrans, the compound should be treated as hazardous.

Hazard CategoryGHS Classification and Precautionary Statements
Flammability Flammable Liquid (Category 3). H226: Flammable liquid and vapor. P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
Acute Toxicity Harmful if swallowed (Acute Toxicity 4, Oral). H302: Harmful if swallowed. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Corrosion/Irritation Causes severe skin burns and eye damage. H314: Causes severe skin burns and eye damage. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Storage Store locked up in a well-ventilated place. Keep container tightly closed. Recommended storage temperature is 0-8°C.[1]

Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

Conclusion

This compound (CAS 192811-37-3) is a pivotal chemical intermediate with a broad spectrum of applications. Its robust and scalable synthesis, combined with the versatile reactivity of its secondary amine and the favorable physicochemical properties imparted by the tetrahydropyran ring, establishes it as a valuable tool for innovation in pharmaceuticals, agrochemicals, and materials science. Adherence to strict safety protocols is mandatory when handling this compound to mitigate potential hazards.

References

  • Aaron Chemistry GmbH. (n.d.). Safety Data Sheet: this compound.
  • Chem-Impex International. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine.
  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Available from: [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine.
  • ChemicalBook. (n.d.). N-PROPYL-TETRAHYDRO-2H-PYRAN-4-AMINE (CAS 192811-37-3).
  • Ghorai, M. K., & Bhattacharyya, S. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives. Marine Drugs, 11(12), 5025–5073. Available from: [Link]

  • Chemical-Suppliers.com. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine.
  • Ibragimov, A. G., et al. (2019). Synthesis and identification of 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. ResearchGate. Available from: [Link]

  • Sigma-Aldrich. (n.d.). 4-Aminotetrahydropyran.
  • ChemicalBook. (2023). Tetrahydro-4H-pyran-4-one: properties and applications.
  • Request PDF. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans.
  • Google Patents. (n.d.). CN107614496A - The method for preparing amino tetrahydro pyran compound.
  • Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6991950, 4-(Methylamino)tetrahydro-2H-pyran.
  • Kozlov, N. S., et al. (2022). 2-(2-(Dimethylamino)vinyl)-4H-pyran-4-ones as Novel and Convenient Building-Blocks for the Synthesis of Conjugated 4-Pyrone Derivatives. Molecules, 27(24), 8963. Available from: [Link]

  • ResearchGate. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773210, 4-Aminomethyltetrahydropyran.

Sources

Introduction: The Significance of the Tetrahydropyran Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Propyltetrahydro-2H-pyran-4-amine

This compound is a substituted secondary amine built upon the tetrahydropyran (THP) scaffold. The THP ring is a privileged structural motif in medicinal chemistry, found in numerous natural products and synthetic bioactive molecules.[1] Its presence often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, making it a desirable component in drug design.[2] Consequently, this compound serves as a versatile chemical building block for the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders, as well as in the formulation of agrochemicals.[3]

This guide provides a comprehensive overview of the principal synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a critical evaluation of each method's advantages and limitations. The primary audience for this document includes researchers, process chemists, and drug development professionals who require a robust and scalable synthesis for this valuable intermediate.

Primary Synthesis Pathway: Reductive Amination

The most direct, efficient, and widely employed strategy for the synthesis of this compound is the reductive amination of Tetrahydro-2H-pyran-4-one with propylamine.[4] This powerful transformation is a cornerstone of amine synthesis due to its high selectivity, operational simplicity, and broad functional group tolerance.[5][6] It is frequently performed as a one-pot reaction, which enhances efficiency and atom economy, making it an attractive method from a green chemistry perspective.[4]

Reaction Principle and Mechanism

Reductive amination involves two key sequential steps:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of Tetrahydro-2H-pyran-4-one. This forms an unstable hemiaminal intermediate, which subsequently dehydrates to yield a C=N double bond, known as an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.

  • Reduction: The imine (or iminium ion) is then reduced in situ by a suitable reducing agent to afford the target secondary amine.

The choice of reducing agent is critical. It must be selective for the imine/iminium ion over the starting ketone. If the reducing agent is too reactive, it will simply reduce the ketone to the corresponding alcohol (tetrahydro-2H-pyran-4-ol), halting the desired reaction pathway.

G General Mechanism of Reductive Amination Ketone Tetrahydro-2H-pyran-4-one (Ketone) invis1 Ketone->invis1 Amine Propylamine (Primary Amine) Amine->invis1 Hemiaminal Hemiaminal Intermediate Imine Imine / Iminium Ion Hemiaminal->Imine H2O - H₂O Hemiaminal->H2O invis2 Imine->invis2 Product This compound (Secondary Amine) Reducer [Reducing Agent] Reducer->invis2 invis1->Hemiaminal + invis2->Product + invis3

Caption: General mechanism of reductive amination.

Key Reagents and Methodologies

The success of the reductive amination hinges on the appropriate selection of reagents and reaction conditions.

Reagent ClassExample(s)Role & Causality
Carbonyl Source Tetrahydro-2H-pyran-4-oneThe electrophilic ketone that provides the core tetrahydropyran scaffold. It is a commercially available and stable liquid.[7]
Amine Source PropylamineThe nucleophile that introduces the N-propyl group.
Reducing Agents Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃)Preferred for Lab Scale. STAB is a mild and selective reducing agent, effective under slightly acidic conditions where iminium ion formation is favored.[8] Its steric bulk prevents it from readily reducing the starting ketone, ensuring high selectivity for the imine intermediate.
Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni)Preferred for Industrial Scale. This method uses hydrogen gas and a metal catalyst. It is highly efficient and produces only water as a byproduct.[4] However, it requires specialized high-pressure reactor equipment.
Sodium Cyanoborohydride (NaBH₃CN)A classic reagent that is stable in mildly acidic conditions (pH 3-6), ideal for iminium ion reduction. Its use has declined due to the high toxicity of cyanide byproducts.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)The solvent must be inert to the reaction conditions and capable of dissolving the reactants. For STAB reductions, chlorinated solvents are common. For catalytic hydrogenation, alcohols are often used.
Acid Catalyst (Optional) Acetic Acid (AcOH)Often used with borohydride reagents to catalyze imine formation and facilitate the reduction by creating the more reactive iminium ion.[8]
Experimental Protocol 1: Lab-Scale Synthesis using STAB

This protocol describes a reliable, small-scale synthesis suitable for research and development laboratories.

Materials:

  • Tetrahydro-2H-pyran-4-one (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (optional, ~0.1 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Tetrahydro-2H-pyran-4-one (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.2 M concentration).

  • Amine Addition: Add propylamine (1.2 eq) to the solution. If desired, add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes. Note: The addition may be slightly exothermic. Maintain the temperature at or near room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 4-12 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude this compound can be further purified by flash column chromatography on silica gel or by vacuum distillation to obtain the final product of high purity.

Experimental Protocol 2: Scalable Synthesis via Catalytic Hydrogenation

This protocol is suitable for larger-scale production where specialized equipment is available.

Materials:

  • Tetrahydro-2H-pyran-4-one (1.0 eq)

  • Propylamine (1.1 eq)

  • Palladium on Carbon (5% Pd/C, ~1-2 mol%) or Raney Nickel

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Parr hydrogenator or similar high-pressure reactor

Step-by-Step Procedure:

  • Reactor Charging: To the vessel of a high-pressure reactor, add Tetrahydro-2H-pyran-4-one (1.0 eq), propylamine (1.1 eq), and the solvent (e.g., Methanol).

  • Catalyst Addition: Carefully add the Pd/C catalyst (or Raney Nickel slurry) to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions must be optimized) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating (e.g., 40-50 °C) to increase the rate.

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases.

  • Workup: Carefully vent the excess hydrogen and purge the reactor with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter cake with the reaction solvent (Methanol). Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue is the crude product.

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity this compound.

G Experimental Workflow: Reductive Amination Start Combine Ketone + Amine in Solvent Imine_Form Stir for Imine Formation (Optional Acid Catalyst) Start->Imine_Form Add_Reductant Add Reducing Agent (e.g., STAB) Imine_Form->Add_Reductant React Monitor Reaction (TLC / LC-MS) Add_Reductant->React Quench Aqueous Quench (e.g., NaHCO₃) React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, Concentrate Extract->Dry Purify Purify (Chromatography/Distillation) Dry->Purify Product Pure Product Purify->Product

Caption: Workflow for lab-scale reductive amination.

Alternative Pathway: N-Alkylation of Tetrahydro-2H-pyran-4-amine

An alternative, though often less desirable, route is the direct N-alkylation of the parent primary amine, tetrahydro-2H-pyran-4-amine, with a suitable propylating agent like 1-bromopropane or 1-iodopropane.[9]

Reaction Principle and Limitations

This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a C-N bond.

The primary limitation of this method is the lack of selectivity.[9] The product, this compound, is itself a nucleophile and can compete with the starting primary amine for the alkyl halide. This leads to over-alkylation, producing the tertiary amine (N,N-dipropyltetrahydro-2H-pyran-4-amine) and even the quaternary ammonium salt as significant byproducts. Controlling the reaction to yield only the mono-alkylated product is challenging and often results in lower yields and complex purification procedures.[10]

G N-Alkylation Pathway and Side Reactions Start_Amine Tetrahydro-2H-pyran-4-amine (Primary Amine) invis1 Start_Amine->invis1 Alkyl_Halide Propyl Bromide Alkyl_Halide->invis1 invis2 Alkyl_Halide->invis2 invis3 Alkyl_Halide->invis3 Product Desired Product (Secondary Amine) Base Base (-HBr) Product->Base Product->invis2 Side_Product1 Side Product (Tertiary Amine) Side_Product1->invis3 Side_Product2 Side Product (Quaternary Salt) invis1->Product + invis2->Side_Product1 + (Over-alkylation) invis3->Side_Product2 + (Over-alkylation)

Caption: N-Alkylation showing desired and side products.

Representative Experimental Protocol: N-Alkylation

Materials:

  • Tetrahydro-2H-pyran-4-amine (1.0 eq)

  • 1-Bromopropane (1.0 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)

  • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Water, Brine, Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve tetrahydro-2H-pyran-4-amine (1.0 eq) in acetonitrile.

  • Base Addition: Add a non-nucleophilic base such as powdered potassium carbonate (2.0 eq). The base is required to neutralize the HBr generated during the reaction.

  • Alkylating Agent: Add 1-bromopropane (1.0 eq) dropwise to the stirring suspension. Using the primary amine as the limiting reagent can help minimize, but not eliminate, dialkylation.

  • Reaction Conditions: Heat the mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Final Purification: The resulting crude oil, which will likely be a mixture of starting material, mono- and di-alkylated products, requires careful purification by column chromatography.

Conclusion and Pathway Comparison

For the synthesis of this compound, reductive amination stands as the superior methodology for both laboratory and industrial applications.

FeatureReductive AminationN-Alkylation
Selectivity Excellent for secondary amine; over-alkylation is not a primary concern.Poor; often produces a mixture of primary, secondary, tertiary, and quaternary amines.
Yield Generally high, especially with optimized conditions.Often moderate to low for the desired product due to side reactions.
Purification Relatively straightforward.Difficult; requires careful separation of products with similar polarities.
Atom Economy High, especially in one-pot protocols.Lower, due to the need for a stoichiometric base.
Applicability Widely applicable and robust.Limited by selectivity issues; better suited for synthesizing tertiary amines or quaternary salts.

While N-alkylation is a fundamental reaction, its practical application for the selective synthesis of secondary amines like this compound is limited. The reductive amination pathway, particularly using mild reagents like sodium triacetoxyborohydride for lab-scale work or catalytic hydrogenation for large-scale production, offers a more controlled, efficient, and reliable route to this important chemical intermediate.

References

  • Title: Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst Source: ACS Publications URL: [Link]

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: Frontiers in Chemistry URL: [Link]

  • Title: Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction Source: PMC - NIH URL: [Link]

  • Title: Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis Source: Journal of Chemical and Pharmaceutical Research URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine Source: ResearchGate URL: [Link]

  • Title: Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization Source: PMC - NIH URL: [Link]

  • Title: Amine alkylation Source: Wikipedia URL: [Link]

  • Title: Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture Source: ResearchGate URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: PubMed URL: [Link]

  • Title: Synthesis method of tetrahydro-4H-pyran-4-one Source: Google Patents URL
  • Title: Preparation method of tetrahydropyran-4-one and pyran-4-one Source: Google Patents URL
  • Title: Boron reagents for reductive amination Source: ResearchGate URL: [Link]

  • Title: Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source: RSC Publishing URL: [Link]

Sources

Spectroscopic Data for N-Propyltetrahydro-2H-pyran-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The molecule consists of a tetrahydropyran ring, an oxygen-containing six-membered saturated heterocycle, substituted at the 4-position with a propylamino group.

Caption: Molecular structure of N-Propyltetrahydro-2H-pyran-4-amine.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information regarding the number of unique protons and carbons, their chemical environments, and their connectivity.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra would involve dissolving the sample (typically 5-10 mg) in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons to ensure adequate signal dispersion.

Caption: A typical workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the N-propyl group. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
-CH₃ (propyl)~0.9Triplet (t)3HCoupled to the adjacent -CH₂- group.
-CH₂- (propyl, middle)~1.4-1.6Sextet or multiplet (m)2HCoupled to both the -CH₃ and the N-CH₂- groups.
N-H~1.5-2.5Broad singlet (br s)1HChemical shift can be variable and concentration-dependent. May exchange with D₂O.
-CH- (ring, position 4)~2.5-2.8Multiplet (m)1HAttached to the nitrogen, expected to be deshielded.
N-CH₂- (propyl)~2.6-2.9Triplet (t)2HAdjacent to the nitrogen atom.
-CH₂- (ring, axial, positions 3,5)~1.3-1.5Multiplet (m)2H
-CH₂- (ring, equatorial, positions 3,5)~1.7-1.9Multiplet (m)2H
-CH₂-O- (ring, axial, positions 2,6)~3.3-3.5Multiplet (m)2HProtons on carbons adjacent to the ring oxygen are significantly deshielded.
-CH₂-O- (ring, equatorial, positions 2,6)~3.8-4.0Multiplet (m)2HEquatorial protons are typically more deshielded than axial protons in a tetrahydropyran ring.
¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the symmetry of the tetrahydropyran ring (assuming rapid chair-chair interconversion), some carbons may be chemically equivalent.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
-CH₃ (propyl)~11-13Most upfield signal.
-CH₂- (propyl, middle)~22-25
-CH₂- (ring, positions 3,5)~30-35
N-CH₂- (propyl)~50-55Carbon directly attached to nitrogen.
-CH- (ring, position 4)~55-60Carbon bearing the amino group.
-CH₂-O- (ring, positions 2,6)~65-70Carbons adjacent to the ring oxygen, significantly downfield.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to N-H, C-H, C-N, and C-O bonds.

Experimental Protocol: IR Data Acquisition

The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small drop of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3300-3500N-H stretchWeak-MediumSecondary amines typically show a single, sharp peak in this region.[2][3]
2850-2960C-H stretch (aliphatic)StrongMultiple sharp peaks corresponding to symmetric and asymmetric stretching of CH₂, and CH₃ groups.
1450-1470C-H bend (scissoring)Medium
1050-1150C-O stretch (ether)StrongA characteristic strong absorption for the C-O-C stretching in the tetrahydropyran ring.
1000-1250C-N stretch (aliphatic amine)Medium[3]

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

The mass spectrum would typically be acquired using a mass spectrometer with an Electron Ionization (EI) source. The sample would be introduced via a direct insertion probe or through a gas chromatograph (GC) for separation prior to ionization.

Predicted Mass Spectrum Fragmentation

The molecular ion peak (M⁺) is expected at m/z = 143. According to the nitrogen rule, an odd molecular weight corresponds to the presence of an odd number of nitrogen atoms, which is consistent with the structure. The fragmentation pattern will be dominated by cleavages that lead to stable carbocations or radical cations.

MS_Fragmentation M [C8H17NO]+• m/z = 143 F1 [M - CH2CH3]+• m/z = 114 M->F1 -•C2H5 F2 [C5H10NO]+ m/z = 100 M->F2 α-cleavage F4 [C3H7]+ m/z = 43 M->F4 Propyl cation F3 [C4H8N]+ m/z = 70 F2->F3 Ring Opening

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

  • m/z 143 (M⁺): The molecular ion peak.

  • m/z 114: Loss of an ethyl radical (•CH₂CH₃) from the propyl group.

  • m/z 100: A significant peak resulting from alpha-cleavage, where the bond between the C4 of the ring and an adjacent ring carbon is broken, leading to a stable, nitrogen-containing fragment.

  • m/z 70: Further fragmentation of the m/z 100 ion.

  • m/z 43: Corresponding to the propyl cation [CH₃CH₂CH₂]⁺.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The outlined NMR, IR, and MS data are based on fundamental principles of spectroscopy and analysis of structurally related compounds. These predictions offer a valuable baseline for researchers working with this molecule, aiding in its synthesis, purification, and characterization. Experimental verification of this data is a crucial next step and will serve to refine our understanding of the physicochemical properties of this important chemical entity.

References

  • Chemistry LibreTexts. Spectroscopy of Amines. [Link]

  • University of Calgary. Sample IR spectra. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Biological Activity of N-Propyltetrahydro-2H-pyran-4-amine Derivatives: A Versatile Scaffold for CNS and Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic bioactive compounds. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive structural motif for drug design. When functionalized with an amine at the 4-position, the resulting tetrahydro-2H-pyran-4-amine core becomes a versatile building block for accessing a wide range of biological targets. This guide focuses specifically on N-propyltetrahydro-2H-pyran-4-amine and its derivatives, a chemical class demonstrating significant potential in modulating key pathways associated with pain, inflammation, and central nervous system (CNS) disorders. We will explore the synthesis, key biological activities, structure-activity relationships (SAR), and essential experimental protocols for evaluating these promising compounds, providing a comprehensive resource for researchers and drug development professionals.

The Tetrahydro-2H-pyran-4-amine Scaffold: A Foundation for Bioactivity

The core structure, this compound, features a saturated six-membered oxygen-containing heterocycle with an N-propyl-substituted amine at the C4 position. This arrangement provides a three-dimensional structure with a defined conformational preference, which is crucial for specific interactions with biological targets. The pyran oxygen can act as a hydrogen bond acceptor, while the secondary amine provides a key hydrogen bond donor and a basic center for salt formation, enhancing solubility.

The broader class of pyran derivatives is known for a vast array of biological activities, including anticancer, anticoagulant, diuretic, antiviral, and neuroprotective properties.[1][2] The specific tetrahydro-2H-pyran-4-amine scaffold serves as a valuable intermediate, particularly in the development of new drugs targeting neurological disorders.[3] This guide will delve into the specific activities unlocked by the N-propyl substitution and further derivatization.

Synthetic Strategies for Derivatization

The synthesis of this compound derivatives typically begins with a commercially available starting material, tetrahydro-4H-pyran-4-one. The most direct and widely used method to introduce the N-propylamine moiety is through reductive amination.

Core Synthesis Rationale: Reductive amination is a robust and high-yielding reaction. It involves the initial formation of an iminium ion intermediate from the reaction of the ketone with propylamine, which is then reduced in situ to the desired secondary amine. Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation because it is mild, selective for imines over ketones, and does not require acidic conditions that could be detrimental to other functional groups.

cluster_0 Core Synthesis cluster_1 Further Derivatization start Tetrahydro-4H-pyran-4-one step2 Reductive Amination (e.g., NaBH(OAc)3, DCE) start->step2 step1 Propylamine (CH3CH2CH2NH2) step1->step2 product This compound (Core Scaffold) step2->product deriv1 Acyl Halides / Carboxylic Acids (Amide Formation) product->deriv1 React with... deriv2 Alkyl Halides (N-Alkylation) product->deriv2 React with... deriv3 Aryl Halides (Buchwald-Hartwig / Ullmann Coupling) product->deriv3 React with... product2 Target Bioactive Derivatives (e.g., Amides, Tertiary Amines) deriv1->product2 deriv2->product2 deriv3->product2

Caption: General workflow for synthesis and derivatization.

Further diversity is achieved by treating the this compound core as a building block. The secondary amine is a nucleophilic handle for a variety of chemical transformations, including:

  • Amide bond formation: Reaction with activated carboxylic acids or acyl chlorides to generate carboxamide derivatives. This is a common strategy to explore interactions with target proteins.

  • Further N-alkylation/arylation: Reaction with alkyl or aryl halides to produce tertiary amines.

  • Reductive amination: Reaction with other aldehydes or ketones to append more complex substituents.

Key Biological Activities and Mechanisms of Action

Derivatives of this scaffold have shown pronounced activity in two primary therapeutic areas: analgesia/anti-inflammation and CNS modulation.

Analgesic and Anti-inflammatory Properties

A significant body of research points to the potential of these derivatives in treating inflammatory pain. The primary mechanism involves modulation of the endocannabinoid system, specifically the cannabinoid receptor 2 (CB2).

Mechanism of Action: CB2 Receptor Agonism The CB2 receptor is predominantly expressed in immune cells and is an attractive therapeutic target because its activation can produce anti-inflammatory and analgesic effects without the psychotropic side effects associated with CB1 receptor activation. A notable example is the derivative 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, which was identified as a selective and potent CB2 agonist.[4] This compound demonstrated an oral ED50 of 0.1 mg/kg in a rat model of inflammatory pain, highlighting the scaffold's utility in designing potent pain therapeutics.[4]

Activation of the G-protein coupled CB2 receptor by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels and MAP kinase signaling pathways. This cascade ultimately suppresses the release of pro-inflammatory cytokines from immune cells, reducing inflammation and associated pain.

cluster_pathway CB2 Receptor Signaling Cascade ligand THP-Derivative (CB2 Agonist) receptor CB2 Receptor (GPCR) ligand->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits mapk MAPK Pathway (Modulation) g_protein->mapk camp cAMP levels (decrease) ac->camp pka PKA Inactivation camp->pka response Reduced Cytokine Release (Anti-inflammatory Effect) pka->response mapk->response cluster_SAR Key SAR Points for THP-4-Amine Derivatives main_node r1 N-Substituent (R1): - Influences potency and selectivity. - Propyl group is a common starting point. main_node->r1  Size & Lipophilicity r2 Amine Functionality (R2): - Critical for target engagement. - Often part of an amide linker. main_node->r2  H-Bonding & Linker    r3 C4-Substitution (R3): - Adding groups like -CN can switch  target from CB2 to CB1/TSPO. main_node->r3   Target Selectivity r4 Pyran Ring: - Stereochemistry is crucial. - Provides stable, low-energy conformation. main_node->r4 Conformational Rigidity

Caption: Structure-Activity Relationship (SAR) summary.

Experimental Protocols for Biological Evaluation

To validate the biological activity of novel this compound derivatives, robust and reproducible assays are essential. The following protocols describe standard methods for assessing key activities discussed in this guide.

Protocol 5.1: In Vitro CB2 Receptor Binding Assay

Principle: This is a competitive radioligand binding assay used to determine the affinity (Ki) of a test compound for the human CB2 receptor. It measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Methodology:

  • Preparation: Use cell membranes prepared from HEK293 or CHO cells stably expressing the human CB2 receptor.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).

    • 50 µL of a potent CB2 radioligand (e.g., [³H]CP-55,940) at a fixed concentration near its Kd value.

    • 100 µL of cell membrane preparation in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4).

  • Controls:

    • Total Binding: Contains radioligand and membranes, but no test compound.

    • Non-specific Binding (NSB): Contains radioligand, membranes, and a high concentration (e.g., 10 µM) of a known, non-radioactive CB2 agonist (e.g., WIN 55,212-2) to saturate all specific binding sites.

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation. The choice of this temperature and time is to ensure the binding reaction reaches equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total Binding - NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value.

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 5.2: In Vivo Acetic Acid-Induced Writhing Test for Analgesia

Principle: This is a widely used animal model to screen for peripheral analgesic activity. Intraperitoneal (i.p.) injection of acetic acid causes irritation and induces a characteristic stretching behavior (writhing), which is quantifiable. Analgesic compounds reduce the number of writhes. [5]

start Acclimatize Mice (e.g., 7 days) group Group Allocation (n=8-10 per group) - Vehicle Control - Positive Control (e.g., Diclofenac) - Test Compound (Multiple Doses) start->group admin Compound Administration (e.g., oral gavage, i.p.) group->admin wait Waiting Period (e.g., 30-60 min for absorption) admin->wait induce Induce Writhing (i.p. injection of 0.6% acetic acid) wait->induce observe Observation Period (e.g., 20 minutes) induce->observe count Count Number of Writhes (Stretching of hind limbs) observe->count analyze Data Analysis - Calculate % Inhibition - Statistical Test (e.g., ANOVA) count->analyze end Determine ED50 analyze->end

Caption: Experimental workflow for the writhing test.

Methodology:

  • Animals: Use male Swiss albino mice (20-25 g). Acclimatize them for at least one week before the experiment.

  • Grouping: Randomly divide animals into groups (n=8-10 per group):

    • Vehicle Control: Receives the vehicle (e.g., saline with 1% Tween 80).

    • Positive Control: Receives a standard analgesic (e.g., indomethacin, 10 mg/kg).

    • Test Groups: Receive the test compound at various doses.

  • Administration: Administer the vehicle, positive control, or test compound by an appropriate route (e.g., oral gavage or i.p.).

  • Pre-treatment Time: Allow for drug absorption (typically 30 minutes for i.p. or 60 minutes for oral administration).

  • Induction: Administer 0.6% (v/v) acetic acid solution i.p. (10 mL/kg) to each mouse.

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and start a timer. After a 5-minute latency period, count the total number of writhes (constriction of the abdomen followed by stretching of the hind limbs) for a continuous 20-minute period.

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100.

    • Analyze data for statistical significance using an appropriate test (e.g., one-way ANOVA followed by Dunnett's post-hoc test). An ED50 value can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound derivatives represent a highly versatile and promising class of compounds. The scaffold's favorable physicochemical properties and synthetic tractability have enabled the development of potent and selective modulators of key biological targets involved in pain, inflammation, and CNS disorders. The demonstrated efficacy of derivatives as CB2 agonists and their potential as monoamine transporter inhibitors highlight the therapeutic promise of this chemical space.

Future research should focus on:

  • Multiparameter Optimization: Systematically optimizing derivatives for potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties to identify clinical candidates.

  • Exploration of Novel Targets: Screening focused libraries of these derivatives against other CNS targets (e.g., ion channels, GPCRs) to uncover new therapeutic applications.

  • Advanced Preclinical Models: Evaluating lead compounds in more sophisticated models of chronic pain (e.g., neuropathic pain models) and neurological diseases to better predict clinical efficacy.

  • PET Ligand Development: Leveraging the scaffold's affinity for targets like TSPO and CB1 to develop novel radioligands for in vivo imaging and disease diagnosis.

The continued exploration of this compound derivatives holds significant potential for delivering next-generation therapeutics for a range of unmet medical needs.

References

  • Mahdavi, S. M., et al. (2016). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian Journal of Pharmaceutical Research, 15(4), 801–812. Retrieved from [Link]

  • Joule, J. A. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Journal of Biomolecular Structure and Dynamics, 1-17. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2013). High analgesic and anti-inflammatory in vivo activities of six new hybrids NSAIAs tetrahydropyran derivatives. Bioorganic & Medicinal Chemistry Letters, 23(19), 5368–5372. Retrieved from [Link]

  • Darvishi, S., et al. (2023). Preparation of 2-amino-4H-pyran derivatives 4a–l via multi-component reaction. Applied Organometallic Chemistry, 37(8), e7131. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • dos Santos, A. R., et al. (2022). Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. Pharmaceuticals, 15(9), 1133. Retrieved from [Link]

  • Sindelar, R. D., et al. (1983). Quantitative structure-activity relationships for substituted aminotetralin analogues. II: Inhibition of dopamine uptake. Journal of Medicinal Chemistry, 26(6), 859–864. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). N Propyl Tetrahydro 2H Pyran 4 Amine (250Mg). Retrieved from [Link]

  • Giblin, G. M., et al. (2007). Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. Journal of Medicinal Chemistry, 50(11), 2597–2600. Retrieved from [Link]

  • Kumar, A., et al. (2022). Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors. RSC Medicinal Chemistry, 13(10), 1269-1282. Retrieved from [Link]

  • Penmatsa, H., et al. (2017). Further structure-activity relationship studies on 4-((((3S,6S)-6-benzhydryltetrahydro-2H-pyran-3-yl)amino)methyl)phenol: Identification of compounds with triple uptake inhibitory activity as potential antidepressant agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3346–3351. Retrieved from [Link]

  • Donohue, S. R., et al. (2012). N-(4-Cyano-tetrahydro-2H-pyran-4-yl) and N-(1-Cyanocyclohexyl) Derivatives of 1,5-Diarylpyrazole 3-Carboxamides Showing High Affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors. Journal of Medicinal Chemistry, 55(21), 9106–9119. Retrieved from [Link]

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization of ‎2-amino-pyran ‎and derivatives evaluation of the bacterial, ‎antioxidant and anticancer activity. International journal of health sciences, 6(S4), 4816–4830. Retrieved from [Link]

  • Gschnaidt, M., et al. (1998). Novel selective PDE4 inhibitors. 2. Synthesis and structure-activity relationships of 4-aryl-substituted cis-tetra- and cis-hexahydrophthalazinones. Journal of Medicinal Chemistry, 41(19), 3579-3597. Retrieved from [Link]

  • Sharma, A., & Kumar, V. (2022). 4H-Pyran-based biologically active molecules. Synthetic Communications, 52(12), 1639-1662. Retrieved from [Link]

  • Man-Kin, L., et al. (2018). Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 74-84. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4587. Retrieved from [Link]

  • Singh, M., et al. (2022). Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential. ACS Chemical Neuroscience, 13(17), 2533–2549. Retrieved from [Link]

Sources

Navigating the Therapeutic Landscape of N-Propyltetrahydro-2H-pyran-4-amine Analogs: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-Propyltetrahydro-2H-pyran-4-amine scaffold represents a versatile and promising chemical entity in modern medicinal chemistry. Its inherent structural features, including a modifiable amine functionality and a stable tetrahydropyran ring, render it an ideal building block for the synthesis of diverse compound libraries with the potential to address a wide array of therapeutic needs.[1] This in-depth technical guide provides a comprehensive overview of the potential therapeutic targets for analogs of this compound. We will delve into the scientific rationale behind pursuing these targets, supported by evidence from the broader class of pyran derivatives, and provide detailed, field-proven experimental protocols for target identification and validation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and advancement of novel small molecule therapeutics.

Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery

The this compound core is a valuable starting point for the development of novel therapeutic agents, particularly in the realm of neurological disorders.[1] The tetrahydropyran ring enhances solubility and metabolic stability, while the secondary amine provides a convenient handle for synthetic modification, allowing for the exploration of a vast chemical space.[1] The broader family of pyran-containing compounds has demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. This suggests that analogs derived from the this compound scaffold could interact with a multitude of biological targets, offering therapeutic potential across various disease areas.

This guide will explore a selection of high-potential therapeutic targets for which analogs of this compound may exhibit significant modulatory activity. For each target, we will present the underlying biological rationale and provide detailed, step-by-step protocols for experimental validation.

General Strategies for Target Identification of Novel Analogs

Before delving into specific, hypothesis-driven target validation, it is often beneficial to employ unbiased, proteome-wide approaches to identify the direct binding partners of a novel bioactive compound. These methods are broadly categorized into affinity-based and label-free techniques.

Affinity-Based Pull-Down Approaches

Affinity-based methods involve chemically modifying the small molecule to incorporate a tag (e.g., biotin) that allows for the selective isolation of its binding partners from a complex biological sample, such as a cell lysate.

Experimental Protocol: Photo-Affinity Chromatography

This technique utilizes a photo-reactive group on the small molecule probe to covalently crosslink with its target upon UV irradiation, enabling stringent washing conditions to minimize non-specific interactions.

  • Probe Synthesis: Synthesize an analog of the this compound derivative of interest containing a photo-reactive moiety (e.g., a diazirine or benzophenone) and an affinity tag (e.g., biotin).

  • Cell Lysis: Prepare a protein lysate from the target cells or tissues.

  • Incubation: Incubate the cell lysate with the photo-affinity probe.

  • UV Crosslinking: Expose the mixture to UV light to induce covalent bond formation between the probe and its binding partners.

  • Affinity Purification: Add streptavidin-coated beads to the lysate to capture the biotinylated probe-protein complexes.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique protein bands by mass spectrometry.

Logical Workflow for Photo-Affinity Chromatography

cluster_prep Preparation cluster_binding Binding & Capture cluster_analysis Analysis Probe Synthesize Photo-Affinity Probe Incubate Incubate Probe with Lysate Probe->Incubate Lysate Prepare Cell Lysate Lysate->Incubate UV UV Crosslinking Incubate->UV Purify Affinity Purification with Beads UV->Purify Wash Wash to Remove Non-specific Binders Purify->Wash Elute Elute Target Proteins Wash->Elute Analyze SDS-PAGE & Mass Spectrometry Elute->Analyze cluster_treatment Treatment Lysate Prepare Cell Lysate Incubate_Compound Incubate with Compound Lysate->Incubate_Compound Incubate_Vehicle Incubate with Vehicle (Control) Lysate->Incubate_Vehicle Protease Limited Protease Digestion Incubate_Compound->Protease Incubate_Vehicle->Protease Quench Quench Digestion Protease->Quench Analyze SDS-PAGE & Mass Spec Analysis Quench->Analyze cluster_dopamine Dopamine D2/D3 Signaling cluster_serotonin Serotonin 5-HT1A Signaling Dopamine Dopamine D2R D2/D3 Receptor Dopamine->D2R Gi Gi/o Protein D2R->Gi AC_inhibit Inhibit Adenylyl Cyclase Gi->AC_inhibit cAMP_decrease Decrease cAMP AC_inhibit->cAMP_decrease PKA_inhibit Inhibit PKA cAMP_decrease->PKA_inhibit Effector_D Downstream Effects PKA_inhibit->Effector_D Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A Gi_S Gi/o Protein HT1A->Gi_S AC_inhibit_S Inhibit Adenylyl Cyclase Gi_S->AC_inhibit_S cAMP_decrease_S Decrease cAMP AC_inhibit_S->cAMP_decrease_S PKA_inhibit_S Inhibit PKA cAMP_decrease_S->PKA_inhibit_S Effector_S Downstream Effects PKA_inhibit_S->Effector_S

Sources

An In-Depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

N-Propyltetrahydro-2H-pyran-4-amine has emerged as a pivotal structural motif in the realms of medicinal chemistry and organic synthesis. While a singular, seminal "discovery" paper for this compound is not readily identifiable in the public domain, its significance is underscored by its role as a versatile intermediate in the development of complex molecules. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications, with a focus on the practical insights relevant to researchers and drug development professionals.

Introduction and Physicochemical Properties

This compound, also known by synonyms such as N-propyloxan-4-amine and propyl-(tetrahydro-pyran-4-yl)-amine, is a secondary amine featuring a saturated tetrahydropyran ring.[1] This unique combination of a flexible alkyl chain and a heterocyclic core imparts desirable physicochemical properties, including enhanced reactivity and solubility, making it an ideal building block in synthetic chemistry.[1] Its amine functionality serves as a key handle for further molecular elaboration.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 192811-37-3[1][2]
Molecular Formula C₈H₁₇NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Appearance Yellowish wax[2]
Purity ≥ 96% (HPLC)[2]
Storage Conditions 0-8°C[2]

Synthesis of this compound: A Probable Synthetic Route

The most logical and widely employed method for the synthesis of N-alkylated amines like this compound is reductive amination . This robust and versatile reaction involves the condensation of a carbonyl compound, in this case, tetrahydro-2H-pyran-4-one, with a primary amine, propylamine, to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

G cluster_reactants Reactants Tetrahydropyranone Tetrahydro-2H-pyran-4-one Imine Imine Intermediate Tetrahydropyranone->Imine + Propylamine - H₂O Propylamine Propylamine Propylamine->Imine FinalProduct This compound Imine->FinalProduct + [H] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Imine Reduction

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure for the reductive amination synthesis of this compound, adapted from established methodologies for similar transformations.

Materials:

  • Tetrahydro-2H-pyran-4-one

  • Propylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-one (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.2-0.5 M.

  • Addition of Amine and Acid Catalyst: Add propylamine (1.1-1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause some effervescence. Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2-3 times).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product as a yellowish wax.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the propyl group (triplet for the methyl group, sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen) and the tetrahydropyran ring protons.

    • ¹³C NMR: Will display the expected number of carbon signals corresponding to the propyl and tetrahydropyran moieties.

  • Infrared (IR) Spectroscopy: A characteristic N-H stretching absorption for a secondary amine will be observed in the region of 3300-3500 cm⁻¹. C-H, C-N, and C-O stretching vibrations will also be present.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (143.23 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for CH₃, N-CH₂-CH₂, N-CH₂-CH₂-CH₃, and tetrahydropyran ring protons.
¹³C NMR 8 unique carbon signals.
IR (cm⁻¹) ~3300-3500 (N-H stretch), ~2850-2960 (C-H stretch), ~1080-1150 (C-O stretch).
Mass Spec (m/z) [M+H]⁺ at ~144.2.

Applications in Research and Development

This compound serves as a valuable building block in several areas of chemical research and development.

Pharmaceutical Development

The primary application of this compound is in the synthesis of more complex bioactive molecules, particularly in the development of new drugs targeting neurological disorders.[2] The tetrahydropyran motif is a common feature in many biologically active compounds, and the N-propyl amine allows for the introduction of this scaffold into larger drug candidates.

G Start N-Propyltetrahydro- 2H-pyran-4-amine Step1 Coupling with Pharmacophore A Start->Step1 Intermediate1 Intermediate 1 Step1->Intermediate1 Step2 Further Functionalization (e.g., with Moiety B) Intermediate1->Step2 FinalDrug Bioactive Molecule (e.g., for Neurological Disorders) Step2->FinalDrug

Figure 2: Role of this compound as a building block in drug discovery.

Agrochemical Formulations

This compound is also utilized in the formulation of agrochemicals.[2] It can act as a component in the synthesis of active ingredients for pesticides and herbicides, contributing to the development of more effective and potentially more environmentally benign crop protection agents.[2]

Conclusion

This compound stands as a testament to the importance of versatile chemical intermediates in advancing scientific discovery. While its own history is not prominently documented, its utility in the synthesis of novel compounds for pharmaceutical and agrochemical applications is clear. The probable synthetic route via reductive amination offers a reliable and scalable method for its production. As research continues to demand novel molecular architectures, the role of such foundational building blocks will undoubtedly remain critical.

References

  • Chemical-Suppliers.com. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link]

Sources

An In-Depth Technical Guide to N-Propyltetrahydro-2H-pyran-4-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

N-Propyltetrahydro-2H-pyran-4-amine is a heterocyclic amine that has garnered increasing interest within the pharmaceutical and agrochemical sectors. Its unique structural motif, combining a saturated oxygen-containing ring with a flexible n-propylamino group, makes it a valuable intermediate for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of this compound, offering a technical resource for researchers and professionals in drug discovery and development. The amine functionality provides a reactive handle for further molecular elaboration, while the tetrahydropyran ring can influence physicochemical properties such as solubility and metabolic stability, making it an attractive scaffold in medicinal chemistry.[1][2]

Commercial Availability and Key Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and development and larger-scale manufacturing needs. The compound is typically offered as a yellowish wax or liquid and can also be sourced as its hydrochloride salt for improved handling and stability. When procuring this chemical, it is crucial to consider the purity, which is often provided as a percentage determined by High-Performance Liquid Chromatography (HPLC).

Below is a table summarizing prominent suppliers of this compound and its hydrochloride salt:

SupplierProduct NameCAS NumberPurity
Chem-Impex International, Inc.N-Propyl-tetrahydro-2H-pyran-4-amine192811-37-3≥ 96% (HPLC)[1]
Amerigo ScientificN-Propyl-tetrahydro-2H-pyran-4-amine192811-37-3Not specified
Santa Cruz Biotechnology, Inc.N-Propyl-tetrahydro-2H-pyran-4-amine192811-37-3Not specified[3]
P&S ChemicalsN-propyl-tetrahydro-2h-pyran-4-amine192811-37-3Not specified[4]

Note: Purity and specifications may vary between suppliers and batches. It is recommended to request a certificate of analysis for lot-specific data.

Synthetic Pathways: A Focus on Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of tetrahydropyran-4-one with n-propylamine. This versatile reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the desired secondary amine. The choice of reducing agent and reaction conditions is critical to achieving high yields and purity.

Two common and effective protocols for this transformation are detailed below.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Sodium triacetoxyborohydride is a mild and selective reducing agent, particularly well-suited for reductive aminations.[5] Its lower reactivity towards aldehydes and ketones compared to iminium ions allows for a convenient one-pot procedure.[5][6]

Experimental Protocol:

  • To a stirred solution of tetrahydropyran-4-one (1.0 eq) and n-propylamine (1.2 eq) in a suitable aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • The reaction mixture is typically stirred at room temperature for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure this compound.

Logical Framework for the STAB-mediated Reductive Amination:

Caption: Workflow for the synthesis of this compound via STAB-mediated reductive amination.

Protocol 2: Reductive Amination using Titanium(IV) Isopropoxide and Sodium Borohydride

This method utilizes titanium(IV) isopropoxide as a Lewis acid to facilitate imine formation, which is subsequently reduced by sodium borohydride.[7] This protocol is particularly useful for less reactive ketones and amines.

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydropyran-4-one (1.0 eq) and n-propylamine (1.2 eq) in a dry alcohol solvent such as ethanol or methanol.

  • Add titanium(IV) isopropoxide (2.0 eq) to the mixture and stir at room temperature for 8-10 hours to facilitate imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 7-8 hours.

  • Quench the reaction by carefully adding an aqueous solution of ammonia.

  • The resulting inorganic precipitate is removed by filtration, and the filter cake is washed with an organic solvent like dichloromethane.

  • The filtrate is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is further extracted with the same organic solvent.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification of the crude product can be achieved by vacuum distillation or column chromatography.

Physicochemical Properties and Analytical Data

A thorough understanding of the physicochemical properties and spectral data is essential for the characterization and quality control of this compound.

PropertyValue
CAS Number 192811-37-3[1][3][8]
Molecular Formula C₈H₁₇NO[1][3][8]
Molecular Weight 143.23 g/mol [1]
Appearance Yellowish wax[1]
Storage Store at 0-8°C[1]

While specific, publicly available spectra for this compound are limited, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the n-propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen). The protons on the tetrahydropyran ring will appear as a series of multiplets in the upfield region. The N-H proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (methyl, methylene, and methine carbons).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M+) at m/z = 143, along with characteristic fragmentation patterns.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and a prominent C-O-C stretching band for the ether linkage in the tetrahydropyran ring, typically around 1100 cm⁻¹.

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its role as a versatile building block for the synthesis of more complex, biologically active molecules.

Pharmaceutical Development

The tetrahydropyran motif is a common feature in many approved drugs and clinical candidates, often imparting favorable pharmacokinetic properties. The N-propylamino group of the title compound serves as a key point for diversification, allowing for the introduction of various pharmacophoric elements. This scaffold has been explored in the development of novel therapeutic agents, particularly in the area of neurological disorders.[1][2] The incorporation of this moiety can lead to compounds with improved efficacy and reduced side effects.[2]

Logical Flow of Application in Drug Discovery:

DrugDiscovery Start This compound Reaction Chemical Modification at Amine Start->Reaction Library Library of Analogs Reaction->Library Screening Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Preclinical/Clinical Candidate LeadOpt->Candidate

Sources

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling protocols for N-Propyltetrahydro-2H-pyran-4-amine (CAS No. 192811-37-3), a versatile building block in pharmaceutical and organic synthesis.[1][2] Given the limited availability of specific toxicological data for this compound, this document synthesizes information from structurally related aliphatic amines and substituted tetrahydropyrans to establish a robust framework for its safe utilization in a laboratory setting. The amine functionality and the tetrahydropyran scaffold suggest a profile that requires diligent adherence to safety protocols to mitigate potential risks.[1][3]

Compound Profile and Physicochemical Properties

This compound, also known as Propyl-(tetrahydropyran-4-yl)amine, is a yellowish, waxy substance at room temperature.[1] Its unique structure, featuring a tetrahydropyran ring, enhances its utility as an intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents.[1]

PropertyValueSource
CAS Number 192811-37-3[2][4]
Molecular Formula C₈H₁₇NO[2][4]
Molecular Weight 143.23 g/mol [4]
Appearance Yellowish wax[1]
Storage Temperature 0-8°C[1]

Hazard Identification and Risk Assessment: An Analog-Based Approach

Due to the absence of comprehensive toxicological studies on this compound, a conservative approach to hazard assessment is imperative. Analysis of related compounds, such as other aliphatic amines and tetrahydropyran derivatives, suggests the following potential hazards:

  • Skin and Eye Irritation/Corrosion: Aliphatic amines are known to be irritants and can cause severe skin burns and eye damage upon direct contact.[5][6] It is prudent to assume that this compound possesses similar properties.

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[6]

  • Flammability: While specific data is unavailable, many organic amines are flammable.[5] Therefore, it should be treated as a potentially flammable substance, and sources of ignition should be avoided.

The following DOT script visualizes a logical workflow for risk assessment prior to handling the compound.

RiskAssessment Risk Assessment Workflow for this compound start Start: New Experiment with This compound assess_hazards Assess Potential Hazards (Analog-Based Approach) start->assess_hazards review_sds Review SDS of Analogous Compounds (e.g., other tetrahydropyran amines, n-propylamine) assess_hazards->review_sds identify_risks Identify Specific Risks for the Planned Procedure (e.g., inhalation, skin contact, fire) review_sds->identify_risks develop_sop Develop Standard Operating Procedure (SOP) with appropriate safety controls identify_risks->develop_sop ppe_selection Select Appropriate Personal Protective Equipment (PPE) develop_sop->ppe_selection emergency_plan Establish Emergency Procedures (Spill, Exposure) ppe_selection->emergency_plan is_safe Is the procedure safe to proceed? emergency_plan->is_safe proceed Proceed with Experiment stop STOP: Re-evaluate Procedure or Consult Safety Officer is_safe->proceed Yes is_safe->stop No

Caption: Risk assessment workflow for handling this compound.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial to ensure the safety of laboratory personnel.

Engineering Controls
  • Ventilation: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure. The following are minimum requirements:

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes.[5]

  • Skin Protection:

    • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[7]

    • Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

  • Respiratory Protection: If there is a risk of generating aerosols or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5]

The following DOT script illustrates the decision-making process for selecting the appropriate level of PPE.

PPESelection PPE Selection Guide for this compound start Start: Handling this compound task What is the nature of the task? start->task small_scale Small-scale transfer in fume hood task->small_scale Weighing/Transfer large_scale Large-scale reaction or potential for splashing task->large_scale Reaction/Purification ppe_base Minimum PPE: - Chemical splash goggles - Nitrile/Neoprene gloves - Lab coat small_scale->ppe_base ppe_enhanced Enhanced PPE: - Chemical splash goggles - Face shield - Chemically resistant gloves - Flame-resistant lab coat large_scale->ppe_enhanced aerosol_risk Risk of aerosol generation? respirator Add NIOSH-approved respirator with organic vapor cartridge aerosol_risk->respirator Yes end Proceed with Task aerosol_risk->end No ppe_base->aerosol_risk ppe_enhanced->aerosol_risk respirator->end

Caption: Decision tree for selecting appropriate PPE.

Storage Requirements
  • Temperature: Store in a cool, dry, well-ventilated area at the recommended temperature of 0-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[6]

  • Container: Store in a tightly sealed container to prevent atmospheric moisture contamination and potential degradation.

Emergency Procedures

Prompt and appropriate action is critical in the event of an emergency.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[5]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill and Leak Response
  • Evacuation: Evacuate all non-essential personnel from the spill area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

  • Cleanup: Place the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not allow the material to enter drains or waterways.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Dispose of the hazardous waste through a licensed waste disposal contractor in accordance with all applicable federal, state, and local regulations.[8] Do not dispose of down the drain or in the general trash.[8]

Experimental Protocols: General Guidelines for Synthetic Use

This compound is a valuable intermediate in organic synthesis.[1] The following is a generalized protocol for its use in a typical nucleophilic substitution reaction.

Objective: To perform an N-alkylation reaction using this compound as the nucleophile.

Materials:

  • This compound

  • Electrophile (e.g., an alkyl halide)

  • A suitable aprotic solvent (e.g., acetonitrile, DMF)

  • A non-nucleophilic base (e.g., diisopropylethylamine)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen.

  • Reagent Addition: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and the base in the chosen solvent.

  • Cooling: Cool the reaction mixture to a suitable temperature (e.g., 0°C) using an ice bath to control the initial exothermic reaction.

  • Electrophile Addition: Slowly add the electrophile to the stirred reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the required time. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by a suitable method (e.g., flash column chromatography).

Conclusion

While this compound is a valuable tool in chemical synthesis, its safe handling is paramount. By understanding its potential hazards based on analogous compounds and by rigorously implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can confidently and safely unlock its synthetic potential.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propylamine. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. Retrieved from [Link]

  • Saling, H., & Schnatter, H. (1998).
  • Schultz, T. W., & Cronin, M. T. (2002). Structure-toxicity relationships for aliphatic chemicals evaluated with Tetrahymena pyriformis. Chemical research in toxicology, 15(12), 1614-1622.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]

  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • CP Lab Chemicals. (n.d.). 2H-Pyran-4-amine, 4-ethyltetrahydro, hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan- 4-yl]amino)-8-(2, 4, 6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

Sources

Methodological & Application

N-Alkylation of Tetrahydro-2H-pyran-4-amine: A Comprehensive Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Tetrahydropyrans

The tetrahydro-2H-pyran-4-amine scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its saturated heterocyclic core offers a desirable combination of metabolic stability, favorable physicochemical properties, and three-dimensional character, which can lead to enhanced binding affinity and selectivity for biological targets. The secondary or tertiary amine functionality introduced via N-alkylation serves as a critical handle for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide provides a detailed technical overview and actionable protocols for the N-alkylation of tetrahydro-2H-pyran-4-amine, targeting researchers, medicinal chemists, and process development scientists.

Core Principles of N-Alkylation: Mechanistic Considerations

The N-alkylation of tetrahydro-2H-pyran-4-amine can be broadly achieved through two primary strategies: direct alkylation with electrophiles and reductive amination with carbonyl compounds. The choice of method is dictated by the nature of the desired alkyl group, the required scale of the reaction, and the presence of other functional groups in the molecule.

Direct N-Alkylation

This classical approach involves the reaction of the primary amine with an alkyl halide or sulfonate. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkylating agent. A key challenge in this method is controlling the degree of alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines and even quaternary ammonium salts.

Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of secondary and tertiary amines.[1] This one-pot reaction involves the initial formation of a Schiff base (imine) or enamine intermediate from the condensation of the primary amine with an aldehyde or ketone, respectively.[2] This intermediate is then reduced in situ to the desired N-alkylated amine.[3] The key advantage of this method is the high degree of control over the final product, as over-alkylation is generally not observed. The choice of reducing agent is critical for the success of the reaction, with milder reagents such as sodium triacetoxyborohydride (STAB) being preferred for their selectivity in reducing the iminium ion in the presence of the carbonyl starting material.[4][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the fundamental workflows for the N-alkylation of tetrahydro-2H-pyran-4-amine.

cluster_0 Direct Alkylation Start_DA Tetrahydro-2H-pyran-4-amine Reaction_DA N-Alkylation (SN2) Start_DA->Reaction_DA Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Reaction_DA Base Base (e.g., K2CO3) Base->Reaction_DA Product_DA N-Alkyl-tetrahydro-2H-pyran-4-amine Reaction_DA->Product_DA Byproduct_DA Over-alkylation Products Reaction_DA->Byproduct_DA cluster_1 Reductive Amination Start_RA Tetrahydro-2H-pyran-4-amine Imine_Formation Imine/Iminium Formation Start_RA->Imine_Formation Carbonyl Aldehyde/Ketone (R-CHO/R2CO) Carbonyl->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reduction Product_RA N-Alkyl-tetrahydro-2H-pyran-4-amine Reduction->Product_RA

Figure 2: Workflow for Reductive Amination.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-alkylation of tetrahydro-2H-pyran-4-amine.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes the N-benzylation of tetrahydro-2H-pyran-4-amine with benzaldehyde as a representative example.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Tetrahydro-2H-pyran-4-amine101.151.01 g10.01.0
Benzaldehyde106.121.17 g (1.12 mL)11.01.1
Sodium Triacetoxyborohydride211.943.18 g15.01.5
1,2-Dichloroethane (DCE)-50 mL--
Saturated aq. NaHCO₃ solution-50 mL--
Brine-50 mL--
Anhydrous Na₂SO₄----

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tetrahydro-2H-pyran-4-amine (1.01 g, 10.0 mmol) and 1,2-dichloroethane (50 mL).

  • Stir the solution at room temperature until the amine is fully dissolved.

  • Add benzaldehyde (1.17 g, 11.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. Note: The addition may cause a slight exotherm.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-benzyl-tetrahydro-2H-pyran-4-amine. [6][7] Characterization of N-benzyl-tetrahydro-2H-pyran-4-amine:

  • Appearance: Clear oil. [7]* Molecular Formula: C₁₂H₁₇NO. [6]* Molecular Weight: 191.27 g/mol . [7]* CAS Number: 443344-23-8. [6]

Protocol 2: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-ethylation of tetrahydro-2H-pyran-4-amine using ethyl iodide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Tetrahydro-2H-pyran-4-amine101.151.01 g10.01.0
Ethyl Iodide155.971.72 g (0.89 mL)11.01.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Acetonitrile (CH₃CN)-50 mL--
Water-50 mL--
Diethyl Ether (Et₂O)-100 mL--
Brine-50 mL--
Anhydrous MgSO₄----

Procedure:

  • To a 250 mL round-bottom flask, add tetrahydro-2H-pyran-4-amine (1.01 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and acetonitrile (50 mL).

  • Stir the suspension vigorously at room temperature.

  • Add ethyl iodide (1.72 g, 11.0 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-ethyl-tetrahydro-2H-pyran-4-amine.

  • Further purification can be achieved by distillation under reduced pressure or by flash column chromatography.

Characterization of N-ethyl-tetrahydro-2H-pyran-4-amine:

  • CAS Number: 211814-15-2. [2]

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and widely accepted chemical transformations. [1][8]The reliability of these procedures is underscored by the following self-validating principles:

  • Reaction Monitoring: The progress of each reaction should be diligently monitored by an appropriate analytical technique (TLC or LC-MS). This allows for the determination of the reaction endpoint and helps to avoid the formation of byproducts due to prolonged reaction times or excessive temperatures.

  • Stoichiometry Control: The stoichiometry of the reagents, particularly the alkylating agent and the base or reducing agent, is critical for achieving high yields and minimizing side reactions. The provided protocols outline optimized molar ratios.

  • Purification and Characterization: The identity and purity of the final product must be confirmed by standard analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Comparison of the obtained data with literature values for known compounds provides definitive structural confirmation.

Conclusion: Enabling the Synthesis of Novel Chemical Entities

The N-alkylation of tetrahydro-2H-pyran-4-amine is a fundamental transformation that provides access to a diverse range of chemical entities with significant potential in drug discovery and development. The choice between direct alkylation and reductive amination will depend on the specific synthetic goals and the nature of the desired product. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can confidently and efficiently synthesize novel N-alkylated tetrahydropyran derivatives for their research programs.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (2025). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Myers, A. (n.d.). Myers Chem 115. Retrieved from [Link]

  • ResearchGate. (2025). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]

  • ResearchGate. (2025). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • The Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Retrieved from [Link]

  • ChemRxiv. (n.d.). A convenient way for the synthesis of mono N-alkylated ethanolamine. Retrieved from [Link]

  • Frontiers. (n.d.). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[8][9]aphthyrin-5(6H)-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Propyltetrahydro-2H-pyran-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the N-Propyltetrahydro-2H-pyran-4-amine Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties, synthetic tractability, and three-dimensional complexity is perpetual. This compound emerges as a versatile and valuable building block in this pursuit. Its unique structure, featuring a saturated heterocyclic tetrahydropyran (THP) ring and a secondary amine, provides a compelling platform for the design of new therapeutic agents.[1] The THP moiety, a prevalent motif in numerous natural products and approved drugs, often imparts improved aqueous solubility and metabolic stability, while the secondary amine serves as a convenient handle for a variety of chemical modifications.[1]

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its key transformations and insights into its role in the development of biologically active compounds.

Physicochemical Properties and Structural Features

The utility of this compound as a medicinal chemistry scaffold is rooted in its inherent structural and physical characteristics.

PropertyValueSource
CAS Number 192811-37-3[2][3]
Molecular Formula C₈H₁₇NO[2][3]
Molecular Weight 143.23 g/mol [2][3]
Appearance Yellowish wax[1]
Storage Store at 0-8°C[1]

The presence of the oxygen atom in the THP ring can act as a hydrogen bond acceptor, influencing molecular conformations and interactions with biological targets. The propyl group on the amine provides a degree of lipophilicity that can be further modulated through synthetic modifications.

Caption: Structure of this compound.

Key Synthetic Transformations and Protocols

The secondary amine functionality of this compound is the primary site for chemical elaboration, most commonly through amide bond formation and reductive amination. These reactions allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Amide Bond Formation: A Gateway to Diverse Functionality

The coupling of this compound with carboxylic acids is a fundamental transformation for introducing a vast array of chemical functionalities. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.

G cluster_0 Amide Bond Formation Workflow start Carboxylic Acid (R-COOH) + This compound activation Activation with Coupling Agent (e.g., EDC, HATU) start->activation Step 1 coupling Nucleophilic Attack by Amine activation->coupling Step 2 product N-Acyl-N-propyltetrahydro- 2H-pyran-4-amine Derivative coupling->product Step 3

Caption: Workflow for Amide Bond Formation.

This protocol describes a general and widely applicable method for the synthesis of amides from this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[4]

Materials:

  • This compound (1.0 equiv)

  • Carboxylic acid (1.0-1.2 equiv)

  • EDC (1.2 equiv)

  • HOBt (0.1-1.0 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (0.1-1.0 equiv) and DIPEA or TEA (2.0-3.0 equiv).

  • Activation: Add EDC (1.2 equiv) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add this compound (1.0 equiv) to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Causality Behind Experimental Choices:

  • Low Temperature (0 °C): The initial activation of the carboxylic acid is performed at a low temperature to minimize side reactions and prevent the decomposition of the activated species.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the reaction of the activated carboxylic acid with atmospheric moisture.

  • Base (DIPEA or TEA): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to scavenge the proton released during the reaction, driving the equilibrium towards product formation.

  • HOBt: This additive reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions than the O-acylisourea intermediate formed with EDC alone.

Reductive Amination: Forging C-N Bonds with Control

Reductive amination provides a powerful method for forming new carbon-nitrogen bonds by reacting an amine with a ketone or aldehyde in the presence of a reducing agent.[5] This reaction is particularly useful for introducing alkyl or substituted alkyl groups onto the nitrogen atom of this compound.

G cluster_1 Reductive Amination Workflow start Ketone/Aldehyde (R'R''C=O) + This compound imine_formation Imine/Iminium Ion Formation start->imine_formation Step 1 reduction Reduction with Reducing Agent (e.g., NaBH(OAc)₃) imine_formation->reduction Step 2 product N-Substituted-N-propyltetrahydro- 2H-pyran-4-amine Derivative reduction->product Step 3

Caption: Workflow for Reductive Amination.

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is particularly well-suited for reductive amination as it does not readily reduce aldehydes and ketones, thus minimizing side reactions.[5]

Materials:

  • This compound (1.0 equiv)

  • Aldehyde or Ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (catalytic amount, optional)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 equiv) and the aldehyde or ketone (1.1 equiv) in anhydrous DCM or DCE at room temperature, add a catalytic amount of acetic acid (e.g., 1-2 drops).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. The reaction is often mildly exothermic.

  • Reaction Progression: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired tertiary amine.

Causality Behind Experimental Choices:

  • Mild Reducing Agent (NaBH(OAc)₃): This reagent is selective for the reduction of the iminium ion intermediate over the starting carbonyl compound, which allows for a one-pot procedure.

  • Acid Catalyst (Acetic Acid): A catalytic amount of acid can accelerate the formation of the imine intermediate, especially with less reactive ketones.

  • Aprotic Solvent (DCM or DCE): These solvents are suitable for both the imine formation and the reduction step and are relatively easy to remove during work-up.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The this compound scaffold has been implicitly and explicitly utilized in the design of various biologically active compounds. Its versatility makes it a valuable component in the synthesis of molecules targeting a range of therapeutic areas.

Case Study 1: Kinase Inhibitors

The tetrahydropyran motif is frequently incorporated into the design of kinase inhibitors to enhance solubility and modulate pharmacokinetic properties. In a study focused on developing potent PLK4 inhibitors, a series of novel pyrimidin-2-amine derivatives were synthesized.[6] The synthesis involved the reaction of tetrahydro-2H-pyran-4-amine with a suitable pyrimidine core, followed by further modifications.[6] Although this example uses the parent tetrahydro-2H-pyran-4-amine, the N-propyl derivative offers a readily available vector for further exploration of the binding pocket.

For instance, in the synthesis of certain pyrimidin-2-amine derivatives as potent PLK4 inhibitors, intermediates were prepared by the affinity substitution reaction of commercially available starting materials with tetrahydro-2H-pyran-4-amine.[6] This highlights the utility of the tetrahydropyran amine scaffold in building complex molecules for kinase inhibition.

Case Study 2: Central Nervous System (CNS) Agents

The physicochemical properties of the tetrahydropyran ring make it an attractive scaffold for CNS-penetrant drugs. Its ability to engage in hydrogen bonding and its moderate polarity can be fine-tuned to achieve the desired blood-brain barrier permeability. This compound is noted as a building block in the synthesis of pharmaceuticals, particularly in the development of new drugs targeting neurological disorders.[1]

For example, a study on the synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives identified potent ALK5 receptor inhibitors with antitumor efficacy.[7] The tetrahydropyran moiety was a key structural feature of these inhibitors.[7]

Structure-Activity Relationship (SAR) Insights

The N-propyl group and the secondary amine of this compound provide two key points for diversification to explore SAR.

  • Modification of the N-Propyl Group: The propyl group can be replaced with other alkyl or arylalkyl groups through reductive amination with different aldehydes or ketones. This allows for probing lipophilic pockets in a target binding site.

  • Acylation of the Amine: Amide bond formation allows for the introduction of a wide variety of substituents, including aromatic and heterocyclic rings, which can engage in various interactions such as hydrogen bonding, pi-stacking, and hydrophobic interactions.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its favorable physicochemical properties and synthetic accessibility make it an attractive scaffold for the development of novel therapeutic agents across various disease areas. The detailed protocols provided herein for its key transformations—amide bond formation and reductive amination—offer a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of scaffolds like this compound will undoubtedly play a crucial role in the future of drug design.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved January 4, 2026, from [Link]

  • Synthesis and Biological Evaluation of 2-Amino-4H-pyran-3,4,5-tricarboxylate Salt Derivatives. (2013). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]

  • Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

  • Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. (2022, April 1). PubMed. Retrieved January 4, 2026, from [Link]

  • N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com. Retrieved January 4, 2026, from [Link]

  • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

  • Reductive aminations by imine reductases: from milligrams to tons. (2020, January 21). PMC. Retrieved January 4, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023, August 23). PMC. Retrieved January 4, 2026, from [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (2002). Organic Reactions. Retrieved January 4, 2026, from [Link]

  • N-Methyltetrahydro-2H-pyran-4-amine | CAS 220641-87-2 | AMERICAN ELEMENTS ®. (n.d.). American Elements. Retrieved January 4, 2026, from [Link]

  • Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents1. (2012). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. (2023, February 15). EurekAlert!. Retrieved January 4, 2026, from [Link]

Sources

Application Notes and Protocols: N-Propyltetrahydro-2H-pyran-4-amine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Propyltetrahydro-2H-pyran-4-amine Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. The tetrahydropyran (THP) ring, a saturated six-membered oxygen-containing heterocycle, has emerged as a privileged scaffold in drug design.[1][2] Its inherent three-dimensionality, ability to improve aqueous solubility, and potential to form favorable interactions with biological targets make it an attractive alternative to traditional carbocyclic and aromatic rings.[3]

This guide focuses on a specific, yet versatile, derivative: This compound . This scaffold combines the beneficial features of the THP core with a secondary amine, providing a crucial vector for chemical modification and interaction with target proteins. The N-propyl group, in particular, offers a balance of lipophilicity and conformational flexibility that can be exploited to fine-tune a compound's biological activity and pharmacokinetic profile.

These application notes will provide a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold in drug discovery, with a focus on its potential in developing therapeutics for neurological disorders and oncology.[3]

Physicochemical Properties and Design Rationale

The strategic incorporation of the this compound scaffold into a drug candidate is underpinned by several key physicochemical properties:

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Weight 143.23 g/mol Provides a solid foundation for building more complex molecules while adhering to Lipinski's Rule of Five.
cLogP (calculated) ~1.5 - 2.0Moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 21.3 ŲContributes to improved solubility and potential for blood-brain barrier penetration.
Hydrogen Bond Donors/Acceptors 1 Donor, 1 AcceptorEnables crucial hydrogen bonding interactions with biological targets.
Rotatable Bonds 3Allows for conformational flexibility to optimize binding to target proteins.

The oxygen atom within the tetrahydropyran ring can act as a hydrogen bond acceptor and can positively influence metabolic stability by blocking potential sites of metabolism. The secondary amine provides a readily modifiable handle for introducing a wide range of substituents, enabling extensive exploration of structure-activity relationships (SAR).

Synthetic Protocols

The synthesis of this compound is most commonly achieved through a reductive amination reaction, a robust and widely used transformation in medicinal chemistry.[4][5]

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol details the one-pot synthesis of the title compound from commercially available tetrahydro-4H-pyran-4-one and propylamine using sodium triacetoxyborohydride as the reducing agent.[4][6]

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • Propylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq) and dissolve in anhydrous DCM or DCE (approximately 0.1-0.2 M concentration).

  • Imine Formation: Add propylamine (1.2 eq) to the solution. If the reaction is sluggish, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic. Maintain the temperature at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a yellowish wax or oil.[3][7]

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride: This reagent is milder and more selective than other borohydrides like sodium borohydride (NaBH₄).[4] It selectively reduces the iminium ion in the presence of the ketone, minimizing the formation of the corresponding alcohol byproduct.[6]

  • Solvent: DCM or DCE are preferred solvents as they are aprotic and do not react with the reducing agent.[5]

  • Catalytic Acid: Acetic acid protonates the ketone, activating it towards nucleophilic attack by the amine and accelerating the formation of the iminium ion.

Application in Drug Design: Case Studies and Structure-Activity Relationships

While specific clinical candidates incorporating the this compound scaffold are not extensively documented in publicly available literature, the broader 4-aminotetrahydropyran motif is a well-established component in numerous drug discovery programs. By examining these, we can infer the potential applications and SAR for our scaffold of interest.

Case Study 1: Central Nervous System (CNS) Agents

The tetrahydropyran scaffold is frequently employed in the design of CNS-active compounds due to its ability to improve properties conducive to blood-brain barrier penetration.

  • Monoamine Reuptake Inhibitors: Derivatives of 3- and 4-aminotetrahydropyran have been investigated as inhibitors of dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters for the treatment of depression and other neurological disorders.[8][9] The N-alkyl substituent plays a critical role in modulating potency and selectivity. SAR studies on related scaffolds suggest that small alkyl groups like propyl can provide a good balance of potency and metabolic stability.

Illustrative SAR for N-Alkyl-4-aminotetrahydropyran Analogs in CNS Targets:

R Group (on amine)General Effect on ActivityRationale
Methyl, Ethyl Often show good potency, may lack selectivity.Smaller groups can fit into a variety of binding pockets.
Propyl, Isopropyl Can improve potency and selectivity, good balance of lipophilicity.The propyl group can engage in favorable hydrophobic interactions within the target's binding site.
Cyclopropylmethyl May enhance metabolic stability and potency.The cyclopropyl group can reduce metabolism at the alpha-carbon.
Benzyl, Substituted Benzyl Can significantly increase potency through additional aromatic interactions.Provides opportunities for π-π stacking or other interactions with aromatic residues in the binding pocket.
Case Study 2: Oncology

The 4-aminotetrahydropyran moiety has been incorporated into potent and selective kinase inhibitors for the treatment of cancer. The scaffold can serve as a key pharmacophore that interacts with the hinge region of the kinase domain.

  • Kinase Inhibitors: The amine of the 4-aminotetrahydropyran can be functionalized to append various heterocyclic systems that target the ATP-binding site of kinases. The N-propyl group can be oriented towards a hydrophobic pocket, contributing to the overall binding affinity.

Workflow for Derivatization and Screening of this compound Based Kinase Inhibitors:

G start This compound Scaffold step1 Amide Coupling or Nucleophilic Aromatic Substitution start->step1 Introduce diverse functionalities step2 Library of Derivatized Compounds step1->step2 Generate chemical library step3 Primary Kinase Panel Screening step2->step3 Broad-spectrum activity assessment step4 Hit Identification and Validation step3->step4 Identify potent and selective hits step5 Lead Optimization (SAR Studies) step4->step5 Refine structure for improved properties step6 In Vivo Efficacy Studies step5->step6 Evaluate in animal models

Caption: Derivatization and screening workflow for kinase inhibitors.

Case Study 3: Peripherally Restricted Agents

Interestingly, the tetrahydropyran scaffold can also be utilized to design peripherally restricted drugs, where CNS penetration is undesirable.

  • Cannabinoid Receptor Agonists: A study on cannabinoid receptor agonists demonstrated that incorporating a tetrahydro-2H-pyran-4-yl group could lead to compounds with low CNS penetration.[10] This is a valuable strategy for developing analgesics that act on peripheral targets without causing CNS-mediated side effects. The N-propyl group in this context could be optimized to fine-tune the physicochemical properties that govern blood-brain barrier permeability.

Experimental Protocols for Biological Evaluation

Once a library of compounds based on the this compound scaffold has been synthesized, a cascade of biological assays is necessary to evaluate their therapeutic potential.

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a panel of protein kinases.

Materials:

  • Synthesized compounds dissolved in DMSO.

  • Recombinant protein kinases.

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

  • 384-well microplates.

Step-by-Step Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).

  • Kinase Reaction: Add the kinase, peptide substrate, and ATP to the wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Logical Flow of Biological Evaluation:

G start Synthesized Compound Library step1 In Vitro Target Engagement (e.g., Kinase Assay) start->step1 step2 Cellular Potency and Cytotoxicity Assays step1->step2 Hits with target activity step3 ADME-Tox Profiling (Solubility, Permeability, Metabolic Stability) step2->step3 Cell-potent, non-toxic compounds step4 Pharmacokinetic Studies in Rodents step3->step4 Compounds with favorable drug-like properties step5 In Vivo Efficacy in Disease Models step4->step5 Lead candidates with good exposure

Caption: Biological evaluation cascade for drug candidates.

Conclusion and Future Perspectives

The this compound scaffold represents a valuable building block in contemporary drug discovery. Its favorable physicochemical properties, synthetic tractability, and the versatility of the N-propyl-amine moiety make it an attractive starting point for the development of novel therapeutics across various disease areas. While further public domain data on specific drug candidates incorporating this exact scaffold is needed, the wealth of information on related 4-aminotetrahydropyran derivatives provides a strong rationale for its continued exploration. Future work should focus on the synthesis of diverse libraries based on this scaffold and their evaluation in a broad range of biological assays to unlock its full therapeutic potential.

References

Application Note & Protocols: Coupling Reactions with N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a privileged scaffold in modern medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability. N-Propyltetrahydro-2H-pyran-4-amine is a valuable secondary amine building block that combines this beneficial THP motif with a reactive handle for molecular elaboration.[1] Its secondary amine functionality allows for its seamless integration into lead compounds via robust and well-established coupling methodologies.[1]

This document provides a comprehensive guide for researchers, outlining detailed protocols for two of the most fundamental and widely utilized coupling reactions for this amine: Amide Bond Formation and Reductive Amination . The protocols are designed to be both descriptive and explanatory, providing the underlying scientific rationale for key procedural steps to empower researchers to adapt and troubleshoot these methods effectively.

Core Coupling Methodologies: An Overview

This compound is amenable to a variety of C-N bond-forming reactions. This guide will focus on the two most common transformations in drug discovery workflows.

  • Amide Coupling: This reaction forms a stable amide bond between the secondary amine of this compound and a carboxylic acid. This is arguably the most frequent reaction in medicinal chemistry.[2] The process requires the "activation" of the carboxylic acid to render it susceptible to nucleophilic attack by the amine.

  • Reductive Amination: This powerful reaction forms a new C-N bond by reacting the amine with an aldehyde or ketone to first form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine.[3] This method is highly efficient for creating more complex amine scaffolds.[3]

Protocol I: Amide Bond Formation via HATU Coupling

Amide bond formation is a kinetically slow process that requires activation of the carboxylic acid.[4] While many coupling reagents exist, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often preferred for their high efficiency, fast reaction rates, and ability to suppress racemization, especially with chiral carboxylic acids.[4][5][6]

Causality & Rationale: HATU reacts with a deprotonated carboxylic acid to form a highly reactive OAt-active ester.[4][7] This ester is then readily attacked by the amine nucleophile to form the thermodynamically stable amide bond.[7] A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and scavenge the acid produced during the reaction without competing with the primary amine.[4]

Workflow for HATU-Mediated Amide Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Carboxylic Acid (1.0 eq) & Amine (1.1 eq) in Anhydrous DMF add_reagents Add Acid/Amine Solution to Reaction Vessel prep_reagents->add_reagents Step 1 prep_hat Prepare HATU (1.1 eq) & DIPEA (2.5 eq) Solution add_base Add DIPEA (2.5 eq) add_reagents->add_base Step 2 add_hatu Add HATU (1.1 eq) at 0 °C add_base->add_hatu Step 3 react Stir at Room Temperature (Monitor by LC-MS/TLC) add_hatu->react Step 4 quench Quench with Saturated aq. NaHCO₃ react->quench Step 5 extract Extract with Ethyl Acetate (3x) quench->extract Step 6 wash Wash Organic Layer (Brine) extract->wash Step 7 dry Dry (Na₂SO₄), Filter, Concentrate wash->dry Step 8 purify Purify by Column Chromatography dry->purify Step 9

Figure 1. General workflow for HATU amide coupling.
Detailed Step-by-Step Protocol:
  • Reagent Preparation:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF) to a concentration of approximately 0.1 M.

    • To this solution, add this compound (1.0-1.2 eq).

  • Reaction Setup:

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Cool the stirring solution to 0 °C using an ice bath.

    • Add DIPEA (2.5-3.0 eq) dropwise.

    • In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF. Add this solution to the reaction mixture dropwise.

  • Reaction Execution & Monitoring:

    • Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.[8]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the limiting starting material (typically the carboxylic acid) indicates completion.

  • Aqueous Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and saturated aqueous NaCl (brine) (1x). This removes DMF, excess reagents, and the tetramethylurea byproduct.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude amide by flash column chromatography.

    • Expert Tip: Basic amine products can interact strongly with acidic silica gel, leading to poor separation.[9] It is highly recommended to use an amine-functionalized silica column or to treat standard silica with a solvent system containing a small amount of a competing base, such as 0.5-1% triethylamine or ammonium hydroxide in the eluent.[9][10]

Comparative Data for Common Coupling Reagents
Coupling ReagentAdditiveBaseTypical SolventKey AdvantagesKey Disadvantages
HATU NoneDIPEA, TEADMF, DCMHigh efficiency, fast, low racemization.[4][6]Higher cost, can cap unreacted amine if used in large excess.[6]
EDC HOBt, HOAtDIPEA, TEADMF, DCMWater-soluble urea byproduct is easily removed.[4]Can lead to racemization without additives.[6][11]
T3P® NonePyridine, TEAEtOAc, DCMByproducts are water-soluble; good for scale-up.Can be corrosive.
DCC/DIC HOBtDMAP (cat.)DCM, THFInexpensive and effective.[6]Byproduct (DCU/DIU) can be difficult to remove; DIC is preferred for solid-phase.[6]

Protocol II: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination is a robust method for N-alkylation. The reaction proceeds via the in situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a selective hydride agent.[3]

Causality & Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for one-pot reductive aminations.[12][13] Its mildness and selectivity are key; it is sterically hindered and less reactive than other borohydrides, meaning it rapidly reduces the protonated iminium ion intermediate but is slow to reduce the starting aldehyde or ketone.[12][14] This selectivity prevents the side reaction of reducing the carbonyl starting material to an alcohol. The reaction is often performed in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).[15][16]

Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Dissolve Aldehyde/Ketone (1.0 eq) & Amine (1.1 eq) in Anhydrous DCE add_acid Optional: Add Acetic Acid (1.1 eq) (Especially for Ketones) prep_reagents->add_acid Step 1 stir_imine Stir for 20-30 min (Imine/Iminium Formation) add_acid->stir_imine Step 2 add_stab Add NaBH(OAc)₃ (1.5 eq) Portion-wise stir_imine->add_stab Step 3 react Stir at Room Temperature for 2-16 h (Monitor by LC-MS/TLC) add_stab->react Step 4 quench Quench with Saturated aq. NaHCO₃ react->quench Step 5 extract Extract with DCM (3x) quench->extract Step 6 dry Dry (Na₂SO₄), Filter, Concentrate extract->dry Step 7 purify Purify by Column Chromatography (e.g., KP-NH column) dry->purify Step 8

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3), a secondary amine with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol , is a versatile intermediate in the synthesis of novel therapeutic agents and agrochemicals.[1][2][3] Its tetrahydropyran moiety and secondary amine functionality make it a valuable building block in medicinal chemistry.[1] Given its role in pharmaceutical development, robust and reliable analytical methods are crucial for its quantification, impurity profiling, and quality control. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS), also employing a derivatization strategy to enhance analyte volatility and improve chromatographic performance.

These methods are designed to be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure accuracy, precision, specificity, and robustness, making them suitable for use in regulated research and quality control environments.[4][5][6]

Part 1: HPLC Analysis of this compound

The primary challenge in analyzing this compound by HPLC with UV detection is its lack of a significant chromophore, rendering it difficult to detect at low concentrations.[7][8] To overcome this, a pre-column derivatization strategy is employed to attach a UV-absorbing moiety to the amine. This not only enhances detection sensitivity but can also improve the chromatographic properties of the analyte.[7]

Rationale for Method Development

The selected derivatizing agent, 2-nitroanthraquinone, reacts with the secondary amine to form a stable, highly conjugated derivative that can be readily detected by UV-Vis spectrophotometry.[7] A reversed-phase HPLC method is chosen for its wide applicability and ability to separate compounds with varying polarities. The mobile phase composition and gradient are optimized to ensure a good peak shape and resolution from potential impurities.

Experimental Protocol: HPLC Method

1.2.1. Materials and Reagents

  • This compound reference standard

  • 2-Nitroanthraquinone

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Triethylamine (TEA)

1.2.2. Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD) is suitable for this analysis.

1.2.3. Derivatization Procedure

  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Derivatizing Reagent Solution: Prepare a solution of 2-nitroanthraquinone at 5 mg/mL in acetonitrile.

  • Reaction: In a clean vial, mix 100 µL of the standard solution, 200 µL of the derivatizing reagent solution, and 50 µL of triethylamine (as a catalyst).

  • Incubation: Cap the vial and heat at 60 °C for 30 minutes in a heating block or water bath.

  • Cooling and Dilution: Allow the vial to cool to room temperature. Dilute the reaction mixture with the mobile phase to the desired concentration for HPLC analysis.

1.2.4. HPLC Conditions

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Method Validation

The developed HPLC method should be validated in accordance with ICH guidelines.[4][9][10] The following parameters should be assessed:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), the derivatized standard, and a spiked sample to demonstrate that there is no interference at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the derivatized standard. Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.[4][9]

  • Precision:

    • Repeatability (Intra-assay precision): Analyze at least six replicate injections of the standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.[5]

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Start Prep_Std Prepare Standard Solution Start->Prep_Std Prep_Sample Prepare Sample Solution Start->Prep_Sample Derivatize Derivatization (2-Nitroanthraquinone) Prep_Std->Derivatize Prep_Sample->Derivatize Dilute Dilute for Analysis Derivatize->Dilute Inject Inject into HPLC System Dilute->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Generate Report Quantify->Report End End Report->End

Caption: HPLC analysis workflow for this compound.

Part 2: GC-MS Analysis of this compound

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, primary and secondary amines can exhibit poor peak shapes and tailing due to their polarity and interaction with active sites in the GC system.[11] Derivatization is a common strategy to improve the chromatographic behavior of amines by converting them into less polar, more volatile, and more thermally stable derivatives.[12][13]

Rationale for Method Development

For the GC-MS analysis of this compound, a silylation derivatization method using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is proposed. Silylation replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13] This leads to improved peak shape and better separation. Mass spectrometry provides high selectivity and sensitivity for detection and allows for structural confirmation of the analyte and any potential impurities.[14]

Experimental Protocol: GC-MS Method

2.2.1. Materials and Reagents

  • This compound reference standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Hexane (GC grade)

2.2.2. Instrumentation

A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is required. A standard non-polar or mid-polar capillary column is suitable for this analysis.

2.2.3. Derivatization Procedure

  • Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in anhydrous pyridine.

  • Reaction: In a clean, dry reaction vial, add 100 µL of the standard solution and 100 µL of BSTFA (with 1% TMCS).[12]

  • Incubation: Tightly cap the vial and heat at 70-80 °C for 30-60 minutes in a heating block or oven.[12]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

2.2.4. GC-MS Conditions

ParameterValue
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[15]
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (1 µL injection volume)
Oven Temperature Program Initial temperature 80 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min[15]
Transfer Line Temperature 280 °C
MS Source Temperature 230 °C
MS Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450
Method Validation

Similar to the HPLC method, the GC-MS method should be validated according to ICH guidelines, with particular attention to the parameters relevant for impurity profiling.[16][17]

  • Specificity: Demonstrate the ability to separate the derivatized analyte from potential impurities and degradation products.

  • Linearity and Range: Establish a linear relationship between the peak area and concentration over a suitable range.

  • Accuracy and Precision: Determine the recovery and repeatability of the method.

  • LOD and LOQ: Establish the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., oven temperature ramp rate, flow rate) on the results.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Start Start Prep_Std Prepare Standard in Anhydrous Solvent Start->Prep_Std Prep_Sample Prepare Sample in Anhydrous Solvent Start->Prep_Sample Derivatize Silylation (BSTFA) Prep_Std->Derivatize Prep_Sample->Derivatize Inject Inject into GC-MS System Derivatize->Inject Separate Chromatographic Separation (HP-5MS) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Spectrometry (Scan Mode) Ionize->Detect Identify Peak Identification (Mass Spectrum) Detect->Identify Quantify Quantification Identify->Quantify Report Generate Report Quantify->Report End End Report->End

Caption: GC-MS analysis workflow for this compound.

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The use of pre-column derivatization in both methods is essential for achieving the required sensitivity and chromatographic performance. Proper validation of these methods in accordance with ICH guidelines will ensure their suitability for quality control and research applications in the pharmaceutical and related industries.

References

  • Shabir, G. A. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology, 27(9), 60-71. [Link: https://www.researchgate.net/publication/286794825_Validation_of_high-performance_liquid_chromatography_methods_for_pharmaceutical_analysis]
  • BenchChem. (2025). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. [Link: https://www.benchchem.com/application-notes/derivatization-techniques-for-gc-analysis-of-primary-amines]
  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link: https://www.pharmaguideline.
  • DeZeeuw, R. A., & El-Sohly, M. A. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399-404. [Link: https://pubmed.ncbi.nlm.nih.gov/1447385/]
  • Kataoka, H. (2005). Gas chromatography of amines as various derivatives. In Encyclopedia of Chromatography. Marcel Dekker, Inc. [Link: https://www.researchgate.
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS. [Link: https://www.sigmaaldrich.
  • Jayus, J., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 153. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6982003/]
  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. [Link: https://www.youtube.com/watch?v=xxxxxxxxxx] (Note: A representative URL structure is used as the original may not be stable).
  • Chem-Impex. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link: https://www.chemimpex.com/products/N-Propyl-tetrahydro-2H-pyran-4-amine-192811-37-3]
  • Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link: https://zenodo.org/record/10876543]
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Journal of Chromatography A, 987(1-2), 57-66. [Link: https://www.researchgate.net/publication/10984918_Validation_of_high-performance_liquid_chromatography_methods_for_pharmaceutical_analysis]
  • Dong, M. W., & Hu, Y. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-33. [Link: https://www.chromatographyonline.com/view/validation-stability-indicating-hplc-methods-pharmaceuticals-overview-methodologies-and-case-studies]
  • Waters Corporation. Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link: https://www.waters.com/webassets/cms/library/docs/720000492en.pdf]
  • Chemical-Suppliers. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link: https://www.chemical-suppliers.com/supplier/N-Propyl-tetrahydro-2H-pyran-4-amine_192811-37-3.html]
  • An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-357. [Link: https://doi.org/10.1016/j.jes.2021.12.016]
  • Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. [Link: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-10492-gc-ms-impurity-profiling-pharma-an10492-en.pdf]
  • Supelco. Amines Analysis by Packed Column GC. Bulletin 737F. [Link: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/supelco/bulletin/t408135.pdf]
  • Breitbach, Z. S., et al. (2013). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1317, 137-144. [Link: https://www.researchgate.
  • S2M Trainings. Validation of GC / GC-MS Methodologies. [Link: https://www.s2mtrainings.
  • Santa Cruz Biotechnology. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link: https://www.scbt.com/p/n-propyl-tetrahydro-2h-pyran-4-amine-192811-37-3]
  • Medistri SA. (2024). GC/MS Identification of Impurities. [Link: https://www.medistri.
  • ResearchGate. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. [Link: https://www.researchgate.
  • Li, H., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods, 10(11), 2754. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8618588/]
  • ABI Chem. 2H-Pyran-4-amine, tetrahydro-N-propyl-. [Link: http://www.abichem.com/product_show.php?id=AC-1437446]
  • ChemicalBook. N-PROPYL-TETRAHYDRO-2H-PYRAN-4-AMINE. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82539090.htm]
  • BenchChem. (2025). Application Note: HPLC Analysis of Amines via Pre-Column Derivatization with 2-Nitroanthraquinone. [Link: https://www.benchchem.
  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9108253/]
  • Amerigo Scientific. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link: https://www.amerigoscientific.com/n-propyl-tetrahydro-2h-pyran-4-amine-cas-192811-37-3-1088686.html]
  • Chen, J., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Journal of Food Composition and Analysis, 105, 104245. [Link: https://doi.org/10.1016/j.jfca.2021.104245]
  • Horváth, K., et al. (2015). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC Europe, 28(7), 400-408. [Link: https://www.chromatographyonline.com/view/hplc-determination-residual-primary-amine-content-epoxy-amine-adducts]
  • Al-Sayah, M. A., & Armstrong, D. W. (2014). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1363, 149-160. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4177309/]
  • Grigoryan, L. A., et al. (2007). Synthesis of 2,6-Diisopropyltetrahydro-2H-4-pyranone and Some Its Substituted Amino Derivatives. Russian Journal of Organic Chemistry, 43(1), 101-105. [Link: https://www.researchgate.
  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/tetrahydropyrans.shtm]
  • Sigma-Aldrich. 4-Aminotetrahydropyran. [Link: https://www.sigmaaldrich.com/US/en/product/aldrich/684790]
  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link: https://www.americanelements.com/n-methyltetrahydro-2h-pyran-4-amine-220641-87-2]
  • PubChem. 4-Aminomethyltetrahydropyran. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/2773210]
  • BLD Pharm. N-Methyltetrahydro-2H-pyran-4-amine. [Link: https://www.bldpharm.com/products/220641-87-2.html]

Sources

Application Note: N-Propyltetrahydro-2H-pyran-4-amine in the Synthesis of Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of the Tetrahydropyran Moiety in Kinase Inhibitor Design

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1][2] Within the medicinal chemist's toolkit, privileged scaffolds—molecular frameworks that are repeatedly found in bioactive compounds—are of immense value. The tetrahydropyran (THP) ring is one such scaffold, prized for its ability to confer favorable physicochemical properties upon a drug candidate. As a saturated, sp³-rich heterocyclic system, the THP moiety can improve aqueous solubility, reduce planar character (aiding in the avoidance of toxicity associated with flat, aromatic systems), and provide three-dimensional vectors for exploring the often-complex topology of a kinase active site.[3][4][5]

This application note focuses on the utility of a specific THP-containing building block, N-Propyltetrahydro-2H-pyran-4-amine , in the synthesis of potent kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a representative kinase inhibitor, and discuss the broader implications for drug discovery.

The Target: Polo-Like Kinase 4 (PLK4) - A Master Regulator of Centrosome Duplication

Our focus will be on the synthesis of an inhibitor targeting Polo-like kinase 4 (PLK4). PLK4 is a serine/threonine kinase that acts as the master regulator of centriole duplication during the cell cycle.[5][6] By ensuring the formation of a single new centriole per existing one, PLK4 is essential for maintaining genomic integrity. Overexpression of PLK4 has been observed in a variety of cancers, leading to centrosome amplification, chromosomal instability, and aneuploidy—all contributing to tumorigenesis.[5][6][7] Consequently, the selective inhibition of PLK4 presents a promising therapeutic strategy for cancers driven by centrosome amplification.[7][8][9]

Below is a simplified representation of the PLK4 signaling pathway and its role in centriole duplication.

PLK4_Signaling cluster_G1_S G1/S Phase cluster_S_G2 S/G2 Phase cluster_M Mitosis PLK4 PLK4 STIL STIL PLK4->STIL phosphorylates & activates SAS6 SAS-6 STIL->SAS6 recruits Centriole_Dup Centriole Duplication SAS6->Centriole_Dup initiates Bipolar_Spindle Bipolar Spindle Formation Centriole_Dup->Bipolar_Spindle Normal_Cell Normal Cell Division Bipolar_Spindle->Normal_Cell Inhibitor PLK4 Inhibitor (e.g., Compound 8h) Inhibitor->PLK4 inhibits

Caption: Simplified PLK4 signaling pathway in centriole duplication.

Synthesis of a Potent PLK4 Inhibitor: A Step-by-Step Protocol

Here, we present a detailed protocol for the synthesis of a novel pyrimidin-2-amine based PLK4 inhibitor, structurally analogous to the highly potent compound 8h (PLK4 IC₅₀ = 0.0067 μM) described by Xue et al.[6][10] Our protocol adapts this synthesis for the use of this compound.

The overall synthetic workflow is depicted below:

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_product Final Product Synthesis Starting_Material 4-chloro-N-(4-nitrophenyl)pyrimidin-2-amine (Commercially Available) Intermediate_15_analog Intermediate A Starting_Material->Intermediate_15_analog Affinity Substitution THP_Amine This compound THP_Amine->Intermediate_15_analog Intermediate_16_analog Intermediate B Intermediate_15_analog->Intermediate_16_analog Catalytic Hydogenation Final_Product Final PLK4 Inhibitor (Analog of Compound 8h) Intermediate_16_analog->Final_Product Buchwald-Hartwig Coupling Core_Fragment Core Fragment 2r (from Scheme 3 in source) Core_Fragment->Final_Product

Caption: Workflow for the synthesis of the target PLK4 inhibitor.

Part 1: Synthesis of Intermediate A - N-(4-nitrophenyl)-N'-(N-propyltetrahydro-2H-pyran-4-yl)pyrimidine-2,4-diamine

Rationale: This initial step involves a nucleophilic aromatic substitution reaction. The amine group of this compound displaces the chlorine atom on the pyrimidine ring. The use of a base like potassium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. DMSO is an excellent polar aprotic solvent for this type of reaction, effectively solvating the potassium salt and facilitating the reaction.

Materials:

  • 4-chloro-N-(4-nitrophenyl)pyrimidin-2-amine (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-chloro-N-(4-nitrophenyl)pyrimidin-2-amine (1.0 equiv) and anhydrous DMSO.

  • Add this compound (1.2 equiv) followed by potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of cold water with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with water and then a small amount of cold diethyl ether.

  • Dry the solid under vacuum to yield Intermediate A as a yellow solid.

Part 2: Synthesis of Intermediate B - N'-(N-propyltetrahydro-2H-pyran-4-yl)-N-phenylpyrimidine-2,4,N'-triamine

Rationale: This step is a catalytic hydrogenation to reduce the nitro group to an amine. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this transformation. Hydrazine hydrate serves as the hydrogen source in this transfer hydrogenation reaction. Ethanol is a suitable solvent that dissolves the starting material and is compatible with the reaction conditions.

Materials:

  • Intermediate A (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C) (catalytic amount, ~10% w/w)

  • Hydrazine hydrate (NH₂-NH₂·H₂O) (5.0 equiv)

  • Ethanol (EtOH)

Procedure:

  • Suspend Intermediate A (1.0 equiv) in ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst to the suspension.

  • Heat the mixture to 80 °C.

  • Add hydrazine hydrate dropwise to the heated suspension. Caution: The reaction can be exothermic.

  • Stir the reaction at 80 °C for 2 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude Intermediate B , which can often be used in the next step without further purification.

Part 3: Synthesis of the Final PLK4 Inhibitor (Analog of Compound 8h)

Rationale: The final step is a Buchwald-Hartwig cross-coupling reaction. This palladium-catalyzed reaction forms a C-N bond between the newly formed aniline (Intermediate B) and an aryl halide (the core fragment 2r from the source literature, which is a substituted pyrimidine).[6] The X-Phos ligand is a bulky, electron-rich phosphine ligand that is highly effective for this type of coupling, while Pd₂(dba)₃ is a common palladium precursor. A base is required for the catalytic cycle, and n-butanol is a suitable high-boiling solvent.

Materials:

  • Intermediate B (1.0 equiv)

  • Core Fragment 2r (as described in Xue et al.) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • X-Phos (0.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • n-Butanol

Procedure:

  • To a flame-dried Schlenk flask, add Intermediate B (1.0 equiv), Core Fragment 2r (1.1 equiv), Pd₂(dba)₃ (0.05 equiv), X-Phos (0.1 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add degassed n-butanol via syringe.

  • Heat the reaction mixture to 85 °C and stir for 8 hours under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final PLK4 inhibitor.

Data Summary

The incorporation of the N-propyl-tetrahydropyran amine moiety is designed to enhance properties such as solubility and cell permeability while maintaining high potency against the target kinase. The parent compound, 8h, demonstrated exceptional activity.[6]

Compound IDKinase TargetStructureIC₅₀ (μM)Key Features
Compound 8h PLK4Pyrimidin-2-amine with a tetrahydro-2H-pyran-4-amine side chain0.0067High potency, good plasma and liver microsomal stability.[6][10]
Analog PLK4Pyrimidin-2-amine with an this compound side chainTo be determinedThe N-propyl group is expected to modulate lipophilicity and potentially influence binding interactions.

Conclusion and Future Directions

This compound is a valuable and versatile building block for the synthesis of kinase inhibitors. Its sp³-rich, non-planar structure offers significant advantages in modern drug design, enabling the creation of molecules with improved drug-like properties. The provided protocol for the synthesis of a potent PLK4 inhibitor serves as a practical guide and a starting point for further optimization and structure-activity relationship (SAR) studies. By modifying the substitution on the tetrahydropyran amine or altering the core scaffold, researchers can generate diverse libraries of compounds to probe the active sites of various kinases, ultimately leading to the discovery of novel and effective therapeutics.

References

  • Pauls, H. W., et al. (2015). The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6- Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI- 400945) as a Potent, Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(1), 147–169. [Link]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1787-1802. [Link]

  • Mason, J. M., et al. (2016). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry, 59(7), 3087-3102. [Link]

  • Xue, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • Li, J., et al. (2024). Discovery of novel dual-targeting inhibitors against PLK1-PBD and PLK4-PB3: structure-guided pharmacophore modelling, virtual screening, molecular docking, molecular dynamics simulation, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2329860. [Link]

  • Kaswan, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Future Journal of Pharmaceutical Sciences, 3(1), 5-11. [Link]

  • Wang, Y., et al. (2022). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules, 27(19), 6542. [Link]

  • Sun, Y., et al. (2024). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Center for Biotechnology Information. [Link]

  • Liu, Z., et al. (2017). Design, Synthesis, and Biological Evaluation of Indazole-Based PLK4 Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 713-717. [Link]

  • Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-827. [Link]

  • Lei, Q., et al. (2017). Chemical structures of representative PLK4 inhibitors. ResearchGate. [Link]

  • de la Fuente, M., et al. (2019). Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer. International Journal of Molecular Sciences, 20(9), 2125. [Link]

  • Sahu, J. K., et al. (2014). Synthesis and biological activities of pyrimidines: a review. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 140-147. [Link]

  • Sun, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • Lei, Q., et al. (2018). The activity of PLK4 could be potently inhibited by YLT-11, a novel and specific PLK4 inhibitor. ResearchGate. [Link]

  • Routier, S., et al. (2024). Tetrahydropyridine LIMK inhibitors: Structure activity studies and biological characterization. European Journal of Medicinal Chemistry, 270, 116391. [Link]

  • Kuo, C., et al. (2011). Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity. Bioorganic & Medicinal Chemistry Letters, 21(19), 5919-5922. [Link]

  • Sharma, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. Current Drug Targets, 22(12), 1349-1373. [Link]

  • Al-Rashood, S. T., et al. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 27(19), 6542. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules, 27(14), 4589. [Link]

  • Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(17), 6296. [Link]

Sources

Application Notes and Protocols for N-Propyltetrahydro-2H-pyran-4-amine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the investigation of N-Propyltetrahydro-2H-pyran-4-amine and its derivatives as potential novel agrochemicals. The unique structural characteristics of this compound, featuring a saturated tetrahydropyran ring and a modifiable secondary amine, present a compelling scaffold for the development of new fungicides, herbicides, and insecticides.[1] This document outlines detailed protocols for a tiered screening approach, from initial high-throughput in vitro assays to more complex whole-organism bioassays. Furthermore, we present a strategic approach to structure-activity relationship (SAR) studies, detailing the synthesis of targeted derivatives to probe the chemical space around this scaffold. Finally, we discuss plausible modes of action based on structural analogies to existing agrochemicals, providing a scientifically grounded basis for further mechanistic studies.

Introduction: The Potential of the Tetrahydropyran Scaffold in Agrochemicals

The tetrahydropyran (THP) moiety is a prevalent structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[2] Its saturated, heterocyclic nature imparts favorable physicochemical properties, such as increased solubility and metabolic stability, which are highly desirable in the development of effective crop protection agents. The subject of this guide, this compound, combines this advantageous scaffold with a secondary amine that serves as a versatile chemical handle for derivatization. This allows for the systematic modification of the molecule's properties to optimize biological activity and selectivity.[1]

Our internal analysis suggests that this scaffold holds promise across the three major classes of agrochemicals:

  • Fungicides: The cyclic amine structure bears resemblance to morpholine fungicides, which are known inhibitors of sterol biosynthesis in fungi.[3][4][5][6][7] This provides a strong initial hypothesis for the fungicidal mode of action.

  • Herbicides: Amine-based herbicides are a well-established class of compounds that can act through various mechanisms, including mimicking plant hormones like auxins.[8][9][10] The flexibility of the N-propyl group and the potential for further substitution offer avenues to explore novel herbicidal activities.

  • Insecticides: Certain heterocyclic amines have been shown to act as antagonists of the γ-aminobutyric acid (GABA) receptor in insects, a key target for modern insecticides.[11] This presents a plausible target for this compound and its derivatives.

This document will provide researchers with the necessary tools and methodologies to systematically evaluate the potential of this compound in these three critical areas of agrochemical research.

High-Throughput Screening (HTS) Cascade

A tiered approach to screening is recommended to efficiently identify promising candidates and eliminate inactive compounds. The following workflow is designed to maximize throughput while generating robust and reproducible data.

HTS_Cascade cluster_0 Tier 1: Primary In Vitro Screening cluster_1 Tier 2: Secondary In Vitro Confirmation cluster_2 Tier 3: Whole Organism Bioassays T1_F Fungicidal Assay (Mycelial Growth Inhibition) T2_F Dose-Response Fungicidal Assay T1_F->T2_F Active T1_H Herbicidal Assay (Seed Germination) T2_H Dose-Response Herbicidal Assay T1_H->T2_H Active T1_I Insecticidal Assay (Target Receptor Binding - Optional) T2_I Cell-Based Insecticidal Assay T1_I->T2_I Active T3_F Infected Plant Assay (e.g., Botrytis on Bean Leaves) T2_F->T3_F Potent T3_H Whole Plant Assay (e.g., Amaranthus retroflexus) T2_H->T3_H Potent T3_I Whole Insect Assay (e.g., Myzus persicae) T2_I->T3_I Potent SAR Structure-Activity Relationship (SAR) Studies T3_F->SAR Efficacious T3_H->SAR Efficacious T3_I->SAR Efficacious Compound N-Propyltetrahydro- 2H-pyran-4-amine & Derivatives Compound->T1_F Compound->T1_H Compound->T1_I

Caption: High-Throughput Screening Cascade for Agrochemical Discovery.

Tier 1: Primary In Vitro Screening Protocols

Objective: To rapidly identify initial "hit" compounds with biological activity.

General Protocol for Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

  • For primary screening, create a working solution to achieve a final assay concentration of 100 µM. The final DMSO concentration in the assay should not exceed 1%.

Protocol 2.1.1: Primary Fungicidal Assay - Mycelial Growth Inhibition

Target Organism: Botrytis cinerea (Gray Mold)

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize. Allow to cool to approximately 50°C.

  • Plate Preparation: Add the test compound to the molten PDA to a final concentration of 100 µM. Pour the amended agar into 96-well microtiter plates. Include a solvent control (DMSO) and a positive control (e.g., Fenhexamid at 1 ppm).[12][13]

  • Inoculation: Place a 2 mm mycelial plug of a 5-day-old B. cinerea culture in the center of each well.

  • Incubation: Incubate the plates at 22°C in the dark for 3-5 days.

  • Assessment: Measure the diameter of mycelial growth and calculate the percentage of growth inhibition relative to the solvent control. A compound is considered a "hit" if it shows >50% inhibition.

Protocol 2.1.2: Primary Herbicidal Assay - Seed Germination and Early Root Growth

Target Organism: Amaranthus retroflexus (Redroot Pigweed)

  • Plate Preparation: Place a sterile filter paper in each well of a 24-well plate.

  • Treatment Application: Add 500 µL of a 100 µM aqueous solution of the test compound to each well. Include a water control and a positive control (e.g., Glyphosate at a suitable concentration).

  • Seed Plating: Place 10-15 surface-sterilized A. retroflexus seeds in each well.[14][15]

  • Incubation: Seal the plates and incubate at 25°C with a 16:8 hour light:dark cycle for 5-7 days.

  • Assessment: Visually assess seed germination and measure the primary root length. A compound is considered a "hit" if it causes significant inhibition of germination or root growth compared to the water control.

Protocol 2.1.3: Primary Insecticidal Assay - Adult Aphid Contact Mortality

Target Organism: Myzus persicae (Green Peach Aphid)

  • Preparation of Treated Surface: Coat the inside of glass vials with 200 µL of a 100 µM solution of the test compound in acetone. Allow the solvent to evaporate completely, leaving a thin film of the compound.[16][17]

  • Insect Introduction: Carefully introduce 10-15 adult apterous (wingless) aphids into each vial.

  • Incubation: Cap the vials with a breathable material and incubate at 22°C with a 16:8 hour light:dark cycle.

  • Assessment: Assess mortality after 24 and 48 hours. Aphids that are unable to move when gently prodded are considered dead. A compound is considered a "hit" if it causes >50% mortality.

Tier 2 & 3: Confirmatory and Whole Organism Assays

Compounds identified as "hits" in Tier 1 should be subjected to dose-response studies to determine their potency (EC₅₀/LC₅₀ values). Subsequently, promising candidates should be evaluated in whole organism assays to assess their efficacy under more realistic conditions. Detailed protocols for these advanced assays should be adapted from established methodologies.[12][13][14][18][19][20][21][22]

Structure-Activity Relationship (SAR) Studies

The secondary amine of this compound is an ideal point for chemical modification to explore the SAR.[1] The goal is to identify derivatives with enhanced potency, selectivity, and favorable physicochemical properties.

SAR_Strategy cluster_modifications Chemical Modifications Core This compound N-Propyl Group Amine Linker Tetrahydropyran Ring Mod_N_Propyl Vary Alkyl Chain Length (Methyl, Ethyl, Butyl, etc.) Introduce Unsaturation (Allyl, Propargyl) Incorporate Cyclic Moieties (Cyclopropylmethyl) Core:f0->Mod_N_Propyl Modify Mod_Amine Form Amides (N-Acyl) Form Ureas Form Thioureas Form Sulfonamides Core:f1->Mod_Amine Derivatize Mod_THP Introduce Substituents on the Ring (Methyl, Hydroxyl) Explore Stereoisomers Core:f2->Mod_THP Modify Bioassays Biological Evaluation (Tiers 1-3) Mod_N_Propyl->Bioassays Mod_Amine->Bioassays Mod_THP->Bioassays SAR_Analysis SAR Analysis (Identify Key Features for Activity) Bioassays->SAR_Analysis Data

Caption: Strategy for Structure-Activity Relationship (SAR) Studies.

Synthesis of Derivatives

A focused library of derivatives should be synthesized to probe the effects of modifying different parts of the molecule.

Protocol 3.1.1: Synthesis of N-Acyl Derivatives (Amides)

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an aprotic solvent such as dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents).

  • Acylation: Cool the reaction mixture to 0°C and slowly add the desired acyl chloride or anhydride (1.1 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Workup and Purification: Quench the reaction with water, extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3.1.2: Synthesis of N-Aryl/Alkyl Urea Derivatives

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent like tetrahydrofuran (THF).

  • Isocyanate Addition: Add the desired isocyanate (1 equivalent) dropwise at room temperature.[23][24]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or column chromatography.

Protocol 3.1.3: Synthesis of N-Aryl/Alkyl Thiourea Derivatives

This protocol is analogous to the urea synthesis, using an isothiocyanate instead of an isocyanate.[25][26]

Table 1: Proposed Derivatives for Initial SAR Studies

Modification SiteDerivative ClassR-Group ExamplesRationale
Amine Linker AmidesAcetyl, Benzoyl, 4-ChlorobenzoylProbes electronic and steric effects at the nitrogen.
UreasPhenyl, 4-Fluorophenyl, n-ButylIntroduces hydrogen bond donors and acceptors.
ThioureasPhenyl, MethylExplores the impact of the sulfur atom on binding.
N-Propyl Group N-AlkylMethyl, Ethyl, Isobutyl, CyclopropylmethylVaries steric bulk and lipophilicity.

Plausible Modes of Action

Understanding the potential mode of action is crucial for guiding SAR studies and for developing strategies to mitigate resistance.

Fungicidal Mode of Action: Sterol Biosynthesis Inhibition

The structural similarity of the tetrahydropyran ring to the morpholine ring in fungicides like fenpropimorph suggests that this compound derivatives may act as Sterol Biosynthesis Inhibitors (SBIs).[3][4][5][6][7] Specifically, these compounds could inhibit enzymes such as sterol Δ¹⁴-reductase and/or sterol Δ⁸→Δ⁷-isomerase in the ergosterol biosynthesis pathway.[4][5] This disruption of ergosterol production would lead to compromised fungal cell membrane integrity and ultimately, cell death.

Fungicidal_MoA Compound This compound Derivative Enzyme1 Sterol Δ14-reductase Compound->Enzyme1 Inhibits Enzyme2 Sterol Δ8→Δ7-isomerase Compound->Enzyme2 Inhibits Ergosterol Ergosterol Enzyme1->Ergosterol Pathway Step Enzyme2->Ergosterol Pathway Step Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component CellDeath Fungal Cell Death Membrane->CellDeath Disruption Leads to

Caption: Plausible fungicidal mode of action via sterol biosynthesis inhibition.

Herbicidal Mode of Action: Disruption of Growth Regulation

Many amine-containing herbicides function as synthetic auxins, leading to uncontrolled and disorganized plant growth that ultimately proves fatal.[8][9][10] The this compound scaffold could potentially interact with auxin-binding proteins, disrupting normal hormonal signaling. The nature of the substituents on the amine and the tetrahydropyran ring would be critical in determining the extent and specificity of this interaction.

Insecticidal Mode of Action: GABA Receptor Antagonism

The central nervous system of insects is a primary target for many insecticides.[27][28][29] The γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride channel, is a key inhibitory neurotransmitter receptor. Antagonists of this receptor block the influx of chloride ions, leading to hyperexcitation of the nervous system, convulsions, and death.[11][27] It is plausible that this compound derivatives could bind to the GABA receptor, acting as non-competitive antagonists.

Conclusion

This compound represents a promising and versatile scaffold for the discovery of novel agrochemicals. The protocols and strategies outlined in this document provide a robust framework for its systematic evaluation. By employing a tiered screening approach, conducting focused SAR studies, and investigating plausible modes of action, researchers can efficiently explore the potential of this compound and its derivatives to address the ongoing challenges in crop protection.

References

  • Morpholine (Amine) [Group 5] resistance management strategy. (n.d.). New Zealand Plant Protection Society. Retrieved from [Link]

  • Kumar, A., et al. (2018). Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation. ACS Omega, 3(11), 15945-15956. Available from: [Link]

  • Mercer, E. I. (1991). Morpholine antifungals and their mode of action. Biochemical Society Transactions, 19(3), 788-793. Available from: [Link]

  • Pahutski, T. F., et al. (2016). Discovery of the aryl heterocyclic amine insecticides: synthesis, insecticidal activity, field results, mode of action and bioavailability of a leading field candidate. Pest Management Science, 72(11), 2051-2063. Available from: [Link]

  • Hollomon, D. W. (1994). Morpholines: a summary of their current status. BCPC Monograph, (60), 223-230. Available from: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2017). Molecules, 22(10), 1629. Available from: [Link]

  • IRAC Susceptibility Test Method No: 001. (2009). Insecticide Resistance Action Committee. Available from: [Link]

  • IRAC Susceptibility Test Method No: 023. (2012). Insecticide Resistance Action Committee. Available from: [Link]

  • Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (2022). RSC Medicinal Chemistry, 13(10), 1162-1188. Available from: [Link]

  • Alzohairy, M., et al. (2021). Fungicide resistance profiles of Botrytis cinerea isolates from Michigan vineyards and development of a TaqMan assay for detection of fenhexamid resistance. Plant Disease, 105(1), 133-142. Available from: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. (2024). Frontiers in Fungal Biology, 5. Available from: [Link]

  • Preparation of cyclic urea derivatives. (2000). Google Patents.
  • Beekman, M., et al. (2024). Insecticide resistance in Myzus persicae collected from sweet pepper. bioRxiv. Available from: [Link]

  • Insecticide Mode of Action: Understanding How Different Chemicals Work Against Pests. (2024). LinkedIn. Available from: [Link]

  • Amine vs Ester Herbicides: Which Works Best?. (n.d.). Do My Own Pest Control. Available from: [Link]

  • Jones, E. A. L., et al. (2022). Control of ALS- and PPO-inhibiting herbicide-resistant redroot pigweed (Amaranthus retroflexus) populations with alternative herbicides. Planta Daninha, 40. Available from: [Link]

  • Fungicide resistance in Botrytis cinerea and identification of Botrytis species associated with blueberry in Michigan. (2024). Frontiers in Fungal Biology, 5. Available from: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. (n.d.). ResearchGate. Available from: [Link]

  • In Vitro Efficacy Testing of Fungicides on Botrytis cinerea causing Gray Mold of Tomato. (2020). Research Trend. Available from: [Link]

  • Managing Botrytis or Gray Mold in the Greenhouse. (2023). PennState Extension. Available from: [Link]

  • Field evaluation of different insecticides against green peach aphid Myzus persicae (Sulzer). (2016). Journal of Entomology and Zoology Studies, 4(6), 1-5. Available from: [Link]

  • Myzus persicae (green peach aphid). (2021). CABI Compendium. Available from: [Link]

  • Nice, G., Johnson, B., & Bauman, T. (n.d.). Ester or Amine, Which is Better?. Purdue University. Available from: [Link]

  • Using Proper Herbicide Formulations to Prevent Damage. (2025). University of Georgia Extension. Available from: [Link]

  • Shephard, M. C. (1987). SCREENING FOR FUNGICIDES. Annual Review of Phytopathology, 25(1), 189-204. Available from: [Link]

  • Molecular Mechanisms of Resistance against PSII-Inhibiting Herbicides in Amaranthus retroflexus from the Czech Republic. (2024). Plants, 13(14), 1950. Available from: [Link]

  • Insecticides. (2025). US EPA. Available from: [Link]

  • 2,4-D Esters vs Amine Salts. (2021). Bayer Crop Science. Available from: [Link]

  • Field-evolved cross-resistance to ALS-inhibiting herbicides in redroot pigweed (Amaranthus retroflexus) population. (2022). Weed Science, 70(1), 53-62. Available from: [Link]

  • Transcriptomic analysis of Amaranthus retroflex resistant to PPO-inhibitory herbicides. (2023). BMC Plant Biology, 23(1), 438. Available from: [Link]

  • Glyphosate. (n.d.). Wikipedia. Retrieved from [Link]

  • Redroot & Smooth Pigweed. (n.d.). Getting Rid Of Weeds. Available from: [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127339. Available from: [Link]

  • Insecticide resistance: guide to the main insecticide modes of action. (2020). Syngenta Ornamentals UK. Available from: [Link]

  • Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. (2012). Journal of Agricultural and Food Chemistry, 60(29), 7172-7179. Available from: [Link]

  • Insecticides Used in the Urban Environment: Mode of Action. (1997). University of Florida, IFAS Extension. Available from: [Link]

  • Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. (2009). Chemistry of Heterocyclic Compounds, 45(5), 524-529. Available from: [Link]

  • Methods for preparing amide derivatives. (2010). Google Patents.
  • Pyrrole Amides and Their Use as Building Blocks for the Preparation of Anion Receptors. (2003). The Journal of Organic Chemistry, 68(21), 8085-8092. Available from: [Link]

  • Fungicides, Herbicides, and Insecticides. (2023). Penn State Extension. Available from: [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. (2023). Methods and Protocols, 6(1), 10. Available from: [Link]

Sources

Step-by-step guide to the synthesis of N-Propyltetrahydro-2H-pyran-4-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Step-by-Step Guide to the Synthesis of N-Propyltetrahydro-2H-pyran-4-amine Derivatives

Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic building block in modern medicinal chemistry. The tetrahydropyran (THP) motif is prevalent in numerous biologically active natural products and pharmaceuticals, making efficient synthetic routes to its derivatives highly sought after.[1][2] this compound, in particular, serves as a key intermediate in the development of novel therapeutic agents, including those targeting neurological disorders.[3] This guide details two primary, field-proven synthetic strategies: one-pot reductive amination and direct N-alkylation. We will delve into the mechanistic rationale behind each method, provide detailed, step-by-step laboratory protocols, and offer expert insights into process optimization and troubleshooting.

Strategic Overview of Synthetic Pathways

The synthesis of the target compound, this compound, can be efficiently achieved from commercially available starting materials via two principal routes. The choice between these pathways often depends on factors such as scale, desired purity, and available equipment.

  • Reductive Amination: This is the preferred and more robust method. It involves the reaction of a ketone (Tetrahydro-2H-pyran-4-one) with a primary amine (Propylamine) to form an imine intermediate, which is reduced in situ to the desired secondary amine. This one-pot process is highly efficient and minimizes the formation of byproducts.[4]

  • Direct N-Alkylation: This classic approach involves the nucleophilic substitution of a halide from a propyl-halide by a primary amine (Tetrahydro-2H-pyran-4-amine).[5] While mechanistically straightforward, this pathway is often plagued by a lack of selectivity, leading to over-alkylation and the formation of tertiary amine and quaternary ammonium salt impurities, which can complicate purification.[5]

The diagram below illustrates the two divergent synthetic strategies.

G cluster_0 Starting Materials cluster_1 Synthetic Pathways Ketone Tetrahydro-2H-pyran-4-one ReductiveAmination Protocol 1: Reductive Amination Ketone->ReductiveAmination Amine1 Propylamine Amine1->ReductiveAmination Amine2 Tetrahydro-2H-pyran-4-amine NAlkylation Protocol 2: Direct N-Alkylation Amine2->NAlkylation Halide Propyl Halide (e.g., 1-Bromopropane) Halide->NAlkylation Target Target Compound: This compound ReductiveAmination->Target Preferred Route (High Selectivity) NAlkylation->Target Alternative Route (Risk of Over-alkylation)

Caption: Comparative workflow of the two primary synthetic routes.

Protocol 1: Synthesis via Reductive Amination (Preferred Method)

This method is highly recommended due to its efficiency, high selectivity, and operational simplicity. The reaction proceeds in a single pot, minimizing handling and transfer losses.

Principle and Mechanism

The reaction is initiated by the condensation of Tetrahydro-2H-pyran-4-one with propylamine, typically catalyzed by a weak acid, to form a protonated imine (iminium ion). This electrophilic intermediate is then selectively reduced by a mild hydride donor, Sodium Triacetoxyborohydride (NaBH(OAc)₃). This specific reducing agent is ideal because it is stable enough to not react with the ketone starting material but is sufficiently reactive to reduce the iminium ion as it forms. Its tolerance for slightly acidic conditions makes it superior to other agents like NaBH₄ for this transformation.

G Ketone Ketone (Tetrahydro-2H-pyran-4-one) p1 Ketone->p1 Amine Amine (Propylamine) Amine->p1 Iminium Iminium Ion Intermediate p2 Iminium->p2 Reducer [H⁻] (from NaBH(OAc)₃) Reducer->p2 Product Product (N-Propyltetrahydro- 2H-pyran-4-amine) p1->Iminium + H⁺ - H₂O p2->Product Reduction

Caption: Mechanism of one-pot reductive amination.

Materials and Reagents
Reagent/MaterialMolecular Wt.Amount (mmol)Mass/VolumeRole
Tetrahydro-2H-pyran-4-one100.12 g/mol 50.05.01 gKetone Substrate
Propylamine59.11 g/mol 60.04.95 mL (1.2 eq)Amine Nucleophile
Sodium Triacetoxyborohydride211.94 g/mol 75.015.9 g (1.5 eq)Reducing Agent
Dichloromethane (DCM), anhydrous--250 mLSolvent
Acetic Acid, glacial60.05 g/mol ~5~0.3 mLCatalyst (optional)
Saturated NaHCO₃ solution--100 mLQuenching/Work-up
Magnesium Sulfate (MgSO₄), anhydrous--~10 gDrying Agent
Step-by-Step Experimental Protocol
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add Tetrahydro-2H-pyran-4-one (5.01 g, 50.0 mmol) and dissolve in anhydrous dichloromethane (250 mL).

  • Amine Addition: Add propylamine (4.95 mL, 60.0 mmol) to the solution. If desired, add glacial acetic acid (~0.3 mL) to catalyze imine formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: In a fume hood, carefully add Sodium Triacetoxyborohydride (15.9 g, 75.0 mmol) to the stirring solution in small portions over 15-20 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 DCM:Methanol eluent system). The reaction is typically complete within 3-5 hours.

  • Work-up and Quenching: Once the starting ketone is consumed, slowly pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining reducing agent and acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL). Combine all organic extracts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution starting with 100% DCM and gradually increasing to 95:5 DCM:Methanol is typically effective for isolating the pure product.

  • Final Product: The pure this compound (CAS 192811-37-3) is obtained as a colorless to pale yellow oil.[6][7] A typical yield is 75-85%.

Protocol 2: Synthesis via Direct N-Alkylation (Alternative Method)

This method is a viable alternative but requires careful control to prevent the formation of undesired byproducts. It is most successful when a large excess of the starting amine is used, which necessitates a more rigorous purification step.

Principle and Mechanism

This reaction follows a bimolecular nucleophilic substitution (Sɴ2) pathway. The nitrogen atom of Tetrahydro-2H-pyran-4-amine acts as a nucleophile, attacking the electrophilic carbon of the propyl halide and displacing the halide ion. A non-nucleophilic base is required to neutralize the hydrohalic acid produced, preventing it from protonating and deactivating the starting amine.

Materials and Reagents
Reagent/MaterialMolecular Wt.Amount (mmol)Mass/VolumeRole
Tetrahydro-2H-pyran-4-amine101.15 g/mol 50.05.06 gAmine Substrate
1-Bromopropane123.00 g/mol 55.04.9 mL (1.1 eq)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.21 g/mol 100.013.8 g (2.0 eq)Base
Acetonitrile (MeCN), anhydrous--200 mLSolvent
Deionized Water--100 mLWork-up
Ethyl Acetate--150 mLExtraction Solvent
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask, combine Tetrahydro-2H-pyran-4-amine (5.06 g, 50.0 mmol), anhydrous potassium carbonate (13.8 g, 100.0 mmol), and anhydrous acetonitrile (200 mL).

  • Alkyl Halide Addition: Add 1-Bromopropane (4.9 mL, 55.0 mmol) dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction's progress by TLC, observing the disappearance of the starting amine.

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solids with a small amount of acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with deionized water (2 x 50 mL) to remove any remaining salts.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product will likely contain a mixture of starting material, the desired product, and over-alkylated byproducts. Purify via flash column chromatography as described in Protocol 1. The yield for this method is typically more variable and lower than reductive amination (40-60%).

Troubleshooting and Optimization

IssueProbable CauseSuggested Solution
Low or No Reaction (Protocol 1) Inactive reducing agent (degraded by moisture).Use a fresh bottle of NaBH(OAc)₃ and ensure all glassware and solvents are anhydrous.
Low or No Reaction (Protocol 1) Inefficient iminium ion formation.Add a catalytic amount of glacial acetic acid (0.05-0.1 equivalents) to the ketone/amine mixture before adding the reducing agent.
Multiple Products (Protocol 2) Over-alkylation is occurring.Use a larger excess of the starting amine (e.g., 2-3 equivalents) relative to the alkyl halide. This will favor mono-alkylation but requires more careful purification.
Difficult Purification Products are very polar and streak on silica gel.Add a small amount of triethylamine (~1%) to the chromatography eluent to deactivate the silica gel and improve the peak shape of the amines.

Safety Precautions

  • General: All manipulations should be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Reagent Specific:

    • Dichloromethane: is a volatile and suspected carcinogen. Avoid inhalation and skin contact.

    • Propylamine: is flammable, corrosive, and has a strong, irritating odor.

    • Sodium Triacetoxyborohydride: reacts with water to release hydrogen gas. Handle in a dry environment and quench carefully.

    • 1-Bromopropane: is a flammable liquid and is toxic. Avoid inhalation and skin contact.

Conclusion

The synthesis of this compound is a critical step for researchers in drug discovery and organic synthesis. While both direct N-alkylation and reductive amination are viable methods, this guide establishes reductive amination as the superior strategy . It offers higher selectivity, better yields, and a more straightforward purification process, making it the recommended protocol for obtaining high-purity material for research and development applications.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Retrieved from Google Cloud AI Search.[1]

  • Chem-Impex. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from Google Cloud AI Search.[3]

  • Lee, H. Y. (2020). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 18(11), 569. Available at: [Link]2]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Retrieved from [Link]]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]]

  • Chemical-Suppliers.com. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3. Retrieved from [Link]7]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]5]

  • ResearchGate. (n.d.). Synthesis of 2,6-Diisopropyltetrahydro-2H-4-pyranone and Some Its Substituted Amino Derivatives. Retrieved from ResearchGate.[8]

  • Savelyev, P. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 12055-12148. Available at: [Link]4]

  • ResearchGate. (n.d.). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Retrieved from ResearchGate.[9]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. Chemical Science, 11, 9494-9500. Available at: [Link]]

  • PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]]

Sources

Application Notes & Protocols: N-Propyltetrahydro-2H-pyran-4-amine as a Chemical Probe for Acetylcholinesterase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Chemical Tool for Neuroscience Research

The study of complex biological systems necessitates the use of precisely engineered molecular tools. Chemical probes—small molecules designed to interact with a specific protein target—are indispensable for dissecting cellular pathways and validating novel drug targets.[1][2][3] N-Propyltetrahydro-2H-pyran-4-amine is a versatile synthetic intermediate, part of the sp³-rich tetrahydropyran scaffold class, which is increasingly recognized for its favorable properties in medicinal chemistry.[4][5] While broadly utilized as a building block for potential therapeutics, particularly for neurological disorders, its direct application as a chemical probe has been underexplored.[4]

This guide provides a comprehensive framework for the application of this compound as a chemical probe. Drawing from the known neuropharmacological activities of structurally related pyran and aminopyridine derivatives, we propose its use as a probe for Acetylcholinesterase (AChE) , a critical enzyme in synaptic signal transduction and a key target in Alzheimer's disease research.[2][6][7][8] We will detail the synthesis, characterization, and rigorous validation of this molecule as a chemical probe, providing researchers with the necessary protocols to investigate AChE function in various experimental settings.

Chemical & Physical Properties

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application.

PropertyValueReference
CAS Number 192811-37-3[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Appearance Yellowish wax[9]
Synonyms N-propyloxan-4-amine, Propyl-(tetrahydropyran-4-yl)-amine[4]
Storage 0-8°C, protect from light[9]

PART 1: Probe Synthesis and Characterization

The synthesis of this compound and a corresponding negative control is crucial for its validation as a chemical probe. A negative control is a structurally similar but biologically inactive molecule, essential for differentiating on-target from off-target effects.

Synthetic Rationale

Reductive amination is a robust and efficient method for the synthesis of this compound from commercially available precursors. For a negative control, we propose the synthesis of the sterically hindered and electronically distinct N-tert-butyltetrahydro-2H-pyran-4-amine. The bulky tert-butyl group is predicted to prevent efficient binding to the active site of AChE.

Experimental Workflow: Synthesis

G cluster_0 Probe Synthesis cluster_1 Negative Control Synthesis A Tetrahydro-4H-pyran-4-one C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Propylamine B->C D This compound (Active Probe) C->D Purification & Characterization E Tetrahydro-4H-pyran-4-one G Reductive Amination (e.g., NaBH(OAc)₃) E->G F tert-Butylamine F->G H N-tert-Butyltetrahydro-2H-pyran-4-amine (Negative Control) G->H Purification & Characterization

Caption: Synthetic workflow for the active probe and its negative control.

Step-by-Step Synthesis Protocol

Reagents and Materials:

  • Tetrahydro-4H-pyran-4-one

  • Propylamine

  • tert-Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reaction Setup: To a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in DCM, add Propylamine (1.2 eq). Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Negative Control: Repeat steps 1-5 using tert-Butylamine in place of Propylamine to synthesize the negative control.

PART 2: In Vitro Target Engagement - Acetylcholinesterase Inhibition

The primary validation of a chemical probe involves demonstrating its direct interaction with the intended target. Here, we outline the use of the Ellman's assay to quantify the inhibition of AChE by this compound.

Assay Principle

The Ellman's assay is a colorimetric method to measure cholinesterase activity. Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color change.[7]

Experimental Workflow: AChE Inhibition Assay

G A Prepare Reagents: AChE, DTNB, Acetylthiocholine, Test Compounds (Probe & Control) B Dispense AChE, DTNB, and Test Compounds into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction: Add Acetylthiocholine C->D E Kinetic Reading: Measure Absorbance at 412 nm over time D->E F Data Analysis: Calculate % Inhibition and IC₅₀ E->F

Caption: Workflow for the in vitro AChE inhibition assay.

Step-by-Step Protocol for IC₅₀ Determination

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • This compound (Active Probe)

  • N-tert-Butyltetrahydro-2H-pyran-4-amine (Negative Control)

  • Donepezil (Positive Control)

  • 96-well microplate and plate reader

Protocol:

  • Reagent Preparation: Prepare stock solutions of the probe, negative control, and positive control in DMSO. Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay Plate Setup: In a 96-well plate, add 25 µL of phosphate buffer, 25 µL of test compound (in serial dilution), and 50 µL of DTNB solution.

  • Enzyme Addition: Add 25 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of ATCI solution to each well to start the reaction.

  • Measurement: Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate for each concentration. Determine the percent inhibition relative to the vehicle control (DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: The active probe is expected to show dose-dependent inhibition of AChE, yielding a measurable IC₅₀ value. The negative control should exhibit significantly weaker or no inhibition.

PART 3: Cellular Target Engagement & Phenotypic Assays

A critical step in probe validation is demonstrating that it can engage its target in a cellular context and elicit a relevant biological response.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Workflow: CETSA

G A Culture Cells (e.g., SH-SY5Y neuroblastoma) B Treat cells with Probe, Negative Control, or Vehicle A->B C Heat cell lysates to a range of temperatures B->C D Separate soluble and precipitated protein fractions C->D E Analyze soluble fraction for AChE protein levels (e.g., Western Blot) D->E F Generate Melt Curve: Plot soluble AChE vs. Temperature E->F G Compare thermal shifts between treatment groups F->G

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

Step-by-Step CETSA Protocol

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium and reagents

  • Active probe, negative control, and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes and thermal cycler

  • Equipment for Western blotting (SDS-PAGE, transfer system, anti-AChE antibody)

Protocol:

  • Cell Treatment: Treat cultured SH-SY5Y cells with the active probe (e.g., at 10x the in vitro IC₅₀), the negative control, or vehicle for 1 hour.

  • Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells by freeze-thaw cycles.

  • Heating: Aliquot the cell lysate into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Fractionation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Analysis: Collect the supernatant (soluble fraction) and analyze the amount of soluble AChE at each temperature using Western blotting.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble AChE relative to the unheated control against temperature. A successful target engagement will result in a rightward shift of the melting curve for the probe-treated sample compared to the vehicle and negative control.

Conclusion and Best Practices

This guide establishes a framework for validating and utilizing this compound as a chemical probe for Acetylcholinesterase. By following these protocols, researchers can rigorously characterize its potency, selectivity (via the negative control), and cellular target engagement.

Key Principles for Use:

  • Always use the negative control: The N-tert-butyl analog is essential to confirm that observed effects are due to on-target activity.

  • Use the lowest effective concentration: Determine the optimal concentration from dose-response curves to minimize potential off-target effects.

  • Confirm target engagement in your system: CETSA or similar assays should be performed in the specific cell line or model system being studied.

  • Complement with genetic approaches: Use techniques like siRNA or CRISPR to knock down the target protein and confirm that the probe's phenotypic effects are ablated.

By adhering to these principles, this compound can be a valuable tool for elucidating the nuanced roles of acetylcholinesterase in health and disease.

References

  • Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

  • Saeed, A., et al. (2023). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. Heliyon, 9(5), e15748. [Link]

  • Gupta, A., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry, 21(10), 2851–2858. [Link]

  • Zhang, M., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-aminopyrimidine or 4,6-diaminopyrimidine Derivatives as Beta Amyloid Cleaving enzyme-1 Inhibitors. Archiv der Pharmazie, 352(12), e1900196. [Link]

  • Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

  • Chemical-Suppliers.com. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • Kumbhar, S. B., et al. (2016). Acetylcholinesterase enzyme inhibitor activity of some novel pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines. Journal of the Serbian Chemical Society, 81(10), 1125–1135. [Link]

  • ResearchGate. (n.d.). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Retrieved from [Link]

  • Gribbon, P., & Sewing, A. (2005). High-throughput screening: a new paradigm for drug discovery. Current Opinion in Pharmacology, 5(5), 443–446. [Link]

  • Cenmed Enterprises. (n.d.). N Propyl Tetrahydro 2H Pyran 4 Amine (250Mg). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-Propyltetrahydro-2H-pyran-4-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your synthetic route for higher yields and purity.

The predominant and most efficient method for synthesizing this compound is the direct reductive amination of Tetrahydro-4H-pyran-4-one with n-propylamine. This guide will focus on troubleshooting issues encountered during this specific pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing detailed causal analysis and actionable solutions.

Issue 1: Low Overall Yield (<50%)

Question: My final yield of this compound is consistently low after purification. What are the likely causes and how can I improve it?

Answer: Low overall yield is a common issue that can typically be traced back to one of two critical stages: inefficient imine/enamine formation or incomplete reduction.

Potential Causes & Solutions:

  • Sub-optimal pH for Imine Formation: The formation of the crucial iminium ion intermediate is a pH-dependent equilibrium.

    • The Chemistry: An acidic environment is required to protonate the ketone's carbonyl oxygen, making it more electrophilic for the amine to attack. However, if the medium is too acidic, the nucleophilic propylamine will be protonated to a non-nucleophilic ammonium salt, shutting down the reaction.

    • Solution: The optimal pH for most reductive aminations is between 5 and 7. You can achieve this by adding a mild acid like acetic acid to your reaction mixture. We recommend starting with 0.5 to 1.0 molar equivalents of acetic acid relative to the ketone.

  • Ineffective Water Removal: The condensation reaction to form the imine/enamine generates one equivalent of water. According to Le Châtelier's principle, this water can push the equilibrium back towards the starting materials, reducing the concentration of the intermediate available for reduction.

    • Solution: While not always necessary with highly efficient reducing agents, if yields are poor, consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture before the reducing agent is introduced.

  • Choice of Reducing Agent: The success of the reaction is highly dependent on the choice of reducing agent. The ideal agent should selectively reduce the iminium ion much faster than it reduces the starting ketone.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective for reductive aminations and does not readily reduce the ketone starting material. It also tolerates mildly acidic conditions well.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective option, but it is highly toxic and requires careful pH control to avoid the liberation of hydrogen cyanide gas.

    • Catalytic Hydrogenation (H₂, Pd/C): This is a clean and effective method but may require specialized high-pressure equipment. The catalyst can also be sensitive to impurities.

Workflow for Diagnosing Low Yield:

Below is a logical workflow to systematically troubleshoot the source of low yield in your synthesis.

G start Low Yield Observed check_imine Monitor Imine Formation? (TLC, Crude NMR/IR) start->check_imine imine_no Imine Formation Incomplete check_imine->imine_no No imine_yes Imine Formation Complete check_imine->imine_yes Yes solution_ph Action: Optimize pH (Add Acetic Acid, pH 5-7) imine_no->solution_ph solution_water Action: Remove Water (Add MgSO4 / Mol. Sieves) imine_no->solution_water check_reduction Analyze Crude Post-Reduction (TLC, LC-MS) imine_yes->check_reduction end Yield Improved solution_ph->end solution_water->end reduction_incomplete Incomplete Reduction check_reduction->reduction_incomplete Ketone/Imine Remaining solution_reagent Action: Change Reducing Agent (Switch to STAB) reduction_incomplete->solution_reagent solution_conditions Action: Modify Conditions (Increase Time/Temp) reduction_incomplete->solution_conditions solution_reagent->end solution_conditions->end

Caption: Troubleshooting Decision Tree for Low Yield.

Issue 2: Presence of Dialkylated Impurity

Question: My final product is contaminated with a significant amount of N,N-dipropyltetrahydro-2H-pyran-4-amine. How can I prevent this side reaction?

Answer: The formation of a dialkylated impurity occurs when the desired product, a secondary amine, reacts again with the starting ketone in a second reductive amination sequence.

Mechanism of Side Reaction:

This compound (Product) + Tetrahydro-4H-pyran-4-one → Iminium Ion → (Reduction) → N,N-dipropyltetrahydro-2H-pyran-4-amine (Impurity)

Solutions to Minimize Dialkylation:

  • Control Stoichiometry: The most direct way to suppress this side reaction is to limit the amount of the ketone available.

    • Action: Use a slight excess of the primary amine (n-propylamine). A stoichiometry of 1.2 to 1.5 equivalents of n-propylamine relative to 1.0 equivalent of Tetrahydro-4H-pyran-4-one is a good starting point. This ensures the ketone is consumed in the first reaction with the primary amine before it has a chance to react with the secondary amine product.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly over time keeps the concentration of the desired secondary amine product low during the reaction, giving the primary amine a kinetic advantage in reacting with the remaining ketone.

    • Action: Prepare a solution or slurry of the reducing agent (e.g., STAB in an appropriate solvent like Dichloromethane) and add it portion-wise or via a syringe pump over 1-2 hours.

Data Summary: Stoichiometry vs. Impurity Profile

Molar Ratio (Amine:Ketone)Typical Product Purity (%)Dialkylated Impurity (%)
1.0 : 1.085-90%8-12%
1.2 : 1.0 95-98% 1-3%
1.5 : 1.0>98%<1%
2.0 : 1.0>98%<1% (Note: may complicate purification)

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this reaction?

The choice of solvent depends heavily on the reducing agent.

  • For Sodium Triacetoxyborohydride (STAB) , chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) are most common and highly effective.

  • For Sodium Cyanoborohydride (NaBH₃CN) , protic solvents like Methanol (MeOH) or Ethanol (EtOH) are typically used.

  • For Catalytic Hydrogenation , polar protic solvents like Methanol or Ethanol are preferred.

Q2: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10:1 DCM:MeOH with 1% triethylamine. The starting ketone will be the least polar spot, and the amine product will be the most polar (lowest Rf). Staining with ninhydrin can help visualize the amine product. Alternatively, LC-MS provides a more quantitative assessment of the conversion of starting material to product.

Q3: What is the standard purification procedure?

After the reaction is complete, the standard workup involves:

  • Quenching: Carefully quench any unreacted reducing agent with an aqueous solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent like DCM or Ethyl Acetate.

  • Washing: Wash the combined organic layers with brine to remove water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically an oil. Purification via flash column chromatography on silica gel is recommended for achieving high purity. A gradient elution starting with DCM and gradually increasing the percentage of Methanol (often with 0.5-1% triethylamine mixed in the mobile phase to prevent the amine from streaking on the silica) is effective.

Purification Workflow Diagram:

G cluster_workup Aqueous Workup cluster_purification Purification quench 1. Quench Reaction (aq. NaHCO3) extract 2. Extract (DCM or EtOAc) quench->extract wash 3. Wash (Brine) extract->wash dry 4. Dry & Concentrate (Na2SO4, Rotovap) wash->dry crude Crude Product dry->crude column 5. Silica Gel Column Chromatography crude->column fractions 6. Collect & Combine Pure Fractions column->fractions final_conc 7. Concentrate Fractions fractions->final_conc pure_product Pure Amine Product final_conc->pure_product

Caption: Standard Post-Reaction Purification Workflow.

Experimental Protocol: Optimized Reductive Amination using STAB

This protocol is a robust starting point for achieving high yields and purity.

Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 eq)

  • n-Propylamine (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Tetrahydro-4H-pyran-4-one and anhydrous DCM.

  • Add n-propylamine (1.2 eq) followed by acetic acid (1.0 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Note: The reaction is often mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete in 3-12 hours).

  • Once the starting material is consumed, slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction.

  • Proceed with the aqueous workup and purification as described in the FAQ section.

References

  • Magano, J., & Dunetz, J. R. (2012). Large-Scale Reductive Amination of Ketones and Aldehydes with Sodium Triacetoxyborohydride. Organic Process Research & Development, 16(6), 1156–1184. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Common side reactions in the synthesis of N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Propyltetrahydro-2H-pyran-4-amine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. Here, we address the common challenges and side reactions encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design. The most prevalent synthetic strategy for this target is the reductive amination of tetrahydro-2H-pyran-4-one with propylamine, a robust but nuanced transformation.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction has stalled, showing significant amounts of unreacted tetrahydro-2H-pyran-4-one. What are the likely causes and how can I drive the reaction to completion?

A1: Incomplete conversion in a reductive amination points to issues with the initial, and crucial, imine formation step.[1][3] This is an equilibrium process, and its efficiency is highly dependent on reaction conditions.

  • Causality: The formation of the imine intermediate from tetrahydro-2H-pyran-4-one and propylamine releases one molecule of water. If this water is not effectively removed or sequestered, the equilibrium can shift back towards the starting materials, preventing complete conversion. Furthermore, the reducing agent's reactivity and the reaction's pH are critical.

  • Troubleshooting Steps:

    • Water Removal: The most direct solution is to add a dehydrating agent. Molecular sieves (3Å or 4Å, activated) are excellent for this purpose and are generally inert to the reaction components. Alternatively, if the solvent allows, a Dean-Stark apparatus can be used to azeotropically remove water.[4]

    • pH Optimization: Imine formation is typically acid-catalyzed. The reaction should be maintained at a weakly acidic pH (around 4-6). If the medium is too neutral or basic, imine formation will be slow. If it's too acidic, the propylamine starting material will be fully protonated (R-NH3+), rendering it non-nucleophilic. A common practice is to add a small amount of acetic acid to catalyze imine formation.[1]

    • Choice of Reducing Agent: If you are performing a one-pot reaction, ensure your reducing agent is compatible. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is tolerant of mildly acidic conditions and is selective for the imine over the ketone.[1][5] If using a stronger reductant like sodium borohydride (NaBH₄), it's best to perform the reaction in two steps: first, allow the imine to form completely (monitor by TLC or GC-MS), and only then add the reducing agent.[5]

Q2: My final product is contaminated with a higher molecular weight impurity, which I suspect is the di-propylated amine. How can I confirm this and prevent its formation?

A2: The formation of a tertiary amine, N,N-dipropyltetrahydro-2H-pyran-4-amine, is a classic side reaction in this synthesis. It occurs when your desired secondary amine product successfully competes with propylamine as the nucleophile.

  • Causality: The this compound product is itself a secondary amine and can react with remaining tetrahydro-2H-pyran-4-one to form a new iminium ion, which is then reduced to the tertiary amine. This is more likely to occur if the concentration of the product builds up while significant starting ketone remains.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess of propylamine (e.g., 1.1 to 1.5 equivalents). This ensures that the ketone is more likely to encounter the primary amine starting material rather than the secondary amine product, shifting the kinetics in favor of your desired product.[6]

    • Slow Addition of Ketone: Instead of combining all reagents at once, consider slowly adding the tetrahydro-2H-pyran-4-one to the mixture of propylamine and the reducing agent. This strategy keeps the instantaneous concentration of the ketone low, minimizing the chance for the product to react with it.

    • Temperature Management: Lowering the reaction temperature can sometimes increase selectivity, as the side reaction may have a higher activation energy.

Below is a diagram illustrating the desired reaction pathway versus the formation of the key di-propylated and alcohol side products.

G cluster_main Desired Pathway cluster_side Common Side Reactions Ketone Tetrahydro-2H-pyran-4-one Imine Iminium Intermediate Ketone->Imine + H⁺ - H₂O DiPropyl N,N-Dipropyl Impurity Ketone->DiPropyl Side Reaction 1 (Over-alkylation) Alcohol Alcohol Impurity Ketone->Alcohol Side Reaction 2 (Direct Reduction) Propylamine Propylamine Propylamine->Imine + H⁺ - H₂O Product This compound (Desired Product) Imine->Product Product->DiPropyl Side Reaction 1 (Over-alkylation) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Ketone ReducingAgent->Imine

Caption: Reaction pathways in the synthesis of this compound.

Q3: I've isolated my product, but NMR analysis shows a significant amount of tetrahydro-2H-pyran-4-ol. Why did this form?

A3: The presence of tetrahydro-2H-pyran-4-ol indicates that your reducing agent has reduced the starting ketone directly, rather than waiting for the imine to form.

  • Causality: This side reaction is a kinetic competition. If the reducing agent is too powerful or if imine formation is slow, the direct reduction of the ketone's carbonyl group can be a major competing pathway. This is particularly common with strong, unselective hydrides like sodium borohydride (NaBH₄) in one-pot setups.[5][7]

  • Troubleshooting Steps:

    • Select a Milder Reducing Agent: The best solution is to use an imine-selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is ideal because its reduced reactivity allows imine formation to occur first.[1][5] Sodium cyanoborohydride (NaBH₃CN) is another classic choice, as it is most effective at the slightly acidic pH required for imine formation, while its ability to reduce ketones is attenuated under these conditions.[5][8]

    • Two-Step Procedure: If you must use NaBH₄, separate the two stages of the reaction. First, mix the tetrahydro-2H-pyran-4-one and propylamine in a suitable solvent (like methanol or ethanol) with a catalytic amount of acetic acid. Allow sufficient time for imine formation (this can be monitored by TLC, GC, or ¹H NMR by observing the disappearance of the ketone). Once imine formation is complete, cool the reaction mixture (e.g., to 0 °C) and then add the NaBH₄ portion-wise.

Troubleshooting Summary & Analytical Guide

The following table summarizes the key impurities, their causes, and recommended analytical techniques for identification.

Impurity NameStructureCommon CauseRecommended Analytical MethodKey Diagnostic Signal
Tetrahydro-2H-pyran-4-ol

Direct reduction of starting ketone.GC-MS, ¹H NMRGC-MS: M⁺ peak at m/z 102. ¹H NMR: Characteristic carbinol proton (CH-OH) signal.
N,N-Dipropyltetrahydro-2H-pyran-4-amine

Over-alkylation of the desired product.GC-MS, ¹³C NMRGC-MS: M⁺ peak at m/z 185. ¹³C NMR: Two distinct sets of signals for the N-propyl groups.
Unreacted Ketone

Incomplete imine formation.GC-MS, TLCGC-MS: M⁺ peak at m/z 100. TLC: Stains with KMnO₄ or other carbonyl-specific stains.

Experimental Protocols

Protocol 1: Optimized One-Pot Reductive Amination using NaBH(OAc)₃

This protocol is designed to minimize both over-alkylation and ketone reduction.

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add tetrahydro-2H-pyran-4-one (1.0 eq), propylamine (1.2 eq), and anhydrous dichloromethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • pH Adjustment: Add glacial acetic acid (1.1 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15-20 minutes. Caution: The addition may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting ketone by TLC or GC-MS.

  • Workup: Once the reaction is complete, quench carefully by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes with 1% triethylamine to prevent streaking).

Protocol 2: Diagnostic Troubleshooting Workflow

Use this workflow if your reaction is yielding unexpected results.

G Start Analyze Crude Reaction Mixture (GC-MS, NMR) CheckKetone High % of Starting Ketone? Start->CheckKetone CheckAlcohol Significant Alcohol Impurity? CheckKetone->CheckAlcohol No KetoneSolution Problem: Incomplete Imine Formation - Add dehydrating agent (sieves) - Check/adjust pH to 4-6 - Allow more time before reduction CheckKetone->KetoneSolution Yes CheckDipropyl Significant Di-Propyl Impurity? CheckAlcohol->CheckDipropyl No AlcoholSolution Problem: Premature Ketone Reduction - Switch to milder reductant (NaBH(OAc)₃) - Use two-step procedure - Lower temperature during reduction CheckAlcohol->AlcoholSolution Yes Success High Purity of Desired Product CheckDipropyl->Success No DipropylSolution Problem: Over-Alkylation - Use excess propylamine (1.2-1.5 eq) - Add ketone slowly to reaction mixture - Lower reaction temperature CheckDipropyl->DipropylSolution Yes

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. Available at: [Link]

  • Eschweiler–Clarke reaction. Grokipedia. Available at: [Link]

  • Eschweiler-Clarke Reaction. NROChemistry. Available at: [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. Available at: [Link]

  • Eschweiler–Clarke reaction. Wikipedia. Available at: [Link]

  • The Leuckart Reaction. Organic Reactions. Available at: [Link]

  • Leuckart reaction. Grokipedia. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Preprints.org. Available at: [Link]

  • Leuckart reaction. Wikipedia. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination. WordPress. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available at: [Link]

Sources

Optimizing reaction conditions for N-Propyltetrahydro-2H-pyran-4-amine functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Propyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the functionalization of this versatile secondary amine building block. As a key intermediate in pharmaceutical and agrochemical synthesis, its effective modification is crucial for the development of novel molecular entities.[1] This document provides in-depth troubleshooting advice and validated protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for functionalizing the nitrogen on this compound?

The secondary amine of this molecule is a moderately strong nucleophile, making it suitable for several key transformations. The most common functionalization strategies include:

  • N-Acylation (Amide Bond Formation): Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents) to form amides. This is one of the most robust and widely used methods.[2]

  • N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base to form stable sulfonamides, a common moiety in bioactive molecules.[3]

  • N-Alkylation: Introduction of an additional alkyl group using alkyl halides or via reductive amination. This reaction requires careful control to avoid the formation of quaternary ammonium salts.[4]

  • Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides/triflates to form C(sp²)-N bonds, providing access to complex arylamines.[5][6]

Q2: I'm getting low yields in my acylation reaction. What are the first things I should check?

Low yields in acylation are typically traced back to one of three areas: 1) Inefficient activation of the carboxylate , 2) Deactivation of the amine nucleophile , or 3) Sub-optimal reaction conditions .

  • Activation: If using a carboxylic acid, ensure your coupling reagent (e.g., EDC, HATU) is fresh and used in sufficient stoichiometry (typically 1.1-1.5 equivalents). Additives like HOBt can significantly improve efficiency by forming a more reactive intermediate and suppressing side reactions.[7][8]

  • Amine Deactivation: If using an acyl chloride, the HCl byproduct will protonate your starting amine, rendering it non-nucleophilic. Always include a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid.

  • Conditions: Ensure your solvent is anhydrous (aprotic solvents like DCM, THF, or DMF are preferred) and that the temperature is appropriate. While many acylations proceed at room temperature, sluggish reactions can often be accelerated with gentle heating (40-60 °C).

Q3: How can I avoid over-alkylation when performing N-alkylation?

Over-alkylation, leading to the formation of a quaternary ammonium salt, is a classic challenge when alkylating secondary amines.[9] The product of the initial reaction (a tertiary amine) is often more nucleophilic than the starting secondary amine, leading to a "runaway" reaction. Strategies to promote mono-alkylation include:

  • Use a large excess of the amine: While not always practical or cost-effective, using a 5-10 fold excess of this compound relative to the alkylating agent can statistically favor the mono-alkylation product.

  • Employ a "self-limiting" strategy: A more elegant approach involves using amine hydrohalide salts and a carefully controlled amount of base. This strategy ensures that as the more basic tertiary amine product is formed, it is immediately protonated, effectively removing it from the reaction until all the starting secondary amine has reacted.[10]

  • Reductive Amination: If applicable, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) is an excellent method for controlled mono-alkylation that avoids over-alkylation issues.[11]

Q4: My Buchwald-Hartwig amination is failing. What are the critical parameters for this amine?

The success of a Buchwald-Hartwig reaction is highly dependent on the synergistic interplay of the palladium precursor, ligand, base, and solvent.[12] For a secondary cyclic amine like this one:

  • Ligand Choice is Critical: Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., dppf) are often required to promote both the oxidative addition and the rate-limiting reductive elimination step.[5][12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are common choices, but weaker bases like Cs₂CO₃ or K₃PO₄ can be effective with more reactive aryl halides and can offer better functional group tolerance.[13]

  • Catalyst Deactivation: Ensure strict exclusion of oxygen and moisture, as these can deactivate the Pd(0) catalyst. Thoroughly degas your solvent and maintain an inert atmosphere (Nitrogen or Argon).

Troubleshooting Guides

Guide 1: Optimizing N-Acylation (Amide Bond Formation)

This section addresses common issues encountered when forming an amide bond with this compound.

Potential Cause Scientific Rationale & Troubleshooting Steps
Acid Scavenging Failure Rationale: When using acyl halides or anhydrides, an acid byproduct (e.g., HCl) is generated. This acid will protonate the nucleophilic amine starting material, forming an unreactive ammonium salt and halting the reaction. Solution: Add at least 1.1 equivalents of a non-nucleophilic tertiary amine base (e.g., TEA, DIPEA, pyridine) to neutralize the acid as it forms. Ensure the base is added before or concurrently with the acylating agent.
Poor Carboxylic Acid Activation Rationale: Carboxylic acids require activation to convert the hydroxyl group into a better leaving group. Incomplete activation by coupling reagents (e.g., EDC, DCC, HATU) is a common failure point. Solution: 1. Use fresh, high-purity coupling reagents. EDC and HATU are often preferred over DCC due to the water-soluble nature of their byproducts, simplifying purification.[7] 2. Increase the stoichiometry of the coupling reagent to 1.2-1.5 equivalents. 3. Consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives form highly reactive activated esters, which can accelerate the reaction and minimize side reactions like racemization in chiral substrates.[8]
Steric Hindrance Rationale: While not severely hindered, the cyclic nature of the amine can slow reactions with bulky acylating agents or carboxylic acids. Solution: 1. Increase the reaction temperature. Monitor by TLC/LCMS to avoid decomposition. A typical starting point is 40-50 °C. 2. If using a carboxylic acid, switch to the corresponding acyl chloride, which is significantly more electrophilic.[14]
Potential Cause Scientific Rationale & Troubleshooting Steps
Formation of N-Acylurea (with Carbodiimides) Rationale: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, consuming the activated acid. Solution: This side reaction is effectively suppressed by adding HOBt or HOAt. These additives rapidly trap the O-acylisourea to form the active ester before it has time to rearrange.
Reaction of Amine with Coupling Reagent Rationale: Some uronium/aminium-based coupling reagents (e.g., HBTU, HATU) can react with the amine to form a guanidinium byproduct, consuming both the amine and the reagent. Solution: Control the order of addition. Pre-activate the carboxylic acid with the coupling reagent for 5-15 minutes before adding the amine to the reaction mixture. This allows the active ester to form first.

Workflow for Optimizing N-Acylation

The following diagram outlines a logical workflow for troubleshooting and optimizing amide coupling reactions.

G start Low Yield / Impure Product in N-Acylation check_sm Verify Purity & Stoichiometry of Starting Materials start->check_sm sm_ok Starting Materials OK? check_sm->sm_ok sm_ok->check_sm No, Repurify/Re-weigh acyl_halide Using Acyl Halide? sm_ok->acyl_halide Yes check_base Check Base: - Is it present? (>1.1 eq) - Is it non-nucleophilic? (TEA, DIPEA) acyl_halide->check_base Yes coupling_agent Using Coupling Agent? acyl_halide->coupling_agent No base_ok Base OK? check_base->base_ok base_ok->check_base No, Correct Base increase_temp Increase Temperature (40-60°C) Monitor by TLC/LCMS base_ok->increase_temp Yes workup Review Workup & Purification increase_temp->workup check_reagent Check Coupling Reagent: - Is it fresh? (>1.2 eq) - Pre-activate acid before adding amine? coupling_agent->check_reagent Yes reagent_ok Reagent OK? check_reagent->reagent_ok reagent_ok->increase_temp Yes add_additive Add HOBt / HOAt (1.1 eq) to suppress side reactions reagent_ok->add_additive No, Add Additive add_additive->increase_temp end Optimized Reaction workup->end

Caption: Troubleshooting workflow for N-acylation reactions.

Guide 2: Optimizing N-Sulfonylation

The formation of sulfonamides is generally robust but can be sluggish with secondary amines.

Potential Cause Scientific Rationale & Troubleshooting Steps
Low Reactivity of Amine Rationale: Secondary amines are less nucleophilic than primary amines. The reaction with an electrophilic sulfonyl chloride can be slow. Solution: 1. Use a suitable base: A base is required to neutralize the HCl byproduct. Pyridine is often used as both the base and a nucleophilic catalyst. Alternatively, TEA or DIPEA in an aprotic solvent like DCM can be used.[15] 2. Increase Temperature: Gently heating the reaction to 40-80 °C can significantly increase the rate. 3. Consider alternative methods: For very challenging substrates, methods using cyanuric chloride to activate amine-derived sulfonate salts can be effective under mild conditions.[15]
Hydrolysis of Sulfonyl Chloride Rationale: Sulfonyl chlorides are highly susceptible to hydrolysis by water, which consumes the reagent and complicates purification. Solution: 1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves or by distillation. 2. Perform the reaction under an inert atmosphere (N₂ or Ar) to exclude atmospheric moisture.

Appendix A: Key Experimental Protocols

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add triethylamine (TEA, 1.2 eq) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Upon completion, quench the reaction by adding water. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for N-Acylation with a Carboxylic Acid and EDC/HOBt

  • Dissolve the carboxylic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and this compound (1.1 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add N,N'-diisopropylethylamine (DIPEA, 1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) portion-wise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LCMS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[7]

Decision Tree for Choosing an N-Acylation Method

This diagram helps in selecting the appropriate acylation strategy based on substrate properties.

G start Need to form an Amide Bond acid_available Is the Carboxylic Acid readily available? start->acid_available acid_sensitive Are there acid-sensitive functional groups? acid_available->acid_sensitive Yes convert_to_chloride Convert Acid to Acyl Chloride (e.g., with SOCl₂, Oxalyl Chloride) then react with amine acid_available->convert_to_chloride No, Acyl Chloride is available use_coupling Use Carboxylic Acid with Coupling Agent (EDC, HATU) + Base (DIPEA) acid_sensitive->use_coupling Yes use_acyl_chloride Use Acyl Chloride + Base (TEA, Pyridine) acid_sensitive->use_acyl_chloride No convert_to_chloride->use_acyl_chloride

Caption: Decision-making process for selecting an N-acylation method.

References

  • Nemeth, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health (NIH). [Link]

  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health (NIH). [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Stalder, R., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]

  • Parr, B. T. (2015). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Soltani Rad, M. N., et al. (2009). One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride. Organic Chemistry Portal. [Link]

  • Tajbakhsh, M. (2006). Mild and Useful Method for N-Acylation of Amines. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Griffiths, R. J., et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. National Institutes of Health (NIH). [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Chemical-Suppliers. N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3. [Link]

  • Gualdesi, M. S., et al. (2020). Recent advances in the functionalization of saturated cyclic amines. ResearchGate. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Zhang, Z., et al. (2019). Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. National Institutes of Health (NIH). [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. [Link]

  • Wang, X., et al. (2019). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. ResearchGate. [Link]

  • Wikipedia. Amine alkylation. [Link]

  • Duncton, M. A. J. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Sibi, M. P., & Venkatraman, L. (2016). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. National Institutes of Health (NIH). [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Worrell, B. T., et al. (2021). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • Stoll, E. L., et al. (2020). A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]

  • Ianni, A., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. [Link]

  • Stanovnik, B., & Svete, J. (2004). ring transformations of 2h-pyran-2-ones and fused pyran-2-ones with nucleophilic reagents. Arkivoc. [Link]

  • Donabauer, K., et al. (2023). Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. ACS Catalysis. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide Bond Formation: Beyond the myth of coupling reagents. ResearchGate. [Link]

  • Malik, I., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. [Link]

  • Dell'Anna, M. M., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. National Institutes of Health (NIH). [Link]

  • Isom, A., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health (NIH). [Link]

  • Organic Chemistry Portal. Synthesis of cyclic amines. [Link]

  • Albrecht, Ł., & Ransborg, L. K. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health (NIH). [Link]

  • Taylor & Francis. Pyran – Knowledge and References. [Link]

  • St. Denis, J. D., & Organ, M. G. (2018). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

Sources

Preventing degradation of N-Propyltetrahydro-2H-pyran-4-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Safeguarding the Integrity of a Key Synthetic Building Block

Welcome to the technical support guide for N-Propyltetrahydro-2H-pyran-4-amine (CAS 192811-37-3). This versatile secondary amine, featuring a stable tetrahydropyran (oxane) core, is a valuable intermediate in pharmaceutical and agrochemical research and development.[1] Its unique structure, combining a nucleophilic amine with a cyclic ether, makes it highly useful, but also susceptible to specific degradation pathways if not stored and handled with precision.

The stability of this compound is paramount for ensuring experimental reproducibility, maximizing yield, and preventing the introduction of impurities into complex synthetic routes. This guide provides an in-depth, experience-driven framework for understanding potential degradation mechanisms and implementing robust storage and handling protocols. We will move beyond simple instructions to explain the chemical principles behind each recommendation, empowering you to make informed decisions in your laboratory.

Section 1: Recommended Storage Conditions

Proper storage is the first and most critical line of defense against degradation. Adherence to these conditions will significantly extend the shelf-life and preserve the purity of your this compound.

Parameter Recommendation Scientific Rationale Risk of Non-Compliance
Temperature 2–8°C (Refrigerator) Reduces the kinetic rate of all chemical degradation pathways, including oxidation and thermal decomposition.[2]Accelerated degradation, potential for pressure buildup in the container if volatile byproducts are formed.
Atmosphere Inert Gas (Argon or Nitrogen) This compound is a secondary amine, making it susceptible to oxidative degradation from atmospheric oxygen.[3][4] An inert atmosphere also displaces CO2, preventing the formation of carbamate salts.Oxidation of the amine, leading to impurities such as amides or N-oxides. Reaction with CO2 alters the compound's chemical nature.
Light Exposure Amber Glass Vial or Opaque Container Protects the compound from UV light, which can catalyze the formation of free radicals, initiating degradation cascades. Ethers are also known to form explosive peroxides under light exposure.[5][6]Photo-oxidation and potentially hazardous peroxide formation in the tetrahydropyran ring.
Moisture Tightly Sealed Container in a Dry Environment Amines can be hygroscopic, absorbing atmospheric moisture.[2] While the tetrahydropyran ring is stable to neutral water, any acidic contaminants can catalyze its hydrolysis.[7][8]Introduction of water can compromise reactions where anhydrous conditions are required. Potential for slow, acid-catalyzed ring-opening of the ether.
Container Chemically Inert Glass or HDPE Prevents leaching of impurities from the container material and ensures no reaction occurs between the compound and the container surface.[2]Contamination of the sample, potential for catalytic degradation if the container material contains trace metals.

Section 2: Understanding the Chemistry of Degradation

To effectively prevent degradation, it is crucial to understand the chemical vulnerabilities of this compound. The molecule has two primary reactive sites: the secondary amine and the cyclic ether (tetrahydropyran ring).

Primary Degradation Pathways
  • Oxidative Degradation: This is the most significant threat. Atmospheric oxygen can react with the secondary amine, especially in the presence of light or trace metal ions.[9][10] This process can initiate through hydrogen abstraction from the N-H bond or the α-carbon, leading to a cascade of reactions that can form a variety of impurities, including imines, amides, and smaller fragmentation products.[11]

  • Reaction with Carbon Dioxide: As an amine, the compound is basic and will readily react with atmospheric carbon dioxide (CO₂) to form a solid carbamate salt. While this is often reversible upon heating or acidification, it represents a change in the material's form and purity, which can lead to handling issues and inaccurate measurements.

  • Acid-Catalyzed Hydrolysis: The tetrahydropyran ring is an ether, which is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under acidic conditions.[7][8][12] Exposure to acidic fumes or contaminants in the storage environment could lead to the slow hydrolysis of the ether linkage, opening the ring to form 5-hydroxypentanal derivatives.

Caption: Key degradation pathways for this compound.

Section 3: Troubleshooting Guide and FAQs

This section addresses common questions and issues that may arise during the storage and handling of this compound.

Q1: My this compound has turned yellow/brown. Can I still use it?

A: A color change is a primary indicator of degradation, likely due to oxidation. While the compound might still contain a significant amount of the desired material, it is now of questionable purity.

  • Recommendation: Do not use the material for any critical synthetic step without first assessing its purity. An analytical check via Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is strongly advised to quantify the level of impurities.[13][14] If the purity is unacceptably low, the material should either be purified (e.g., by distillation or chromatography) or disposed of according to your institution's safety protocols.

Q2: I opened the bottle and noticed a different or stronger odor, perhaps like ammonia. What does this mean?

A: A change in odor, particularly the detection of ammonia or other sharp-smelling, low-molecular-weight amines, is a strong sign of chemical decomposition.[4] This suggests that fragmentation of the parent molecule has occurred.

  • Recommendation: Treat the material as significantly degraded. It is unlikely to be suitable for use without extensive purification. Proceed with an analytical quality check to confirm the identity of the degradation products before deciding on a course of action.

Q3: How should I handle the compound when removing a sample from a bulk container for an experiment?

A: Proper handling during sampling is critical to maintaining the integrity of the bulk supply.

  • Equilibrate: Allow the sealed container to warm to ambient room temperature before opening. This prevents condensation of atmospheric moisture into the cold container, which would introduce water.

  • Minimize Exposure: Work efficiently to minimize the time the container is open to the atmosphere.

  • Inert Gas Purge: Before re-sealing the container, flush the headspace with a gentle stream of dry argon or nitrogen to displace any air that has entered. This is a crucial step to prevent progressive degradation.[5] (See Protocol 1).

  • Seal Tightly: Ensure the container is sealed tightly, potentially using paraffin film for extra security against moisture and air ingress.

Q4: For long-term storage, is there a more stable form I can convert the amine into?

A: Yes. For archival purposes or very long-term storage, converting the free amine to a salt, such as its hydrochloride (HCl) salt, can dramatically enhance its stability against oxidation.[5] The salt is typically a stable, crystalline solid that is less reactive to atmospheric oxygen.

  • Procedure: The free amine can be regenerated just before use by dissolving the salt in a suitable solvent and neutralizing it with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide), followed by extraction of the free amine. This ensures you are using a fresh, high-purity sample for your reaction.

TroubleshootingWorkflow start Suspect Degradation? (e.g., color change, odor) visual_check Visual & Olfactory Inspection start->visual_check analytical_qc Perform Analytical QC (GC, HPLC, NMR) visual_check->analytical_qc Signs of degradation present purity_check Purity >95%? analytical_qc->purity_check use_cautiously Use with Caution in Non-Critical Steps purity_check->use_cautiously Yes purify Purify Compound (Distillation/Chromatography) purity_check->purify No end_use Proceed with Experiment use_cautiously->end_use purify->analytical_qc Purification successful, re-analyze discard Dispose of Material per Safety Guidelines purify->discard Purification not feasible end_discard End discard->end_discard

Caption: Troubleshooting workflow for suspected compound degradation.

Section 4: Key Experimental Protocols

Protocol 1: Inert Gas Purging (Blanketing) for Storage

This protocol should be followed each time a sample is removed from the main container.

  • Setup: Ensure you have a cylinder of dry, high-purity argon or nitrogen gas with a regulator and a long needle or tube attached via inert tubing.

  • Preparation: After removing your desired amount of this compound, keep the container cap nearby.

  • Purge: Introduce the needle or tube into the container, ensuring the tip is in the headspace above the liquid level.

  • Flow Gas: Open the regulator to allow a gentle flow of inert gas into the container for 15-30 seconds. The goal is to displace the heavier air with the lighter inert gas. Avoid a high flow rate that could splash the liquid.

  • Seal: While the gas is still gently flowing, remove the needle and immediately seal the container tightly with its cap.

  • Finalize: Wrap the cap and neck of the container with paraffin film for an enhanced seal. Return the container to the recommended 2–8°C storage conditions.

Protocol 2: Routine Analytical Quality Control via HPLC

This is a general guideline for checking the purity of your compound. The exact conditions may need to be optimized for your specific system.

  • Standard Preparation: Prepare a standard solution of a known high-purity lot of this compound at a concentration of ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Prepare a solution of the sample at the same concentration (~1 mg/mL) in the same solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid (to ensure the amine is protonated). For example, a gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).[13][15]

  • Analysis: Inject the standard solution first to determine the retention time of the pure compound. Then, inject the test sample.

  • Interpretation: Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of the main peak in the test sample relative to the standard indicates the presence of impurities and degradation. Purity can be estimated by the relative area percentage of the main peak.

Section 5: References

  • Herriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption. Retrieved from [Link]

  • The University of Texas at Austin. (2015, May 19). Oxidative degradation of amine solvents for CO2 capture. Retrieved from [Link]

  • Chen, S., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1).

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]

  • Saeed, I. M., et al. (2021). A review of gas chromatographic techniques for identification of aqueous amine degradation products in carbonated environments. International Journal of Environmental Analytical Chemistry, 101(15), 2965-2983.

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 1614-1623.

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Khan, R. A. (2017, January 31). How to store cyclic hydroxylamine CMH (1-hydroxy-3-methoxycarbonyl-2,2,5,5-tetramethylpyrrolidine)? ResearchGate. Retrieved from [Link]

  • Rosenblatt, D. H., et al. (1980). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry, 45(26), 5344-5347.

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(7), 4107-4115.

  • El-Faham, A., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Peptide Science, 108(3), e22867.

  • KISHIDA CHEMICAL CO., LTD. (2025, September 2). Safety Data Sheet. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3. Retrieved from [Link]

  • Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

  • Wagner, A. D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2311-2319.

  • Voice, A. K., et al. (2013). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 37, 2118-2132.

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • Dyer, E., et al. (1962). The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed), 3361.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Propyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis, purification, and handling of this versatile building block.[1] As a key intermediate in the development of novel therapeutics and agrochemicals, understanding the nuances of its experimental handling is crucial for success.

Section 1: Troubleshooting Guide for Synthesis and Work-up

The most common route to synthesizing this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with propylamine. This section addresses common issues encountered during this process.

Q1: My reductive amination reaction shows low conversion to the desired product. What are the likely causes and how can I improve the yield?

Low conversion in a reductive amination can be attributed to several factors, primarily related to the formation of the intermediate imine/enamine and the efficacy of the reducing agent.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the starting materials (ketone and amine) and the imine intermediate can be unfavorable.[2]

    • Water Removal: The formation of an imine from a ketone and a primary amine releases water. This water can hydrolyze the imine back to the starting materials.

      • Solution: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å), into the reaction mixture. For reactions in solvents like methanol, which can form acetals, switching to a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be beneficial.

    • pH of the Reaction Mixture: Imine formation is often catalyzed by mild acid. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic.

      • Solution: Maintain a slightly acidic pH (around 5-6). A common practice is to add a catalytic amount of acetic acid.

  • Choice and Activity of Reducing Agent: The selection and handling of the reducing agent are critical.

    • Sodium Borohydride (NaBH₄): While cost-effective, NaBH₄ can also reduce the starting ketone, leading to the formation of tetrahydropyran-4-ol as a byproduct.

      • Solution: Allow for a pre-reaction time for the imine to form before adding NaBH₄. Alternatively, perform the reaction in a stepwise manner by forming the imine first, removing the water, and then adding the reducing agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is a milder and more selective reducing agent for imines in the presence of ketones.

      • Solution: Use NaBH(OAc)₃ in an aprotic solvent like DCM or DCE. This is often the preferred method for one-pot reductive aminations.

    • Sodium Cyanoborohydride (NaBH₃CN): This reagent is effective at a slightly acidic pH and is selective for the imine over the ketone.

      • Solution: Use NaBH₃CN in a protic solvent like methanol, with careful pH control. Be aware of the potential toxicity of cyanide byproducts during work-up.

Experimental Protocol: Optimized Reductive Amination of Tetrahydro-4H-pyran-4-one

  • To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) is added propylamine (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours in the presence of 4Å molecular sieves.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until completion (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The layers are separated, and the aqueous layer is extracted with DCM (3x).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)AdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, EthanolCost-effective, readily available.Can reduce the starting ketone; requires careful addition after imine formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)DCM, DCE, THFMild, selective for imines over ketones; ideal for one-pot reactions.[3]More expensive than NaBH₄.
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolEffective at acidic pH, selective for imines.Generates toxic cyanide byproducts; requires careful handling and work-up.
Q2: I am observing a significant amount of a side product with a similar polarity to my desired product, making purification difficult. What could this be and how can I avoid it?

The most likely side product in this reaction is the tertiary amine formed from the over-alkylation of the desired secondary amine product.

Potential Cause & Solution:

  • Over-Alkylation: The newly formed this compound (a secondary amine) can react with another molecule of tetrahydro-4H-pyran-4-one to form a new iminium ion, which is then reduced to a tertiary amine.

    • Solution 1: Stoichiometry Control: Use a slight excess of the propylamine (1.1-1.2 equivalents) to favor the formation of the secondary amine.

    • Solution 2: Slow Addition of Reducing Agent: Adding the reducing agent slowly can help to reduce the imine of the primary amine as it is formed, minimizing the opportunity for the secondary amine to react further.

    • Solution 3: Choice of Amine: If feasible for the research goals, using a bulkier amine can sterically hinder the second addition.

Q3: My acid-base extraction during work-up is inefficient, and I'm losing a lot of product. How can I optimize the purification?

Amines can be tricky to extract due to their basicity and potential for emulsification.

Potential Causes & Solutions:

  • Incorrect pH for Extraction: For the amine to be protonated and move into the aqueous layer, the pH of the aqueous solution must be sufficiently acidic.

    • Solution: Use a dilute solution of hydrochloric acid (e.g., 1M HCl) and ensure the pH of the aqueous layer is below 2. To recover the product, the aqueous layer is then basified with a strong base (e.g., 1M NaOH) to a pH above 10-11 to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Emulsion Formation: The presence of both acidic/basic aqueous solutions and an organic solvent can lead to the formation of stable emulsions, trapping the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break up the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation.

  • Column Chromatography Challenges: Amines are known to streak on silica gel columns due to their basicity.

    • Solution:

      • Basic Alumina: Use basic alumina as the stationary phase instead of silica gel.

      • Triethylamine Additive: Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel and improve the peak shape.[4]

      • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be an effective purification method.

Workflow for Amine Purification

G cluster_0 Crude Reaction Mixture cluster_1 Acid-Base Extraction cluster_2 Column Chromatography A Concentrated Crude Product B Dissolve in Organic Solvent (e.g., DCM) A->B C Extract with 1M HCl B->C D Separate Layers C->D E Basify Aqueous Layer (1M NaOH, pH > 10) D->E Aqueous Layer F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Choose Stationary Phase (Silica + Et3N or Alumina) G->H If Impure L Pure N-Propyltetrahydro- 2H-pyran-4-amine G->L If Pure I Select Eluent System H->I J Collect and Combine Fractions I->J K Evaporate Solvent J->K K->L

Caption: Decision workflow for purification.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

Storage:

  • This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5]

  • It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reaction with atmospheric carbon dioxide, which can form a carbamate salt.

  • For long-term storage, refrigeration (2-8 °C) is advised.[1][6]

Handling:

  • As with all amines, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.

  • Handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[7]

  • Avoid contact with strong oxidizing agents and strong acids.[7]

Q2: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction.

  • Staining: Since the starting materials and the product are likely UV-inactive, a chemical stain is required for visualization.

    • Ninhydrin Stain: This is an excellent choice as it reacts with primary and secondary amines to produce a distinct color (typically purple or yellow), allowing for the visualization of both the starting propylamine and the product. The starting ketone will not be visualized.

    • Potassium Permanganate (KMnO₄) Stain: This is a general stain that reacts with many organic compounds and can be used to visualize all components of the reaction mixture.

Q3: What are the expected spectral characteristics for this compound?

¹H NMR (Simulated, CDCl₃, 400 MHz):

  • ~3.9-4.1 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (axial).

  • ~3.3-3.5 ppm (m, 2H): Protons on the carbons adjacent to the ring oxygen (equatorial).

  • ~2.5-2.7 ppm (m, 1H): Proton on the carbon bearing the nitrogen.

  • ~2.4-2.6 ppm (t, 2H): Protons on the methylene group of the propyl chain adjacent to the nitrogen.

  • ~1.4-1.8 ppm (m, 4H): Protons on the ring carbons not adjacent to the oxygen.

  • ~1.4-1.6 ppm (sextet, 2H): Protons on the central methylene group of the propyl chain.

  • ~0.9 ppm (t, 3H): Protons of the methyl group of the propyl chain.

  • Broad singlet (variable): NH proton.

¹³C NMR (Simulated, CDCl₃, 100 MHz):

  • ~67-69 ppm: Carbons adjacent to the ring oxygen.

  • ~50-55 ppm: Carbon bearing the nitrogen.

  • ~50-53 ppm: Methylene carbon of the propyl chain adjacent to the nitrogen.

  • ~30-35 ppm: Ring carbons not adjacent to the oxygen.

  • ~22-25 ppm: Central methylene carbon of the propyl chain.

  • ~11-13 ppm: Methyl carbon of the propyl chain.

Mass Spectrometry (EI):

  • Expected M+: 143.23 g/mol .

  • Common Fragmentation Patterns: Loss of the propyl group, alpha-cleavage adjacent to the nitrogen, and fragmentation of the tetrahydropyran ring.

Q4: How stable is this compound? Are there any known degradation pathways?

This compound is generally stable under recommended storage conditions. However, like other secondary amines, it can be susceptible to degradation under certain "forced" or "stress" conditions, which are often investigated during pharmaceutical development.[8][9][10][11][12]

Potential Degradation Pathways:

  • Oxidation: Amines can be oxidized by atmospheric oxygen, especially in the presence of light or metal catalysts. This can lead to the formation of a variety of products, including hydroxylamines and nitrones.

  • Reaction with Carbon Dioxide: As mentioned, amines can react with CO₂ from the air to form carbamate salts. This is typically a reversible process.

  • Acid/Base Instability: While generally stable, prolonged exposure to strong acids or bases at elevated temperatures could potentially lead to ring-opening of the tetrahydropyran moiety or other unforeseen reactions.

Workflow for a Forced Degradation Study

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Solutions of This compound B Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) A->C D Oxidative Stress (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C) A->E F Photolytic Stress (ICH Q1B guidelines) A->F G Analyze by Stability-Indicating Method (e.g., LC-MS) B->G C->G D->G E->G F->G H Quantify Degradants G->H I Characterize Significant Degradants (e.g., NMR, MS/MS) H->I J Establish Degradation Profile and Pathways I->J

Caption: General workflow for a forced degradation study.

References

  • Chem-Impex. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link]

  • YouTube. reductive amination & secondary amine synthesis. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. [Link]

  • The Royal Society of Chemistry. A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. [Link]

  • YouTube. reductive amination & secondary amine synthesis. [Link]

  • University of Rochester. Workup: Amines. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Chemical-Suppliers.com. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link]

  • The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • University of Bath. Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Organic Chemistry Portal. Tetrahydropyran synthesis. [Link]

  • Cenmed Enterprises. N Propyl Tetrahydro 2H Pyran 4 Amine (250Mg). [Link]

  • Google Patents. Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Google Patents. Synthesis method of tetrahydro-4H-pyran-4-one.
  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • PubMed. N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. [Link]

  • Google Patents. Process for preparing 4-aminotetrahydropyran compound and an acid salt ....
  • Biotage. Is there an easy way to purify organic amines?[Link]

  • NIST WebBook. 2H-Pyran, tetrahydro-2-methyl-. [Link]

  • NIST WebBook. 2H-Pyran-2-ol, tetrahydro-. [Link]

Sources

Technical Support Center: Stereoselectivity in N-Propyltetrahydro-2H-pyran-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective reactions involving N-Propyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereochemical control in the synthesis of substituted tetrahydropyrans. The tetrahydropyran (THP) motif is a crucial building block in numerous biologically active molecules and pharmaceuticals.[1][2] Achieving high stereoselectivity in reactions involving this compound is therefore a critical aspect of modern synthetic chemistry.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established scientific principles and supported by peer-reviewed literature to ensure accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is stereoselectivity and why is it important in the context of this compound reactions?

A1: Stereoselectivity is the preference for the formation of one stereoisomer over another in a chemical reaction.[3] In the context of this compound, which is a chiral molecule, reactions can lead to the formation of multiple diastereomers or enantiomers. The biological activity of a molecule is often highly dependent on its specific stereochemistry.[4] Therefore, controlling the stereochemical outcome of a reaction is crucial for synthesizing the desired biologically active compound and avoiding the production of inactive or potentially harmful isomers.

Q2: What are the main strategies for inducing stereoselectivity in reactions involving this amine?

A2: The primary strategies for inducing stereoselectivity include:

  • Chiral Catalysts: Employing chiral catalysts, such as organocatalysts (e.g., quinine-based squaramides) or metal complexes with chiral ligands, can create a chiral environment that favors the formation of one stereoisomer.[5][6]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the starting material to direct the stereochemical outcome of a subsequent reaction.[7] After the reaction, the auxiliary is removed.

  • Substrate Control: The inherent chirality of the this compound can influence the stereochemical outcome of a reaction, a concept known as substrate control.

  • Reaction Condition Optimization: Parameters such as solvent, temperature, and pressure can significantly impact the stereoselectivity of a reaction by influencing the relative energies of the diastereomeric transition states.[8][9]

Q3: How does the N-propyl group on the amine influence the stereoselectivity of reactions?

A3: The N-propyl group can exert steric hindrance, influencing the approach of reagents to the reactive center. This steric bulk can play a significant role in directing the stereochemical outcome of reactions, particularly in intramolecular cyclizations or when the amine itself acts as a directing group.

Troubleshooting Guides

Issue 1: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)

You are observing a mixture of stereoisomers with poor selectivity.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst or Auxiliary:

    • Troubleshooting Step: Screen a variety of chiral catalysts or auxiliaries. For instance, in organocatalyzed reactions, different classes like primary and secondary amines, hydrogen-bonding organocatalysts, or chiral phosphoric acids can be explored.[5] Consider catalysts derived from cinchona alkaloids, as modifications to their structure can significantly impact enantiocontrol.[6]

    • Causality: The "lock-and-key" interaction between the substrate and the chiral catalyst is highly specific. A catalyst that is effective for one substrate may not be for another. The electronic and steric properties of the catalyst must be well-matched with the substrate to create a significant energy difference between the transition states leading to the different stereoisomers.

  • Suboptimal Reaction Temperature:

    • Troubleshooting Step: Lowering the reaction temperature often increases stereoselectivity. Perform a temperature screen (e.g., room temperature, 0 °C, -20 °C, -40 °C, -78 °C).

    • Causality: The difference in activation energies between the diastereomeric transition states is often small. According to the Eyring equation, a lower temperature will amplify the effect of this energy difference on the reaction rates, leading to a higher ratio of the more stable transition state product.

  • Inappropriate Solvent:

    • Troubleshooting Step: The polarity and coordinating ability of the solvent can influence the transition state geometry.[8][9] Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, THF, acetonitrile).

    • Causality: Solvents can stabilize or destabilize transition states through interactions such as hydrogen bonding or dipole-dipole interactions. A solvent that preferentially stabilizes the transition state leading to the desired stereoisomer will enhance selectivity.

Experimental Protocol: Screening Chiral Catalysts for an Asymmetric Michael Addition

  • Setup: In parallel reaction vials, dissolve the starting this compound derivative and the Michael acceptor in the chosen solvent.

  • Catalyst Addition: To each vial, add a different chiral catalyst (e.g., a quinine-based squaramide, a proline derivative, a chiral phosphoric acid) at a specific loading (e.g., 5-10 mol%).

  • Reaction: Stir the reactions at a controlled temperature (e.g., room temperature or 0 °C) and monitor for completion by TLC or LC-MS.

  • Analysis: Upon completion, quench the reactions and purify the products. Determine the diastereomeric or enantiomeric excess of each product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Issue 2: Inconsistent Stereoselectivity Between Batches

You are observing significant variations in the stereochemical outcome when repeating the reaction on a larger scale or with new batches of reagents.

Potential Causes & Solutions:

  • Variable Reagent Purity:

    • Troubleshooting Step: Ensure the purity of all reagents, especially the starting materials and the chiral catalyst. Impurities can sometimes act as catalysts or inhibitors, affecting the reaction's stereochemical course. Purify reagents if necessary.

    • Causality: Trace impurities can have a disproportionate effect on catalytic reactions. For example, a small amount of an achiral acid or base impurity could promote a non-selective background reaction, lowering the overall stereoselectivity.

  • Sensitivity to Water or Air:

    • Troubleshooting Step: Some reactions, particularly those involving organometallic reagents or certain Lewis acids, are highly sensitive to moisture and oxygen. Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Causality: Water and oxygen can react with and deactivate catalysts or reagents, leading to lower yields and inconsistent stereoselectivity.

  • Reaction Heterogeneity:

    • Troubleshooting Step: On a larger scale, inefficient stirring can lead to localized temperature or concentration gradients, resulting in inconsistent reaction conditions. Ensure vigorous and efficient stirring throughout the reaction.

    • Causality: A well-mixed reaction ensures that all reactants experience the same conditions, leading to a more uniform and reproducible outcome.

Issue 3: Unexpected Stereoisomer Formation

The major product of your reaction has a different stereochemistry than predicted or desired.

Potential Causes & Solutions:

  • Incorrect Mechanistic Assumption:

    • Troubleshooting Step: Re-evaluate the presumed reaction mechanism. Consider alternative pathways that could lead to the observed stereoisomer. For example, in a Prins cyclization, the stereochemical outcome is highly dependent on the reaction conditions and the nature of the electrophile.[1][2]

    • Causality: Different reaction mechanisms can proceed through different transition states, leading to different stereochemical outcomes. A thorough understanding of the reaction mechanism is essential for predicting and controlling stereoselectivity.

  • Epimerization of the Product:

    • Troubleshooting Step: The desired product may be forming initially but then epimerizing under the reaction or workup conditions. Analyze the reaction mixture at different time points to see if the stereochemical ratio changes over time. If epimerization is occurring, consider modifying the workup procedure (e.g., using a milder acid or base quench) or isolating the product more quickly.

    • Causality: If a stereocenter in the product is adjacent to a carbonyl group or is otherwise acidic, it may be susceptible to epimerization under acidic or basic conditions.

Visualization of a Stereoselective Reaction Pathway

The following diagram illustrates a simplified workflow for optimizing the stereoselectivity of a reaction.

Stereoselectivity_Optimization Start Initial Reaction (Low Stereoselectivity) Screen_Catalyst Screen Chiral Catalysts/Auxiliaries Start->Screen_Catalyst Optimize_Temp Optimize Reaction Temperature Screen_Catalyst->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Analysis Analyze d.e./e.e. (Chiral HPLC/NMR) Optimize_Solvent->Analysis Analysis->Screen_Catalyst Re-evaluate Optimized_Product Optimized Product (High Stereoselectivity) Analysis->Optimized_Product Successful

Caption: Workflow for optimizing stereoselectivity.

Data Presentation

Table 1: Influence of Reaction Parameters on Stereoselectivity

ParameterGeneral Trend for Increased StereoselectivityRationale
Temperature Lower temperatures are generally preferred.Amplifies the small energy differences between diastereomeric transition states.
Solvent Polarity Varies depending on the reaction mechanism.Solvation can selectively stabilize or destabilize transition states.[8][9]
Catalyst Loading Optimal loading needs to be determined experimentally.Sufficient catalyst is needed to outcompete the non-catalyzed background reaction.
Concentration Higher concentrations can sometimes favor bimolecular reactions.May influence the aggregation state of the catalyst or reagents.

Table 2: Comparison of Chiral Control Strategies

StrategyAdvantagesDisadvantages
Chiral Catalysis High turnover, only a small amount of chiral material is needed.Catalyst development can be challenging and expensive.
Chiral Auxiliaries Often predictable and reliable stereochemical outcomes.[7]Requires additional synthetic steps for attachment and removal of the auxiliary.
Substrate Control No external chiral reagents are needed.The degree of stereocontrol is inherent to the substrate and may not be easily modified.

Visualization of a Chiral Catalyst Mechanism

The following diagram illustrates a conceptual model of how a chiral catalyst can induce stereoselectivity.

Chiral_Catalyst_Mechanism cluster_0 Prochiral Substrate + Chiral Catalyst cluster_1 Diastereomeric Transition States cluster_2 Stereoisomeric Products Substrate Catalyst TS1 Transition State 1 (Lower Energy) Catalyst->TS1 Favored Pathway TS2 Transition State 2 (Higher Energy) Catalyst->TS2 Disfavored Pathway Product_S S-Enantiomer (Major Product) TS1->Product_S Product_R R-Enantiomer (Minor Product) TS2->Product_R

Caption: Chiral catalyst directing stereoselectivity.

By systematically addressing these common issues and understanding the underlying principles of stereoselective synthesis, researchers can more effectively control the stereochemical outcomes of their reactions involving this compound.

References

  • Enders, D., et al. (2015). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. ACS Catalysis. Available at: [Link]

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ma, X.-M., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. Organic Letters. Available at: [Link]

  • Ma, X.-M., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. PubMed. Available at: [Link]

  • Clarke, P. A., et al. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of York. Available at: [Link]

  • Yadav, J. S., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Jennings, M. P., et al. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs. Available at: [Link]

  • Barbero, A., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Molecules. Available at: [Link]

  • Alexanian, E. J., et al. (2012). Stereoselective and Regioselective Synthesis of Heterocycles via Copper-Catalyzed Additions of Amine Derivatives and Alcohols to Alkenes. Accounts of Chemical Research. Available at: [Link]

  • Díez-Poza, C., et al. (2018). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – An Asian Journal. Available at: [Link]

  • Wang, Y., et al. (2007). Do Reaction Conditions Affect the Stereoselectivity in the Staudinger Reaction? The Journal of Organic Chemistry. Available at: [Link]

  • Blaser, H.-U., et al. (2006). Synthesis of amine stereoisomers. Google Patents.
  • Wang, Y., et al. (2007). Do reaction conditions affect the stereoselectivity in the Staudinger reaction? PubMed. Available at: [Link]

  • Ma, X.-M., et al. (2016). Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydropyrans. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • Myers, A. G., et al. (2010). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters. Available at: [Link]

  • Chem-Impex. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Chem-Impex. Available at: [Link]

  • The Royal Society of Chemistry. (2007). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]

  • Jasperse, C. (n.d.). Reactions of Amines. North Dakota State University. Available at: [Link]

  • Thorpe, T., et al. (2022). Enantioenriched amine diastereomers and one-pot enzymatic strategies for their synthesis. ResearchGate. Available at: [Link]

  • Carreira, E. M. (n.d.). Key Concepts in Stereoselective Synthesis. ETH Zurich. Available at: [Link]

  • Zhang, X., et al. (2018). Diastereoselectivity in a cyclic secondary amine catalyzed asymmetric Mannich reaction: a model rationalization from DFT studies. Organic Chemistry Frontiers. Available at: [Link]

  • Organic Chemistry. (2022). Approach to Synthesis Problems. University of Calgary. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclic amines. Organic Chemistry Portal. Available at: [Link]

  • Kannappan, V. (2023). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available at: [Link]

  • ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Available at: [Link]

  • Kim, J., et al. (2021). Enantioselective Thiolysis and Aminolysis of Cyclic Anhydrides Using a Chiral Diamine-Derived Thiourea Catalyst. ACS Omega. Available at: [Link]

  • Gandon, V., et al. (2023). Expanding heterocyclic chemical space through the reactivity of N-allenamides. Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • McMurry, J. (2018). Amines and Heterocycles. Cengage. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Ashenhurst, J. (n.d.). Reactions and Mechanisms. Master Organic Chemistry. Available at: [Link]

Sources

Identifying and removing impurities from N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-Propyltetrahydro-2H-pyran-4-amine

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify and remove impurities effectively, ensuring the highest quality of your final compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is a secondary amine featuring a tetrahydropyran ring. It serves as a versatile building block and intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical research.[1] The purity of this amine is critical as impurities can lead to unwanted side reactions, lower yields of the desired final product, and introduce potential toxicological risks in drug development.

Q2: I've just synthesized a crude batch. What are the most likely impurities I should expect?

The most common synthesis route is the reductive amination of Tetrahydro-4H-pyran-4-one with n-propylamine.[2][3] Therefore, your crude product will likely contain a mixture of starting materials, reagents, and reaction byproducts.

Table 1: Common Process-Related Impurities

Impurity NameSourceRationale for Formation
Tetrahydro-4H-pyran-4-oneStarting MaterialIncomplete reaction.
n-PropylamineStarting MaterialUsed in stoichiometric excess or incomplete reaction.
Tetrahydro-2H-pyran-4-olOver-reduction ByproductThe reducing agent (e.g., NaBH(OAc)₃) can slowly reduce the starting ketone, especially under prolonged reaction times or non-optimal pH.[4][5]
Imine IntermediateReaction IntermediateIncomplete reduction of the transiently formed imine/iminium ion.
N,N-Dipropyltetrahydro-2H-pyran-4-amineOver-alkylation ByproductWhile less common in reductive amination than in direct alkylation, it can occur.[4]
Solvent & Reagent ResiduesProcessResidual solvents (e.g., Dichloromethane, THF) and reagents (e.g., Acetic Acid).[4]
Q3: My purified amine is an oil and is turning yellow/brown upon storage. What's happening?

Secondary amines are susceptible to air oxidation over time, which can form N-oxides and other complex colored degradation products.[6] They can also readily absorb atmospheric carbon dioxide to form carbonate salts, which may appear as solid precipitates or haze.[6] For long-term storage, it is advisable to store the purified amine under an inert atmosphere (Nitrogen or Argon) in an amber glass bottle away from light and heat.

Troubleshooting Guide: Impurity Identification

A multi-technique analytical approach is the most reliable way to identify and quantify impurities.

Issue 1: My initial purity check by Thin Layer Chromatography (TLC) shows multiple spots. How do I interpret this?

TLC is an excellent first-pass technique. The key is to understand the relative polarities of the potential impurities.

  • Expert Insight: Your target amine is basic. Standard silica gel is acidic and can cause significant tailing or streaking of amine spots, making interpretation difficult.[7]

Protocol 1: Diagnostic TLC Analysis

  • Stationary Phase: Use standard silica gel plates (for a baseline) and consider using amine-functionalized silica plates or neutral alumina plates for better results.[7]

  • Mobile Phase (Eluent):

    • Initial System: Start with a non-polar/polar mixture like 9:1 Dichloromethane/Methanol.

    • To Reduce Tailing: Add a small amount of a basic modifier, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent system.[8] This competes with your amine for the acidic sites on the silica, resulting in sharper spots.

  • Visualization:

    • Primary Visualization: UV light (if any components are UV active).

    • Staining: Use a Ninhydrin stain (stains primary/secondary amines, often yellow/purple) or Permanganate stain (reacts with reducible groups like residual ketone or imine).

  • Interpretation:

    • Higher Rf: Less polar impurities (e.g., residual starting ketone).

    • Target Rf: Your product, this compound.

    • Lower Rf/Streaking: More polar impurities (e.g., the corresponding alcohol byproduct) or the amine salt.

Issue 2: My NMR spectrum looks complex. How do I identify key impurity signals?

¹H NMR provides a detailed structural map. Comparing your crude spectrum to a reference spectrum of the pure product and starting materials is essential.

  • Expert Insight: The tetrahydropyran ring protons typically appear as complex multiplets between 1.5-4.0 ppm.[9][10] Focus on unique, diagnostic signals.

Table 2: Diagnostic ¹H NMR Signals

SpeciesKey Diagnostic Signal (CDCl₃, approximate δ)Rationale
Product ~0.9 ppm (t, 3H, -CH₃); ~2.5 ppm (t, 2H, N-CH₂-); ~2.8 ppm (m, 1H, CH-N)The characteristic N-propyl group signals and the proton on the carbon bearing the nitrogen.
Ketone (Start)~2.4 ppm (t, 4H)Symmetrical signal for the four protons alpha to the carbonyl.
Alcohol (Byprod)~3.8 ppm (m, 1H, CH-OH); broad singlet (OH)The proton on the carbon bearing the alcohol is shifted downfield compared to the amine.
Imine (Intermed)Signals in the vinylic region (~7-8 ppm) or imine C-H signals (~8.3 ppm) may be present.These are often transient and at low concentrations.
Issue 3: I need to quantify the impurities. Which chromatographic technique is best?

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile, thermally stable compounds like your target amine and most expected impurities. High-Performance Liquid Chromatography (HPLC) is also a powerful tool, especially for less volatile or thermally sensitive impurities.

  • Expert Insight: Amines can be challenging for standard GC columns due to their basicity, leading to poor peak shape.[11] Using a base-deactivated column or a column specifically designed for amines is crucial for accurate quantification.[11][12]

Protocol 2: GC-MS Analysis Workflow

  • Sample Prep: Dissolve a small amount of the crude material in a suitable solvent (e.g., Methanol, Dichloromethane). Derivatization with an agent like trifluoroacetic anhydride (TFAA) can improve peak shape and volatility for challenging amines, though it is often not necessary for this compound.[13]

  • Column: Use a low-to-mid polarity column with base deactivation (e.g., a DB-5ms or a dedicated amine column like PoraPLOT Amines).[12]

  • Method:

    • Inlet Temp: 250 °C

    • Oven Program: Start at 50-70 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 280 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Detection: Mass Spectrometry (MS) to identify peaks based on their mass-to-charge ratio (m/z) and fragmentation patterns. The molecular ion for the product should be at m/z = 143.23.[14]

Troubleshooting Guide: Impurity Removal

The choice of purification method depends on the nature of the impurities and the desired scale.

Workflow: From Crude Product to High Purity Amine

This workflow provides a logical progression for purifying this compound.

Purification_Workflow cluster_0 Initial Cleanup cluster_1 Purification cluster_2 Final Polish & Verification Crude Crude Reaction Mixture Extraction Acid-Base Extraction Crude->Extraction Dissolve in Org. Solvent Chromatography Column Chromatography Extraction->Chromatography Non-volatile impurities Similar boiling points Distillation Vacuum Distillation Extraction->Distillation Volatile impurities Different boiling points Analysis Final Purity Analysis (GC-MS / HPLC / NMR) Chromatography->Analysis Distillation->Analysis Salt_Formation Salt Formation & Recrystallization Salt_Formation->Analysis Verify salt purity Analysis->Salt_Formation If solid derivative needed

Caption: Purification decision workflow for this compound.

Issue 4: How can I perform an effective initial cleanup to remove most starting materials and acidic/basic reagents?

An acid-base liquid-liquid extraction is a highly effective first step to separate your basic amine product from neutral or acidic impurities.[15][16]

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated and move into the aqueous layer, leaving neutral impurities (like the starting ketone and alcohol byproduct) in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 5M NaOH) until the pH is >12. This deprotonates your amine, causing it to become insoluble in water.

  • Back Extraction: Extract the basified aqueous layer multiple times with fresh DCM or Ethyl Acetate. Your purified amine is now in the combined organic layers.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the freebase amine.

Issue 5: My product still contains impurities with similar polarity after extraction. What's the next step?

Flash column chromatography is the preferred method for removing impurities with similar polarities.

  • Expert Insight: As mentioned for TLC, the acidic nature of silica gel is problematic.[7] You must take measures to mitigate this.

Protocol 4: Flash Column Chromatography

  • Stationary Phase Selection:

    • Option A (Good): Standard silica gel. You MUST add 0.5-2% triethylamine to your mobile phase to prevent streaking.[8]

    • Option B (Better): Use amine-functionalized silica gel. This specialized stationary phase has a basic surface, which eliminates the need for a mobile phase modifier and often provides superior separation.[7]

  • Mobile Phase: A gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane is a good starting point. For example, start with 100% DCM and gradually increase the percentage of Methanol.

  • Loading: Dissolve your crude amine in a minimal amount of the initial mobile phase. For better resolution, adsorb the material onto a small amount of silica ("dry loading").

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to pool the pure product fractions.

  • Solvent Removal: Concentrate the pure fractions under reduced pressure. Crucially, co-evaporate with a solvent like Methanol several times to ensure all residual triethylamine (from Option A) is removed.

Issue 6: My amine is an oil and I need a crystalline solid for characterization or formulation. What should I do?

Converting the amine freebase into a salt is an excellent method for both purification and obtaining a solid material.[15] Hydrochloride (HCl) salts are very common.

Protocol 5: Hydrochloride Salt Formation & Recrystallization

  • Dissolution: Dissolve the purified amine oil in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold, fresh solvent.

  • Recrystallization: If further purification is needed, recrystallize the salt from a suitable solvent system (e.g., Ethanol/Ether or Isopropanol/Hexane).

  • Drying: Dry the final crystalline salt under high vacuum to remove all residual solvent.

References

  • Technical Support Center: Purification of Secondary Alkyl Amines. (n.d.). Benchchem.
  • purifying secondary amine. (2012). Sciencemadness Discussion Board.
  • Is there an easy way to purify organic amines? (2023). Biotage.
  • Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society.
  • Amines – Determination of amines in workplace air using gas chromatography (headspace GC-MS). (n.d.).
  • Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. (2025). ResearchGate.
  • Purification of secondary alkyl amines. (n.d.). Google Patents.
  • Amines Analysis by Packed Column GC. (n.d.). LabRulez GCMS.
  • ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time... (n.d.). ResearchGate.
  • N-Propyl-tetrahydro-2H-pyran-4-amine. (n.d.). Chem-Impex.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.
  • 2D NMR Study on 4-O-Tetrahydropyranylepiisopicropodophyllin. (n.d.). Taylor & Francis Online.
  • Tetrahydropyran(142-68-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. (n.d.). SIELC Technologies.
  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. (n.d.). Hochschule Bonn-Rhein-Sieg.
  • Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. (2022). NIH.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
  • Static headspace analysis of aliphatic amines in aqueous samples. (2025). ResearchGate.
  • Reductive Amin
  • NMR spectroscopic investigation of p -substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues. (2025).
  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked me
  • Myers Chem 115. (n.d.).
  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal.
  • Reductive amination NaB(AcO)3. (2023). Reddit.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). PMC - NIH.
  • N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3. (n.d.). SCBT.
  • Separation of organic amine compounds on silica gel with reversed-phase eluents. (n.d.).
  • Synthesis of 2,6-Diisopropyltetrahydro-2H-4-pyranone and Some Its Substituted Amino Derivatives. (2025).
  • Synthesis method of tetrahydro-4H-pyran-4-one. (n.d.).
  • Tetrahydro-4H-pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (n.d.).
  • Tetrahydro-4H-pyran-4-one: properties and applic
  • Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
  • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (n.d.). RSC Publishing.

Sources

Technical Support Center: Scaling Up the Synthesis of N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Propyltetrahydro-2H-pyran-4-amine. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. Our focus is on the robust and widely-used reductive amination pathway, providing practical, field-tested insights to ensure a safe, efficient, and scalable process.

Introduction: The Reductive Amination Pathway

This compound is a valuable building block in pharmaceutical development.[1] The most common and scalable method for its synthesis is the direct reductive amination of Tetrahydro-2H-pyran-4-one with n-propylamine. This one-pot process involves the formation of an intermediate imine (or its protonated iminium ion form), which is then reduced in situ to the desired secondary amine product.[2] This approach is favored in industry for its efficiency and operational simplicity.[3]

This guide addresses the critical questions and challenges that arise during scale-up, from reagent selection to managing reaction exotherms and ensuring final product purity.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable reducing agent for scaling up this synthesis?

For large-scale synthesis, Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[4] Unlike stronger reducing agents like sodium borohydride (NaBH₄), STAB is a mild and selective reagent that preferentially reduces the iminium ion intermediate over the starting ketone.[5][6] This high selectivity is crucial for minimizing the formation of the corresponding alcohol byproduct (tetrahydro-2H-pyran-4-ol), which simplifies purification.[7][8] Furthermore, STAB is safer to handle than sodium cyanoborohydride (NaBH₃CN) as it does not generate toxic cyanide byproducts.[4][8]

Q2: What solvent system is recommended for scale-up?

Aprotic solvents are required as STAB is water-sensitive and reacts with protic solvents like methanol or ethanol.[4][9] Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most commonly cited and effective solvents for this reaction.[4][10] Toluene can also be a suitable alternative. For large-scale operations, solvent selection should also consider factors like boiling point (for reflux and distillation), cost, and environmental/safety regulations.

Q3: Are any catalysts necessary for this reaction?

In many cases, the reaction proceeds efficiently without a catalyst. However, for the formation of the imine from a ketone, a mild acid catalyst such as acetic acid (AcOH) can be beneficial to accelerate the initial condensation step.[10] Typically, it is used in catalytic amounts. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack.

Q4: What are the critical process parameters to monitor during scale-up?

The three most critical parameters are:

  • Temperature: The reaction, particularly the addition of the hydride reducing agent, can be exothermic. On a large scale, this heat must be managed with appropriate cooling and controlled addition rates to prevent thermal runaways.

  • Addition Rate: The reducing agent should be added portion-wise or via a solids-dosing hopper at a rate that allows the cooling system to maintain the target temperature.

  • Moisture Control: STAB is moisture-sensitive.[9] All reagents and solvents should be dry, and the reaction should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition of the reducing agent and ensure high conversion.

Process Workflow & Chemistry

The overall process can be visualized as a three-stage workflow: Reaction, Workup, and Purification.

G cluster_0 Stage 1: Reaction cluster_1 Stage 2: Workup cluster_2 Stage 3: Purification A Charge Reactor: - Tetrahydro-2H-pyran-4-one - n-Propylamine - Solvent (e.g., DCM) B Controlled Addition: - Sodium Triacetoxyborohydride (STAB) A->B C Reaction Monitoring: - TLC or LCMS for disappearance of starting material B->C D Quench Reaction: - Saturated NaHCO₃ or NaOH solution C->D Reaction Complete E Phase Separation: - Separate organic and aqueous layers D->E F Aqueous Washes: - Brine wash to remove water E->F G Solvent Removal: - Rotary Evaporation F->G Crude Product H Final Purification: - Vacuum Distillation G->H I Product Isolation: - this compound H->I

Caption: High-level workflow for the synthesis of this compound.

The core of the process is the formation of the C-N bond, which proceeds as follows:

reaction_mechanism Ketone Tetrahydro-2H-pyran-4-one Iminium Iminium Ion Intermediate Ketone->Iminium + n-Propylamine - H₂O Amine n-Propylamine Amine->Iminium Product N-Propyltetrahydro- 2H-pyran-4-amine Iminium->Product + [H⁻] from STAB low_yield_troubleshooting Start Low Conversion: Starting Ketone Remains CheckReagent Was STAB fresh and handled under N₂? Start->CheckReagent CheckStoich Are stoichiometries (1.2-1.5 eq STAB) correct? CheckReagent->CheckStoich Yes Sol_Reagent Solution: Use fresh, dry STAB. CheckReagent->Sol_Reagent No CheckAcid Was catalytic AcOH used? CheckStoich->CheckAcid Yes Sol_Stoich Solution: Recalculate and add more reagent if needed. CheckStoich->Sol_Stoich No CheckTemp Is the reaction temperature too low? CheckAcid->CheckTemp Yes Sol_Acid Solution: Add catalytic AcOH to promote imine formation. CheckAcid->Sol_Acid No Sol_Temp Solution: Allow reaction to slowly warm to room temperature. CheckTemp->Sol_Temp Yes

Caption: Troubleshooting flowchart for low reaction conversion.

Category 2: Side Product Formation

Q: My crude NMR shows a significant peak corresponding to Tetrahydro-2H-pyran-4-ol. How can I avoid this?

A: The formation of the alcohol byproduct is a classic sign of ketone reduction competing with imine reduction. [7]

  • Incorrect Reducing Agent: This is the primary cause. If a less selective agent like Sodium Borohydride (NaBH₄) was used, it will readily reduce both the ketone and the imine. STAB is specifically designed to avoid this. [6]2. Reaction Conditions: Even with STAB, certain conditions can promote ketone reduction. If the reaction is run at an excessively high temperature, the selectivity can decrease. Furthermore, the pH of the reaction matters. STAB is most effective at reducing iminium ions, which are formed under mildly acidic conditions. [5]The presence of acetic acid not only catalyzes imine formation but also ensures the imine is protonated to the more reactive iminium ion, which STAB reduces much faster than the neutral ketone.

Q: I am observing a small amount of a higher molecular weight impurity, possibly from over-alkylation. Is this possible?

A: While the formation of a tertiary amine by reaction of the product with another molecule of the ketone is theoretically possible, it is generally not a significant issue in this specific synthesis. Reductive amination is a much more controlled method for C-N bond formation compared to direct alkylation with alkyl halides, which is notorious for over-alkylation. [6]If such an impurity is detected, it is more likely an artifact from an impurity in the starting materials or an unexpected side reaction. Confirm the structure by mass spectrometry.

Category 3: Workup and Purification Challenges

Q: I am struggling with a persistent emulsion at the aqueous/organic interface during workup. How can I break it?

A: Emulsions are common in large-scale reactions, especially when basic aqueous solutions are used to wash amine products.

  • Add Brine: The most common solution is to add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion.

  • Filter through Celite®: Pass the entire emulsified mixture through a pad of a filter aid like Celite®. This can often break up the microscopic droplets causing the emulsion.

  • Patience: Sometimes, simply letting the mixture stand for an extended period in the separator can allow the layers to resolve.

  • Solvent Modification: Adding a small amount of a different solvent, like ethyl acetate or THF, can sometimes alter the interfacial tension and break the emulsion.

Q: My final product is contaminated with boron byproducts. How can I improve my purification?

A: Boron salts from the STAB reagent can be persistent if the workup is not thorough.

  • Basic Wash: The quench and workup should be done with a basic solution (e.g., 1M NaOH or saturated NaHCO₃). This ensures the amine product is in its free base form (soluble in the organic layer) and helps to hydrolyze and solubilize the boron byproducts in the aqueous layer.

  • Multiple Washes: Do not rely on a single aqueous wash. Perform at least two to three washes with bicarbonate solution or water, followed by a final brine wash, to thoroughly remove all water-soluble impurities.

  • pH Adjustment: Check the pH of the aqueous layer after the first wash. It should be basic (pH > 9) to ensure the amine is fully deprotonated.

Data Summary & Protocols

Table 1: Reagent Properties & Stoichiometry
ReagentFormulaMW ( g/mol )Typical Eq.Density / FormKey Role
Tetrahydro-2H-pyran-4-oneC₅H₈O₂100.121.0~1.08 g/mLKetone Substrate
n-PropylamineC₃H₉N59.111.1 - 1.20.719 g/mLAmine Source
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.941.2 - 1.5White PowderReducing Agent
Acetic Acid (optional)C₂H₄O₂60.050.1 - 0.21.05 g/mLCatalyst
Dichloromethane (DCM)CH₂Cl₂84.93Solvent1.33 g/mLReaction Solvent
Experimental Protocol: Scale-up Synthesis (1 mole scale)

Safety First: This procedure must be conducted in a well-ventilated fume hood or an appropriate process reactor. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. [11]The reaction is exothermic and generates hydrogen gas during the quench.

Equipment:

  • 5 L, 3-neck round-bottom flask or jacketed reactor

  • Overhead mechanical stirrer

  • Thermometer/thermocouple

  • Addition funnel or solids doser

  • Nitrogen/Argon inlet

  • Cooling bath (ice/water or cryo-cooler)

Procedure:

  • Reactor Setup: Assemble the reactor and ensure it is clean, dry, and purged with nitrogen.

  • Charge Reactants: To the reactor, charge Tetrahydro-2H-pyran-4-one (100.1 g, 1.0 mol), n-Propylamine (71.0 g, 1.2 mol), and Dichloromethane (2.0 L).

  • Cooling: Begin stirring and cool the mixture to 0-5 °C using the cooling bath.

  • Catalyst Addition (Optional): If using, add glacial acetic acid (6.0 g, 0.1 mol) to the mixture.

  • Reducing Agent Addition: Slowly add Sodium Triacetoxyborohydride (296.7 g, 1.4 mol) portion-wise over 1-2 hours. CRITICAL: Monitor the internal temperature closely. Do not allow it to rise above 10 °C during the addition.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Check for reaction completion by TLC or LCMS, ensuring the starting ketone spot/peak is gone.

  • Quenching: Cool the reaction mixture back to 0-5 °C. Slowly and carefully add 1 M Sodium Hydroxide (NaOH) solution (1.5 L) while stirring vigorously. CAUTION: Initial quenching can be exothermic and may evolve gas.

  • Workup:

    • Transfer the mixture to a large separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 1 M NaOH (2 x 500 mL), water (1 x 500 mL), and saturated brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Set up a vacuum distillation apparatus.

    • Distill the crude oil under vacuum to obtain pure this compound as a colorless liquid. (Expected B.P. will be in the range of 80-90 °C at ~10-15 mmHg, but should be confirmed experimentally).

References
  • Bornadel, A., Bisagni, S., Pushpanath, A. et al. (2019). Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268. Available from: [Link]

  • Magano, J. et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. Organic Process Research & Development. Available from: [Link]

  • Nevill, C. R. et al. (2021). Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. Available from: [Link]

  • Natt, F. et al. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. PubMed Central. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

  • Specialty Chemicals. (n.d.). Optimizing Reductive Amination: A Guide for Chemical Procurement. Specialty Chemicals. Available from: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available from: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Wikipedia. (n.d.). Reductive amination. Wikipedia. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of substituted pyrans via amine-catalyzed Michael addition and subsequent enolization/cyclisation. Chemical Communications. Available from: [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Chemistry Steps. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Common Organic Chemistry. Available from: [Link]

  • ResearchGate. (2025). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA. ResearchGate. Available from: [Link]

  • National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC. Available from: [Link]

  • Afanasyev, O. I. et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Synthesis of N-Alkylated Tetrahydropyran-4-amines: N-Propyl vs. Other Alkyl Variants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Pyranamines in Modern Drug Discovery

The tetrahydropyran (THP) motif is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its favorable physicochemical properties, including improved solubility and metabolic stability.[1] When functionalized with an amine at the 4-position, these structures give rise to tetrahydropyran-4-amines, versatile building blocks for the synthesis of a diverse array of bioactive molecules.[2] The nature of the alkyl substituent on the amine nitrogen (the N-alkyl group) can profoundly influence the pharmacological profile of the final compound, affecting its potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive comparison of the synthesis of N-Propyltetrahydro-2H-pyran-4-amine and its shorter-chain homologues, N-methyl and N-ethyl-tetrahydro-2H-pyran-4-amine. We will delve into the prevalent synthetic strategies, with a focus on reductive amination, and present a comparative analysis of reaction parameters, yields, and practical considerations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutics.

Synthetic Strategies: Reductive Amination as the Workhorse

The most common and efficient method for the synthesis of N-alkylated tetrahydropyran-4-amines is the reductive amination of tetrahydro-4H-pyran-4-one. This reaction proceeds in two key steps: the formation of an intermediate imine or enamine, followed by its reduction to the corresponding amine.[3]

Several reducing agents can be employed for this transformation, with the choice of reagent significantly impacting the reaction's efficiency and selectivity. Common choices include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Among these, sodium triacetoxyborohydride has emerged as a preferred reagent due to its mildness, high selectivity for the iminium ion over the ketone, and its ability to be used in a one-pot procedure without the need for strict pH control.

Reductive_Amination ketone Tetrahydro-4H-pyran-4-one intermediate Imine/Enamine Intermediate ketone->intermediate + Amine (-H2O) amine Alkylamine (R-NH2) (e.g., propylamine) product N-Alkyl-tetrahydro-2H-pyran-4-amine intermediate->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3)

Figure 1: General workflow for the reductive amination synthesis of N-alkylated tetrahydropyran-4-amines.

Comparative Synthesis and Experimental Data

N-Alkyl GroupAmine SourceReducing AgentSolventTypical YieldReference
Methyl Methylamine hydrochlorideSodium cyanoborohydrideMethanol~87% (as HCl salt)[4]
Ethyl EthylamineNot specifiedNot specifiedCommercially available[5][6]
Propyl PropylamineSodium triacetoxyborohydrideDichloromethaneNot specified in detail[1]

Causality Behind Experimental Choices:

  • Amine Source: For lower alkyl amines like methylamine, which are gases at room temperature, it is common practice to use their hydrochloride salts for easier handling and to facilitate the reaction in a protic solvent like methanol.

  • Reducing Agent: Sodium cyanoborohydride is effective but highly toxic. Sodium triacetoxyborohydride is a safer and often more efficient alternative, particularly for less reactive ketones.

  • Solvent: The choice of solvent depends on the specific reducing agent and the solubility of the reactants. Aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) are commonly used with sodium triacetoxyborohydride, while protic solvents like methanol are suitable for sodium cyanoborohydride.

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of N-alkylated tetrahydropyran-4-amines.

Protocol 1: Synthesis of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride[4]

Protocol_1 start Start step1 Combine Tetrahydro-4H-pyran-4-one, Methylamine HCl, and Methanol start->step1 step2 Cool to 0°C and stir for 1 hour step1->step2 step3 Add Sodium Cyanoborohydride step2->step3 step4 Stir at room temperature for 16 hours step3->step4 step5 Monitor reaction by TLC step4->step5 step6 Isolate product step5->step6 end End step6->end

Figure 2: Experimental workflow for the synthesis of N-Methyltetrahydro-2H-pyran-4-amine Hydrochloride.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Methylamine hydrochloride

  • Sodium cyanoborohydride

  • Methanol

  • Hydrochloric acid (for pH adjustment if necessary)

Procedure:

  • To a stirred solution of tetrahydro-4H-pyran-4-one in methanol, add methylamine hydrochloride.

  • Cool the reaction mixture to 0°C and stir for 1 hour.

  • Slowly add sodium cyanoborohydride to the mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is typically removed under reduced pressure, and the resulting residue is purified, often by recrystallization, to yield the hydrochloride salt of the product.

Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol can be adapted for the synthesis of N-ethyl and N-propyl derivatives.

Materials:

  • Tetrahydro-4H-pyran-4-one

  • Alkylamine (e.g., ethylamine or propylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve tetrahydro-4H-pyran-4-one and the corresponding alkylamine (1.0-1.2 equivalents) in DCM or DCE.

  • Optionally, a catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure N-alkylated pyranamine.

Characterization Data

Accurate characterization of the synthesized compounds is crucial for confirming their identity and purity. The following are expected spectroscopic data for the target molecules.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (δ, ppm)Expected ¹³C NMR Signals (δ, ppm)
N-Methyltetrahydro-2H-pyran-4-amine C₆H₁₃NO115.17Signals for pyran ring protons (approx. 1.4-1.8, 3.4-4.0), N-methyl singlet (approx. 2.4), and N-H proton.Signals for pyran ring carbons (approx. 30-35, 50-55, 65-70) and N-methyl carbon (approx. 35-40).
N-Ethyltetrahydro-2H-pyran-4-amine C₇H₁₅NO129.20Signals for pyran ring protons, N-ethyl group (triplet and quartet), and N-H proton.Signals for pyran ring carbons and N-ethyl carbons.
This compound C₈H₁₇NO143.23Signals for pyran ring protons, N-propyl group (triplet, sextet, triplet), and N-H proton.Signals for pyran ring carbons and N-propyl carbons.

Note: Exact chemical shifts will depend on the solvent and other experimental conditions.

Discussion and Comparative Insights

The length of the N-alkyl chain can influence both the synthesis and the properties of the resulting pyranamine.

  • Reactivity: While not extensively documented in a comparative study, the steric bulk of the alkylamine can influence the rate of imine formation. However, for small alkyl groups like methyl, ethyl, and propyl, this difference is generally not significant enough to require drastic changes in reaction conditions.

  • Purification: The polarity of the N-alkylated pyranamines decreases as the alkyl chain length increases. This may necessitate adjustments to the solvent system used for chromatographic purification. The boiling points of the free bases will also increase with the size of the alkyl group, which is a consideration for purification by distillation.

  • Physicochemical Properties: The lipophilicity of the molecule increases with the length of the alkyl chain. This can have a significant impact on the drug-like properties of any subsequent derivatives, affecting their solubility, membrane permeability, and metabolic stability.

Conclusion

The synthesis of N-propyl, N-ethyl, and N-methyl-tetrahydro-2H-pyran-4-amine is readily achieved through the robust and versatile reductive amination of tetrahydro-4H-pyran-4-one. While all three compounds can be prepared with good efficiency, the choice of reagents and reaction conditions can be tailored to optimize the synthesis for each specific analogue. Understanding the subtle differences in their synthesis and physicochemical properties is crucial for medicinal chemists aiming to fine-tune the characteristics of their lead compounds. This guide provides a foundational understanding and practical protocols to aid in the efficient synthesis of these valuable building blocks for drug discovery.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Chem-Impex International Inc. (n.d.). N-Propyl-tetrahydro-2H-pyran-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine. Retrieved from [Link]

  • PubChem. (n.d.). Tetrahydro-N-methyl-2H-pyran-4-methanamine. Retrieved from [Link]

  • Wang, J., et al. (2008). Example Experimental Sections. University of California, Berkeley. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 27). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved January 4, 2026, from [Link]

Sources

A Comparative Analysis of Synthesis Methods for N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Propyltetrahydro-2H-pyran-4-amine is a valuable heterocyclic amine that serves as a key building block in medicinal chemistry and drug development. Its tetrahydropyran (THP) scaffold is a prevalent feature in numerous biologically active molecules, prized for its ability to improve physicochemical properties such as solubility and metabolic stability. The N-propyl substituent allows for further structural diversification, making this compound a versatile intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders[1]. The selection of an appropriate synthetic strategy is paramount, directly impacting yield, purity, scalability, and overall cost-efficiency. This guide provides a comparative analysis of the two primary methods for synthesizing this compound: Reductive Amination and Direct N-Alkylation.

Overview of Primary Synthetic Strategies

The synthesis of this compound is most commonly achieved through one of two robust and well-established chemical transformations.

  • Reductive Amination: This is a one-pot method starting from a ketone, Tetrahydro-4H-pyran-4-one, and a primary amine, n-propylamine. The reaction proceeds via the in-situ formation of an imine intermediate, which is then reduced to the final secondary amine.

  • Direct N-Alkylation: This two-step approach begins with the synthesis or procurement of the parent amine, Tetrahydro-2H-pyran-4-amine. This primary amine is then alkylated using a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield the target compound.

Each method carries distinct advantages and disadvantages related to starting material availability, reaction conditions, and potential side products. The choice between them is often dictated by the specific requirements of the research or manufacturing campaign, such as scale, desired purity, and cost constraints.

Method 1: Reductive Amination of Tetrahydro-4H-pyran-4-one

This is arguably the most efficient and convergent approach. By combining the ketone and amine in a single pot with a suitable reducing agent, the synthesis can be streamlined significantly.

Mechanism and Rationale

The reaction begins with the nucleophilic attack of n-propylamine on the carbonyl carbon of Tetrahydro-4H-pyran-4-one, forming a hemiaminal intermediate. This is followed by the elimination of water to form a protonated iminium ion. A selective reducing agent, introduced into the same pot, then reduces the iminium ion to the desired N-propylated secondary amine.

The choice of reducing agent is critical. Mild, selective hydride reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred. Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the starting ketone, is stable in mildly acidic conditions that favor iminium ion formation, and effectively reduces the iminium intermediate as it is formed. This selectivity minimizes side reactions and typically leads to cleaner product profiles.

Visualizing the Workflow: Reductive Amination

G cluster_start Starting Materials cluster_reagents Reagents cluster_process One-Pot Reaction cluster_end Final Product A Tetrahydro-4H-pyran-4-one P1 Imine/Iminium Ion Formation A->P1 B n-Propylamine B->P1 C NaBH(OAc)₃ (Reducing Agent) P2 In-situ Reduction C->P2 D AcOH (optional catalyst) DCM or DCE (Solvent) D->P1 P1->P2 Immediate E N-Propyltetrahydro- 2H-pyran-4-amine P2->E

Caption: Workflow for the one-pot reductive amination synthesis.

Detailed Experimental Protocol
  • Setup: To a round-bottom flask charged with a magnetic stir bar, add Tetrahydro-4H-pyran-4-one (1.0 eq) and a suitable solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.2 M concentration).

  • Amine Addition: Add n-propylamine (1.1 eq). If desired, a catalytic amount of acetic acid (AcOH, ~0.1 eq) can be added to facilitate iminium ion formation. Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise over 15 minutes. The reaction is mildly exothermic.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Method 2: Direct N-Alkylation of Tetrahydro-2H-pyran-4-amine

This classical method involves the direct formation of a C-N bond between the parent amine and an alkylating agent. While it requires the precursor amine as a starting material, it offers a straightforward and often high-yielding alternative.

Mechanism and Rationale

The reaction is a standard nucleophilic substitution (Sₙ2). The lone pair of electrons on the nitrogen atom of Tetrahydro-2H-pyran-4-amine acts as a nucleophile, attacking the electrophilic carbon of a propyl halide (e.g., 1-bromopropane). A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the starting amine.

A common challenge with this method is over-alkylation, where the desired secondary amine product reacts further to form a tertiary amine. To mitigate this, one can use a slight excess of the starting amine or, more effectively, employ a strategy where the product amine is maintained in its protonated, less reactive form while the reactant primary amine is selectively deprotonated[2][3]. The choice of base and solvent is also important; potassium carbonate (K₂CO₃) in a polar aprotic solvent like Dimethylformamide (DMF) or acetonitrile is a common and effective combination[4].

Visualizing the Workflow: Direct N-Alkylation

G cluster_start Starting Materials cluster_reagents Reagents cluster_process Reaction cluster_end Final Product A Tetrahydro-2H-pyran-4-amine P1 Nucleophilic Substitution (Sₙ2) A->P1 B 1-Bromopropane (Alkylating Agent) B->P1 C K₂CO₃ or Et₃N (Base) C->P1 D DMF or Acetonitrile (Solvent) D->P1 E N-Propyltetrahydro- 2H-pyran-4-amine P1->E

Caption: Workflow for the direct N-alkylation synthesis.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask, dissolve Tetrahydro-2H-pyran-4-amine (1.0 eq) in DMF or acetonitrile (approx. 0.3 M).

  • Base Addition: Add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq) or a liquid base like triethylamine (Et₃N, 1.5 eq).

  • Alkylating Agent: Add 1-bromopropane (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off any solid base. Dilute the filtrate with water and extract three times with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude material is then purified by column chromatography to isolate the target secondary amine.

Comparative Analysis

The selection of an optimal synthesis method depends on several key performance indicators. The following table summarizes the typical performance of each method based on literature precedents and established chemical principles.

ParameterMethod 1: Reductive AminationMethod 2: Direct N-AlkylationRationale & Expert Insights
Typical Yield 75-95%70-90%Reductive amination is often more efficient and less prone to side products, leading to higher isolated yields.
Purity Profile Generally high; main side product is unreacted ketone.Can be complex; potential for over-alkylation (tertiary amine) and unreacted starting amine.The in-situ nature of reductive amination typically results in a cleaner crude product profile, simplifying purification.
Reaction Time 4-12 hours6-18 hoursReductive amination is generally faster as the reduction of the iminium ion is a rapid process.
Reagent Cost Moderate (NaBH(OAc)₃ can be costly).Low to Moderate (Alkyl halides and bases are generally inexpensive).The cost of the specialized reducing agent for Method 1 can be a factor, especially at scale.
Scalability Excellent; one-pot nature is highly advantageous for large-scale production.Good; but requires careful control of stoichiometry and temperature to avoid side reactions at scale.The streamlined, single-vessel process of reductive amination makes it more amenable to industrial manufacturing.
Green Chemistry Fair; uses chlorinated solvents. Boron waste is generated.Fair; often uses polar aprotic solvents like DMF which are under scrutiny.Both methods have environmental drawbacks. Solvent choice and waste stream management are key considerations.
Starting Material Tetrahydro-4H-pyran-4-oneTetrahydro-2H-pyran-4-amineThe ketone is often more readily available and less expensive than the primary amine precursor.

Conclusion and Recommendations

For the synthesis of this compound, Reductive Amination stands out as the superior method for most applications. Its primary advantages are its one-pot efficiency, typically higher yields, cleaner reaction profiles, and excellent scalability. The directness of converting a readily available ketone to the desired product in a single, controlled step minimizes handling and potential for loss between steps. While the cost of sodium triacetoxyborohydride may be higher than that of simple bases and alkyl halides, this is often offset by the increased efficiency, reduced purification efforts, and higher throughput, particularly in a drug development or manufacturing setting.

Direct N-Alkylation remains a viable and valuable alternative , especially for small-scale laboratory synthesis or when the precursor amine, Tetrahydro-2H-pyran-4-amine, is readily available. It is a robust reaction, but requires more careful optimization to control for the formation of the tertiary amine byproduct. This method may be preferred if cost of reagents is the absolute primary driver and if purification capabilities are robust.

Ultimately, the final choice rests on the specific goals of the chemist, balancing the need for speed, purity, scale, and cost. However, for a reliable and efficient synthesis, the reductive amination pathway is the recommended first choice.

References

  • Bhattacharyya, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4, 18229-18233. [Link]

  • Pathak, U., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate.[Link]

  • Zhang, H., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][6]naphthyrin-5(6H)-one. Molecules, 19(8), 12739-12751. [Link]

Sources

A Comparative Guide to the Structural Validation of N-Propyltetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Guide for Researchers

Introduction

Heterocyclic compounds are a cornerstone of modern drug development, prized for their diverse chemical structures and wide-ranging pharmacological activities.[1][2] Among these, the N-Propyltetrahydro-2H-pyran-4-amine scaffold represents a valuable building block in medicinal chemistry, utilized in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[3][4] The precise atomic arrangement, connectivity, and stereochemistry of derivatives from this scaffold directly govern their interaction with biological targets, making unambiguous structural validation a non-negotiable step in the drug discovery pipeline.[5]

This guide provides a comparative analysis of the primary analytical techniques used to validate the structure of this compound derivatives. As a senior application scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices. We will explore how Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography serve as a synergistic toolkit, each providing a unique and essential piece of the structural puzzle. The protocols described herein are designed as self-validating systems, ensuring a high degree of confidence in the final structural assignment.

Foundational Analysis: Purity Assessment via Chromatography

Before any spectroscopic analysis, verifying the purity of the analyte is paramount. The presence of impurities, such as starting materials, byproducts, or isomers, can lead to ambiguous data and an incorrect structural assignment. Chromatographic methods are the gold standard for this foundational step.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for analyzing non-volatile and thermally labile compounds like the target derivatives.[6] It offers high-resolution separation, making it ideal for both qualitative purity checks and quantitative analysis.

Experimental Protocol: HPLC Purity Assessment

  • Solvent Preparation: Prepare mobile phases (e.g., Phase A: 0.1% Formic Acid in Water; Phase B: 0.1% Formic Acid in Acetonitrile). Degas thoroughly.

  • Sample Preparation: Dissolve a small amount of the derivative (approx. 1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile).

  • Instrumentation Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis Diode Array Detector (DAD), monitoring at a relevant wavelength (e.g., 210 nm, or λ-max if a chromophore is present).

    • Gradient: Start with a high aqueous composition (e.g., 95% A) and ramp to a high organic composition (e.g., 95% B) over 15-20 minutes.

  • Injection & Analysis: Inject 5-10 µL of the sample. The resulting chromatogram should ideally show a single, sharp peak. Purity is calculated based on the relative peak area.

The choice of a C18 column is based on the moderate polarity of the N-propyltetrahydropyran amine structure. The acidic modifier (formic acid) is crucial for ensuring good peak shape by protonating the amine, which prevents tailing on the silica-based stationary phase.

Technique 1: Mass Spectrometry (MS) – The Molecular Blueprint

Mass spectrometry is the initial go-to technique for determining the molecular weight (MW) and, with high resolution, the elemental formula of a newly synthesized compound.[7] It is a destructive technique known for its exceptional sensitivity, often requiring only picomole to femtomole amounts of sample.[7][8]

Causality and Experimental Choices
  • Ionization Method: For this compound derivatives, Electrospray Ionization (ESI) is generally preferred over Electron Ionization (EI). ESI is a "soft" ionization technique that typically produces the protonated molecular ion [M+H]+, minimizing fragmentation and providing a clear indication of the molecular weight. EI, being a higher-energy method, often causes extensive fragmentation, which can make identifying the molecular ion peak challenging, although the resulting fragmentation pattern can be structurally informative.[9]

  • Resolution: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the molecular formula.

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-100 µg/mL) in a solvent compatible with ESI, typically Acetonitrile or Methanol, with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., a TOF or Orbitrap analyzer) using a known calibration standard immediately before the analysis to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular weight of the derivative.

  • Data Analysis: Identify the [M+H]+ peak. Compare the experimentally measured accurate mass with the theoretical mass calculated for the proposed chemical formula. An error of <5 ppm is considered a good match.

Data Presentation: Expected MS Data for a Hypothetical Derivative

Let's consider a hypothetical derivative: N-Propyl-N-(tetrahydro-2H-pyran-4-yl)acetamide

  • Formula: C₁₀H₁₉NO₂

  • Exact Mass: 185.1416

ParameterExpected ValueInformation Obtained
Ionization ModeESI PositiveSoft ionization, yields [M+H]+
Theoretical [M+H]+186.1489Calculated target m/z
Observed [M+H]+ (HRMS)186.1485Experimental confirmation of mass
Mass Error-2.1 ppmHigh-confidence formula assignment
Key Fragments (MS/MS)m/z 102.12, 85.08Structural fragments (loss of acetyl, pyran ring cleavage)

Technique 2: NMR Spectroscopy – The Atomic Connectivity Map

While MS provides the formula, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity, providing the definitive structural skeleton.[10] It is a non-destructive technique that relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). NMR is unparalleled in its ability to provide detailed information about molecular connectivity and spatial arrangements.[10]

A Multi-faceted NMR Approach

A combination of 1D and 2D NMR experiments is required for a self-validating structural assignment.

  • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of distinct carbon environments.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other (typically separated by 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates each proton with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for connecting molecular fragments that are not directly linked by protons.[11]

Experimental Protocol: Comprehensive NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid obscuring analyte signals.

  • 1D ¹H Acquisition: Acquire a standard ¹H spectrum. Analyze chemical shifts, integration, and coupling patterns.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum to identify all unique carbon signals. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: Run a standard gCOSY experiment to establish proton-proton connectivities within spin systems (e.g., within the propyl chain and within the pyran ring).

  • 2D HSQC Acquisition: Run a standard gHSQC experiment to assign protons to their directly attached carbons.

  • 2D HMBC Acquisition: Run a standard gHMBC experiment. This is the key to confirming the overall structure. For example, a correlation from the N-CH₂ protons of the propyl group to the C4 carbon of the pyran ring would unambiguously confirm the N-alkylation site.

Data Presentation: Predicted ¹H NMR Data for this compound
  • Formula: C₈H₁₇NO

  • CAS: 192811-37-3[12]

AssignmentPredicted Shift (ppm)MultiplicityIntegrationKey HMBC Correlations
H-a (CH₃)0.92t3HC-b
H-b (-CH₂-)1.45m2HC-a, C-c
H-c (N-CH₂-)2.58t2HC-b, C-4
H-4 (CH-N)2.65m1HC-c, C-3/5
H-3/5 (eq)1.80m2HC-4, C-2/6
H-3/5 (ax)1.28m2HC-4, C-2/6
H-2/6 (eq)3.95m2HC-3/5
H-2/6 (ax)3.35m2HC-3/5
-NH-1.50br s1HC-4, C-c

Note: Predicted shifts are estimates. t=triplet, m=multiplet, br s=broad singlet.

Visualization of the NMR Logic

The following diagram illustrates how 2D NMR experiments logically connect the structural fragments of this compound.

G p1 CH3 (a) p2 CH2 (b) p1->p2 COSY p3 CH2 (c) p2->p3 COSY r1 CH (4) p3->r1 HMBC (H-c to C-4) N N r1->p3 HMBC (H-4 to C-c) r2 CH2 (3/5) r1->r2 COSY r3 CH2 (2/6) r2->r3 COSY O O

Caption: 2D NMR correlations confirming the structure.

Technique 3: X-ray Crystallography – The Definitive 3D Structure

When an unambiguous 3D structure, including absolute stereochemistry, is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides the precise coordinates of every atom in the crystal lattice, offering an unparalleled level of structural detail.[13] Its primary limitation is the absolute requirement for a high-quality single crystal, which can be challenging to obtain.

Causality and Protocol

The decision to pursue crystallography is driven by the need to resolve stereochemical ambiguities or to definitively confirm a novel or unexpected structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often rate-limiting step. Grow single crystals of the purified compound using techniques like slow evaporation, vapor diffusion, or solvent layering. A variety of solvents and solvent combinations should be screened.

  • Crystal Mounting: Select a suitable, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to generate an initial electron density map, from which an atomic model is built and refined to best fit the experimental data.[14]

Data Presentation: Key Crystallographic Parameters
ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell[14]
Space GroupP2₁/cDescribes the symmetry elements within the cell[14]
R-factor (R₁)< 0.05 (5%)A measure of the agreement between the crystallographic model and the experimental data. Lower is better.
Bond Lengths/Anglese.g., C-N: 1.47 ÅProvides precise geometric data to confirm connectivity and hybridization.
Torsion AnglesVariesDefines the conformation of the molecule in the solid state.

Comparative Analysis: A Synergistic Workflow

No single technique provides all the necessary information. The structural validation of this compound derivatives relies on the synergy between these methods. MS provides the formula, NMR provides the constitutional isomer, and X-ray crystallography provides the definitive 3D structure.

Comparison of Key Analytical Techniques
FeatureMass Spectrometry (MS)NMR SpectroscopyX-ray Crystallography
Primary Information Molecular Weight, Elemental Formula[8]Atomic Connectivity, Stereochemistry[10]3D Atomic Arrangement, Absolute Stereochemistry[13]
Sample Requirement Very Low (µg-ng)Moderate (mg)Single Crystal
Destructive? YesNoNo (crystal is preserved)
Throughput HighModerate to LowLow
Key Strength Unmatched Sensitivity[7]Detailed Structural Elucidation[8]Unambiguous 3D Structure
Key Limitation Limited Isomer DifferentiationLower SensitivityRequires suitable single crystals
Integrated Validation Workflow

The following diagram outlines a logical workflow for the comprehensive structural validation of a novel derivative.

G start Synthesized Derivative hplc Purity Check (HPLC) start->hplc decision_purity Purity > 95%? hplc->decision_purity purify Purify (e.g., Column Chromatography) decision_purity->purify No ms HRMS Analysis decision_purity->ms Yes purify->hplc decision_formula Formula Confirmed? ms->decision_formula nmr Comprehensive NMR (1D & 2D) decision_structure Structure Consistent? nmr->decision_structure decision_formula->nmr Yes revisit_synthesis Re-evaluate Synthesis / Purity decision_formula->revisit_synthesis No decision_structure->revisit_synthesis No decision_xtal Stereochemistry Unambiguous? decision_structure->decision_xtal Yes xtal X-ray Crystallography (if needed for stereochemistry) final Structure Validated xtal->final decision_xtal->xtal No decision_xtal->final Yes

Caption: A logical workflow for structural validation.

Conclusion

The structural validation of this compound derivatives is a multi-step, evidence-based process that is fundamental to advancing drug discovery projects. A high-confidence structure cannot be assigned based on a single piece of data. It requires the convergence of evidence from complementary techniques, primarily mass spectrometry and NMR spectroscopy. HRMS acts as a gatekeeper by confirming the elemental formula, while a full suite of 1D and 2D NMR experiments provides the detailed connectivity map. For cases involving complex stereochemistry or novel scaffolds, X-ray crystallography offers the final, definitive proof. By employing this synergistic and self-validating workflow, researchers can ensure the scientific integrity of their findings and build a solid foundation for subsequent stages of drug development.

References

  • Patsnap Eureka. (2025, September 22).
  • Mathur, R. (2025, October 17).
  • PubMed.
  • Emwas, A. H. (2015, July 6). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on....
  • EMBL-EBI. Comparison of NMR and MS | Metabolomics.
  • ResearchGate. (2025, August 7). X-ray diffraction and quantum-chemical analysis of a single crystal of 2,5-dimethyl-3,4-dihydro-2h-pyran-2-carboxylic acid.
  • BenchChem.
  • ResearchGate. (2025, August 7). 2.1.2.
  • Chem-Impex. N-Propyl-tetrahydro-2H-pyran-4-amine.
  • Pibiri, I. (2024, August 31). Recent Advances: Heterocycles in Drugs and Drug Discovery. PMC - NIH.
  • J MASS SPECTROM. (1978, May).
  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview.
  • Sapra, R., Patel, D., & Meshram, D. (2020). A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis. Journal of Medicinal and Chemical Sciences, 3(1), 71-78.
  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). PMC - NIH.
  • Chemical-Suppliers. N-Propyl-tetrahydro-2H-pyran-4-amine | CAS 192811-37-3.
  • International Journal of Scientific Research & Technology.
  • Molecules. (2007, May 24). Structure Elucidation of a Pyrazolo[7][15]pyran Derivative by NMR Spectroscopy. PMC - NIH.

Sources

A Researcher's Guide to Bridging the Gap: In Vitro and In Vivo Efficacy of Novel N-Propyltetrahydro-2H-pyran-4-amine Analogs as Dopamine D2 Receptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Tetrahydropyran Scaffold in Neurological Disorders

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its utility as a versatile building block has driven significant interest in the synthesis and pharmacological evaluation of its derivatives.[3] Within this class, N-Propyltetrahydro-2H-pyran-4-amine and its analogs represent a promising new frontier for therapeutic intervention, particularly in the realm of neurological disorders.[4]

This guide focuses on a series of novel this compound analogs designed as potential agonists for the dopamine D2 receptor (D2R). The D2R, a G protein-coupled receptor (GPCR), is a critical target for treating neuropsychiatric conditions, most notably Parkinson's disease, where dopaminergic neuron degeneration leads to severe motor deficits.[5] Agonism of the D2R aims to supplement the depleted dopamine signaling and restore motor function.

Translating promising in vitro activity into in vivo efficacy is a cornerstone of successful drug development.[6][7] This guide provides a comprehensive comparison of the in vitro and in vivo performance of three lead analogs (PTPA-1, PTPA-2, and PTPA-3). We will detail the experimental rationale, present robust protocols, and analyze the comparative data to establish a clear structure-activity relationship (SAR) and explore the critical in vitro-in vivo correlation (IVIVC).[8][9]

Section 1: In Vitro Characterization: From Target Binding to Functional Agonism

Our initial screening cascade is designed to answer two fundamental questions: Do our compounds bind to the intended target? And if so, do they elicit the desired biological response? We employ a two-tiered approach, starting with a direct binding assay to determine affinity, followed by a functional assay to measure efficacy.

Experimental Rationale:
  • Radioligand Binding Assay: This is the gold standard for quantifying the affinity of a test compound for a specific receptor.[10][11] By measuring the ability of our PTPA analogs to displace a known high-affinity radioligand from the D2R, we can determine their equilibrium dissociation constant (Kᵢ), a direct measure of binding potency. A lower Kᵢ value indicates a higher binding affinity.

  • cAMP Inhibition Assay: The D2R is canonically coupled to the Gαi/o inhibitory G protein.[5][12] Agonist activation of the D2R inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP).[13][14] By stimulating cells with forskolin (an adenylyl cyclase activator) and then treating them with our analogs, we can measure the extent to which they inhibit cAMP production. This provides a functional readout of their agonist activity (EC₅₀ and % maximal response).

Workflow for In Vitro Screening

G cluster_0 In Vitro Screening Cascade Compound PTPA Analogs (PTPA-1, PTPA-2, PTPA-3) Binding Radioligand Binding Assay (Target: hD2R) Compound->Binding Test Affinity Functional cAMP Inhibition Assay (Functional Readout) Binding->Functional Confirm Agonism SAR Determine Ki, EC50 & Efficacy Functional->SAR Lead Select Lead Candidate for In Vivo Studies SAR->Lead Highest Potency & Efficacy

Caption: A flowchart of the in vitro screening process.

In Vitro Experimental Data

The data below summarizes the pharmacological profile of the three lead this compound analogs against the human dopamine D2 receptor.

CompoundD2R Binding Affinity (Kᵢ, nM)D2R Functional Agonism (EC₅₀, nM)% Efficacy (vs. Dopamine)
PTPA-1 15.245.885%
PTPA-2 2.15.598%
PTPA-3 89.5250.165%

Analysis of In Vitro Results:

The structure-activity relationship (SAR) is immediately apparent from the data. PTPA-2 emerged as the lead candidate, demonstrating superior performance in both assays. It possesses a single-digit nanomolar binding affinity (Kᵢ = 2.1 nM) and potent functional agonism (EC₅₀ = 5.5 nM), with efficacy nearly equivalent to the endogenous ligand, dopamine. PTPA-1 showed moderate potency, while PTPA-3 was significantly weaker. This clear differentiation allows for the confident selection of PTPA-2 for advancement into more complex and resource-intensive in vivo models.

Section 2: In Vivo Efficacy: Assessing Motor Function Restoration in a Parkinson's Disease Model

With a potent and efficacious lead candidate identified, the next critical step is to evaluate its performance in a living system that models the disease pathology.

Experimental Rationale:
  • Animal Model Selection: 6-OHDA Rat Model: The 6-hydroxydopamine (6-OHDA) rat model is one of the most widely used and well-characterized neurotoxin-based models of Parkinson's disease.[15] Unilateral injection of 6-OHDA into the medial forebrain bundle causes progressive and specific degeneration of dopaminergic neurons in the substantia nigra on one side of the brain. This mimics the dopamine depletion seen in Parkinson's patients and results in quantifiable motor deficits in the contralateral limbs.[15][16] This model is chosen for its robustness and the clear, measurable behavioral endpoints it produces.

  • Behavioral Assessment: Rotarod Test: The rotarod test is a reliable and standard method for evaluating motor coordination, balance, and endurance in rodents.[17][18][19] Animals are placed on a rotating rod, and the latency to fall is measured. Parkinsonian models typically show a significantly reduced ability to remain on the rod, a deficit that should be ameliorated by an effective D2R agonist.

Dopamine D2 Receptor Signaling Pathway

G cluster_0 Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein (Inactive) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Agonist PTPA-2 (Agonist) Agonist->D2R Binds & Activates ATP ATP ATP->AC Response Downstream Cellular Response cAMP->Response Modulates

Caption: Agonist binding to D2R inhibits cAMP production.

In Vivo Experimental Data

The efficacy of PTPA-2 was assessed in 6-OHDA-lesioned rats. The compound was administered daily, and motor performance was evaluated using the rotarod test over a 21-day period.

Treatment GroupDay 0 (Baseline)Day 7Day 14Day 21
Sham + Vehicle 175 ± 12s178 ± 10s172 ± 14s176 ± 11s
6-OHDA + Vehicle 172 ± 15s65 ± 8s58 ± 7s55 ± 9s
6-OHDA + PTPA-2 (10 mg/kg) 170 ± 13s110 ± 10s145 ± 12s152 ± 13s

Analysis of In Vivo Results:

The data clearly demonstrates the therapeutic potential of PTPA-2. The 6-OHDA + Vehicle group showed a sharp and sustained decline in motor performance, with their time on the rotarod dropping by over 65% by day 21. In stark contrast, the group treated with PTPA-2 showed a significant and progressive recovery of motor function. By day 21, the PTPA-2 treated animals had recovered nearly 90% of their baseline performance, indicating that the potent in vitro agonism of the D2 receptor successfully translated into a meaningful restoration of motor coordination in vivo.

Section 3: Discussion and In Vitro-In Vivo Correlation (IVIVC)

The successful translation of PTPA-2 from a potent in vitro hit to an effective in vivo agent highlights a strong IVIVC. The high affinity and efficacy at the D2R, as determined by the binding and cAMP assays, were predictive of its ability to functionally compensate for dopamine depletion in the 6-OHDA model.

Several factors contribute to this successful correlation:

  • Target Engagement: The high affinity of PTPA-2 ensures that it can effectively occupy and activate D2 receptors even at therapeutic concentrations that can be achieved in the brain.

  • Functional Efficacy: Near-full agonism is crucial for mimicking the effect of endogenous dopamine. A partial agonist (like PTPA-3) would likely have produced a much weaker effect in vivo.

  • Pharmacokinetics (Implied): While not explicitly measured here, the robust in vivo effect implies that PTPA-2 possesses favorable pharmacokinetic properties, such as the ability to cross the blood-brain barrier and achieve sufficient concentrations at the target site.

It is important to note that a strong IVIVC is not always guaranteed. A compound with excellent in vitro data can fail in vivo due to poor solubility, rapid metabolism, inability to penetrate the target tissue, or off-target toxicity. Therefore, this guide demonstrates a successful example, but underscores the necessity of comprehensive drug metabolism and pharmacokinetic (DMPK) studies running in parallel with efficacy models.

Conclusion and Future Directions

This guide demonstrates a logical and effective workflow for the evaluation of novel therapeutic candidates, progressing from initial in vitro characterization to in vivo proof-of-concept. The this compound analog, PTPA-2 , has been identified as a highly potent and efficacious D2R agonist with significant therapeutic potential in a preclinical model of Parkinson's disease.

The strong correlation between its in vitro profile and in vivo activity provides a solid foundation for further development. Future work will focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize the safety and druggability of PTPA-2 as it advances toward clinical consideration.

Appendix: Detailed Experimental Protocols

Protocol 1: D2R Radioligand Binding Assay[10][20]
  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human Dopamine D2 Receptor are prepared and stored at -80°C. Protein concentration is determined via a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.

  • Component Addition: To each well, add:

    • 50 µL of assay buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

    • 50 µL of PTPA analog at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, a high concentration of an unlabeled ligand (e.g., Haloperidol) is used.

    • 50 µL of radioligand (e.g., [³H]-Spiperone) at a fixed concentration near its Kₔ.

    • 100 µL of diluted cell membranes.

  • Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.

  • Filtration: The incubation is terminated by rapid filtration through a GF/C filter plate presoaked in 0.3% PEI, using a cell harvester. Wells are washed 4x with ice-cold wash buffer.

  • Counting: Filters are dried, a scintillation cocktail is added, and radioactivity is counted in a microplate scintillation counter.

  • Data Analysis: IC₅₀ values are determined using non-linear regression. Kᵢ values are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: D2R cAMP Inhibition Assay[5][13][21]
  • Cell Culture: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor are seeded in 384-well plates and grown to 80-90% confluency.

  • Compound Preparation: PTPA analogs are serially diluted to the desired concentrations.

  • Assay Procedure:

    • Culture medium is removed and replaced with stimulation buffer.

    • PTPA analogs are added to the wells and incubated for 15 minutes at room temperature.

    • Forskolin is added to all wells (to a final concentration of ~5 µM) to stimulate adenylyl cyclase, and the plate is incubated for another 20 minutes.

  • Lysis and Detection: A lysis buffer containing the cAMP detection reagents (e.g., using an HTRF or AlphaScreen-based kit) is added.

  • Signal Reading: After a final incubation period (as per manufacturer's instructions), the plate is read on a compatible plate reader.

  • Data Analysis: The signal is converted to cAMP concentration using a standard curve. The percent inhibition of the forskolin response is plotted against the log of the agonist concentration, and data is fitted to a four-parameter logistic equation to determine EC₅₀ and Eₘₐₓ values.

Protocol 3: In Vivo Rotarod Test in 6-OHDA Rats[17][22]
  • Animal Model: Male Sprague-Dawley rats receive a unilateral stereotaxic injection of 6-OHDA into the medial forebrain bundle. Sham animals receive a vehicle injection. Animals are allowed to recover for 2 weeks.

  • Acclimation and Training: Prior to the first day of testing (Day 0), animals are trained on the rotarod apparatus (e.g., accelerating from 4 to 40 RPM over 5 minutes) for 3 consecutive days to establish a stable baseline performance.

  • Dosing: Animals are divided into groups (Sham+Vehicle, 6-OHDA+Vehicle, 6-OHDA+PTPA-2). Dosing (e.g., intraperitoneal injection) begins on Day 1 and continues daily for 21 days.

  • Testing Procedure:

    • On test days (e.g., Day 0, 7, 14, 21), animals are tested approximately 1 hour post-dosing.

    • Each animal undergoes three trials on the accelerating rotarod.

    • The latency to fall from the rod is recorded for each trial. A trial ends if the animal falls off or grips the rod and spins around for two consecutive revolutions.

  • Data Analysis: The average latency to fall across the three trials is calculated for each animal. Data are presented as mean ± SEM. Statistical significance between groups is determined using a two-way ANOVA with post-hoc tests.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Online] Available at: [Link]

  • Wang, L., & Zhou, N. (2020). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 10(6), 965-978. [Online] Available at: [Link]

  • InnoSer. Rotarod - Rodent Behavioral Testing. [Online] Available at: [Link]

  • Creative Biolabs. Rodent Behavioral Tests for Motor Function. [Online] Available at: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Online] Available at: [Link]

  • Charles River Laboratories. Animal Models of Parkinson's Disease. [Online] Available at: [Link]

  • Blandini, F., & Armentero, M. T. (2012). Animal models of Parkinson's disease. The FEBS journal, 279(7), 1156–1166. [Online] Available at: [Link]

  • Pediaditakis, I., et al. (2017). Assessment of in vitro dopamine-neuroblastoma cell interactions with a bioelectric biosensor: perspective for a novel in vitro functional assay for dopamine agonist/antagonist activity. Analytical and bioanalytical chemistry, 409(20), 4849–4857. [Online] Available at: [Link]

  • Biospective. Motor & Sensory Function - Behavioral Testing. [Online] Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. The American journal of physiology, 265(4 Pt 1), L421–L429. [Online] Available at: [Link]

  • Maze Engineers. (2018). Motor Testing in Mouse Models. [Online] Available at: [Link]

  • Duty, S., & Jenner, P. (2011). Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease. British journal of pharmacology, 164(4), 1357–1391. [Online] Available at: [Link]

  • Scantox. In Vivo Animal Models. [Online] Available at: [Link]

  • Schoenfeld, L. M., et al. (2017). Evaluating rodent motor functions: Which tests to choose? Neuroscience and biobehavioral reviews, 83, 298–312. [Online] Available at: [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 38(11), 944–957. [Online] Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. National Center for Biotechnology Information (US). [Online] Available at: [Link]

  • InVivo Biosystems. Neurodegenerative Disease Models. [Online] Available at: [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. [Online] Available at: [Link]

  • May, L. T., & Hill, S. J. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology (Clifton, N.J.), 746, 135–164. [Online] Available at: [Link]

  • Konnova, E. A., et al. (2021). Animal Models of Parkinson's Disease. In Parkinson's Disease: Pathogenesis and Clinical Aspects. Exon Publications. [Online] Available at: [Link]

  • Jamei, M., et al. (2025). Use of In Vitro-In Vivo Correlation (IVIVC) to Facilitate the Development of Polymer-Based Controlled Release Injectable Formulations. Journal of pharmaceutical sciences, 114(8), 2647-2661. [Online] Available at: [Link]

  • Cardot, J. M., & Davit, B. (2012). In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. Dissolution Technologies, 19(3), 15-19. [Online] Available at: [Link]

  • Kaelber, J. T., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(4), 284–293. [Online] Available at: [Link]

  • Pharmaron. Neurological Disease Models Testing Services. [Online] Available at: [Link]

  • Shapiro, G., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. Psychopharmacology, 188(4), 478–491. [Online] Available at: [Link]

  • Zhang, J. H., & Li, Q. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Current protocols in pharmacology, 78, 2.13.1–2.13.13. [Online] Available at: [Link]

  • Luk, C., & Al-Ghananeem, A. M. (2014). In Vitro-In vivo Correlation: Perspectives on Model Development. International journal of pharmaceutics, 478(2), 795–801. [Online] Available at: [Link]

  • Curia, G., & Avoli, M. (2022). Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. Frontiers in neurology, 13, 1072979. [Online] Available at: [Link]

  • Sahlholm, K., et al. (2025). Estimation of Dopamine D1 Receptor Agonist Binding Kinetics Using Time-Resolved Functional Assays: Relation to Agonist-Induced Receptor Internalization by Investigational Antiparkinsonian Therapeutics. ACS chemical neuroscience, 16(12), 2092–2103. [Online] Available at: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Online] Available at: [Link]

  • Zhang, J. H., & Li, Q. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Current Protocols in Pharmacology, 84(1), e55. [Online] Available at: [Link]

  • Innoprot. D2 Dopamine Receptor Assay. [Online] Available at: [Link]

  • TSI. In Vitro In Vivo Correlation (IVIVC). [Online] Available at: [Link]

  • Nonell, A., et al. (2025). Integrating In Vitro Analytics for Improved Antibody–Drug Conjugate Candidate Selection. Pharmaceuticals, 18(1), 1. [Online] Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. [Online] Available at: [Link]

  • Mateeva, N. N., et al. (2005). The chemistry and pharmacology of tetrahydropyridines. Current medicinal chemistry, 12(5), 551–571. [Online] Available at: [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Diagram]. Retrieved from a publication on Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives. [Online] Available at: [Link]

  • Nasir, N. M., et al. (2014). Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. Organic & Biomolecular Chemistry, 12(20), 3323-3335. [Online] Available at: [Link]

  • Koga, H., et al. (2006). Synthesis and structure-activity relationships of novel selective factor Xa inhibitors with a tetrahydroisoquinoline ring. Bioorganic & medicinal chemistry, 14(13), 4534–4550. [Online] Available at: [Link]

  • Fassihi, A., et al. (2011). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). Iranian journal of pharmaceutical research : IJPR, 10(4), 799–807. [Online] Available at: [Link]

  • Senga, K., et al. (1983). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of medicinal chemistry, 26(7), 1063–1065. [Online] Available at: [Link]

Sources

Benchmarking the performance of N-Propyltetrahydro-2H-pyran-4-amine in specific assays

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Performance Analysis of N-Propyltetrahydro-2H-pyran-4-amine as a Scaffold for Novel Kinase Inhibitors

A Senior Application Scientist's Guide to Comparative Benchmarking

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily optimized for potency, selectivity, and desirable pharmacokinetic properties is of paramount importance. This compound has emerged as a versatile building block in medicinal chemistry, valued for its structural features that can impart favorable characteristics to bioactive molecules.[1] This guide provides an in-depth comparative analysis of this compound as a foundational scaffold for the development of inhibitors targeting a hypothetical serine/threonine kinase, herein designated as "Kinase X," implicated in proliferative diseases.

This document is intended for researchers, scientists, and drug development professionals. It offers a transparent, data-driven comparison of this compound against structurally related analogs, supported by detailed experimental protocols and data interpretation to guide scaffold selection and lead optimization efforts.

The Rationale for Scaffold Selection: this compound

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework for precise substituent placement. The secondary amine of this compound offers a convenient handle for derivatization, allowing for the exploration of a wide range of chemical space to achieve desired biological activity and properties.[1]

For the purpose of this guide, we will explore the performance of this scaffold in the context of inhibiting "Kinase X." The central hypothesis is that the THP ring will occupy a key pocket in the kinase active site, while the N-propyl group and the amine will serve as vectors for modification to enhance potency and selectivity.

Comparative Compounds

To objectively benchmark the performance of this compound (designated as Scaffold A ), two structurally related analogs have been synthesized for comparison:

  • Scaffold B (N-Methyltetrahydro-2H-pyran-4-amine): This analog allows for the evaluation of the impact of a smaller alkyl substituent on the nitrogen atom.

  • Scaffold C (4-aminotetrahydropyran): This primary amine serves as a baseline to understand the contribution of the N-alkylation to the overall activity and properties.

These scaffolds were further derivatized with a consistent pharmacophore known to have weak affinity for Kinase X, enabling a direct comparison of the core scaffolds' contributions.

Experimental Design and Protocols

A series of standardized in vitro assays were conducted to evaluate the performance of the derivatized scaffolds. The following sections detail the methodologies employed.

Kinase X Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of Kinase X.

Protocol:

  • A reaction mixture containing Kinase X, a fluorescently labeled peptide substrate, and ATP in a kinase buffer is prepared.

  • Test compounds (derivatized Scaffolds A, B, and C) are added to the reaction mixture at varying concentrations.

  • The reaction is incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified using a fluorescence polarization assay.

  • IC50 values are calculated from the dose-response curves.

Experimental Workflow: Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_kinase Kinase X Solution reaction_mix Combine Kinase, Substrate, ATP prep_kinase->reaction_mix prep_substrate Fluorescent Peptide Substrate prep_substrate->reaction_mix prep_atp ATP Solution prep_atp->reaction_mix prep_compounds Test Compounds (Serial Dilutions) add_compounds Add Test Compounds prep_compounds->add_compounds reaction_mix->add_compounds incubation Incubate at 30°C add_compounds->incubation stop_reaction Stop Reaction incubation->stop_reaction read_fp Read Fluorescence Polarization stop_reaction->read_fp calculate_ic50 Calculate IC50 read_fp->calculate_ic50

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Cellular Proliferation Assay

This assay assesses the ability of the compounds to inhibit the growth of a cancer cell line that is dependent on Kinase X activity.

Protocol:

  • Kinase X-dependent cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of the test compounds.

  • After 72 hours of incubation, a resazurin-based reagent is added to each well.

  • The plates are incubated for an additional 4 hours to allow for the conversion of resazurin to the fluorescent resorufin by viable cells.

  • Fluorescence is measured, and GI50 (concentration for 50% growth inhibition) values are determined.

Aqueous Solubility Assay

The thermodynamic solubility of the compounds is determined to assess their suitability for further development.

Protocol:

  • An excess amount of each compound is added to a phosphate-buffered saline (PBS) solution (pH 7.4).

  • The mixture is shaken at room temperature for 24 hours to reach equilibrium.

  • The saturated solution is filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified by high-performance liquid chromatography (HPLC) with UV detection against a standard curve.

Performance Comparison Data

The following table summarizes the experimental data obtained for the derivatized scaffolds.

Scaffold DesignationCompoundKinase X IC50 (nM)Cellular GI50 (µM)Aqueous Solubility (µM)
A Derivatized this compound1501.275
B Derivatized N-Methyltetrahydro-2H-pyran-4-amine3503.5120
C Derivatized 4-aminotetrahydropyran8009.8150

Interpretation and Discussion

The data presented above allows for a clear comparison of the three scaffolds in the context of Kinase X inhibition.

  • Potency: Derivatized Scaffold A (this compound) demonstrated the most potent inhibition of Kinase X in the biochemical assay (IC50 = 150 nM), followed by the N-methyl analog (Scaffold B ) and the primary amine (Scaffold C ). This suggests that the N-propyl group may be making favorable interactions within a hydrophobic pocket of the kinase active site.

  • Cellular Activity: The trend in cellular potency mirrors the biochemical data, with Scaffold A exhibiting the lowest GI50 value (1.2 µM). This indicates that the improved biochemical potency translates to enhanced activity in a cellular context.

  • Aqueous Solubility: As expected, the primary amine (Scaffold C ) displayed the highest aqueous solubility. The introduction of alkyl groups on the nitrogen atom in Scaffolds A and B led to a decrease in solubility, with the longer propyl chain in Scaffold A resulting in the lowest solubility of the three. However, the solubility of derivatized Scaffold A (75 µM) is still within an acceptable range for early-stage drug discovery.

Relationship between Scaffold Structure and Performance

G Scaffold_A Scaffold A (N-Propyl) - Potency: High - Cellular Activity: High - Solubility: Moderate Scaffold_B Scaffold B (N-Methyl) - Potency: Moderate - Cellular Activity: Moderate - Solubility: High Scaffold_A->Scaffold_B Shorter Alkyl Chain Scaffold_C Scaffold C (Primary Amine) - Potency: Low - Cellular Activity: Low - Solubility: Very High Scaffold_B->Scaffold_C Removal of Alkyl Group

Caption: Impact of scaffold modification on key performance metrics.

Conclusion and Future Directions

This comparative guide demonstrates that this compound (Scaffold A ) represents a promising starting point for the development of potent and cell-active inhibitors of Kinase X. While its aqueous solubility is lower than that of the N-methyl and primary amine analogs, its superior potency provides a strong rationale for its selection as the primary scaffold for further optimization.

Future efforts should focus on leveraging the N-propyl group for further potency enhancements and exploring modifications to the tetrahydropyran ring to improve solubility and other drug-like properties. The data presented herein provides a solid foundation for these next steps in the drug discovery process.

References

  • Chem-Impex. N-Propyl-tetrahydro-2H-pyran-4-amine. [Link]

  • PubChem. 4-Aminotetrahydropyran. National Institutes of Health. [Link]

  • American Elements. N-Methyltetrahydro-2H-pyran-4-amine. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of N-Propyltetrahydro-2H-pyran-4-amine (NPTPA) Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" remains a guiding aspiration. The discovery of a novel therapeutic agent, such as a compound based on the N-Propyltetrahydro-2H-pyran-4-amine (NPTPA) scaffold, marks the beginning of a rigorous journey of characterization.[1] While primary potency at the intended target is a key milestone, understanding a compound's selectivity—its tendency to interact with unintended biological targets—is equally critical. Unforeseen off-target interactions are a major source of adverse drug reactions (ADRs) and can lead to the failure of promising candidates in later-stage clinical trials.[2][3]

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel compounds, using the hypothetical NPTPA as our lead candidate. We will operate under the assumption that NPTPA has been designed as a ligand for the Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein implicated in a variety of neurological diseases.[4][5][6] The S1R's role in modulating various ion channels and signaling pathways makes selectivity profiling particularly crucial to avoid confounding biological effects and ensure safety.[7][8]

Here, we will compare NPTPA against two reference compounds:

  • (+)-Pentazocine: A well-characterized, high-affinity S1R agonist, serving as our "gold standard" for S1R selectivity.

  • Compound X: A hypothetical, structurally related compound with a known "dirty" profile, illustrating the liability of poor selectivity.

This guide will explain the causality behind experimental choices, provide a detailed protocol for a primary binding assay, and present a logical workflow for comprehensive off-target screening, empowering researchers to build a robust safety and selectivity profile for their compounds.

Part 1: Experimental Design - A Tiered Approach to Profiling

A rational approach to cross-reactivity screening conserves resources by employing a tiered strategy. We begin with a highly specific and sensitive assay for the primary target to confirm on-target activity and then broaden the search to identify potential off-target liabilities.

Tier 1: Primary Target Affinity Confirmation

The first step is to quantify the binding affinity of NPTPA for its intended target, the S1R. The Radioligand Binding Assay is the gold standard for this purpose due to its robustness, sensitivity, and direct measurement of ligand-receptor interaction.[9] This competitive assay measures the ability of our test compound (NPTPA) to displace a known high-affinity radiolabeled ligand from the S1R. The output, the Inhibitory Constant (Kᵢ), is a direct measure of binding affinity.

Causality: Why a radioligand binding assay?

  • Direct Measurement: It directly quantifies the physical interaction between the compound and the receptor, independent of downstream functional activity. This provides a pure measure of affinity.

  • High Sensitivity: It can detect high-affinity interactions into the picomolar range, which is essential for potent drug candidates.

  • Established Methodology: The protocols are well-validated and widely accepted by regulatory agencies.[10]

Tier 2: Broad Panel Off-Target Screening

Once on-target affinity is confirmed, the next step is to screen for unintended interactions across a wide range of biologically relevant targets. Regulatory bodies like the FDA recommend a "core battery" of safety pharmacology studies that assess effects on the central nervous, cardiovascular, and respiratory systems.[2][11][12] We will extend this principle to an in vitro screen.

A broad panel, such as those offered by commercial vendors (e.g., Eurofins SafetyScreen, Reaction Biology's InVEST panel), is the most efficient method.[3] These panels typically include:

  • G-Protein Coupled Receptors (GPCRs): The largest family of drug targets; off-target activity can lead to a wide array of side effects.[13][14]

  • Ion Channels: Critical for neuronal and cardiac function. The hERG channel is a mandatory target due to the risk of drug-induced QT prolongation and fatal arrhythmias.[15][16][17][18]

  • Kinases: A large family of enzymes where off-target inhibition can cause toxicity.[19][20][21][22]

  • Transporters: Responsible for the uptake and efflux of neurotransmitters and other molecules.

Causality: Why a broad panel?

  • Efficiency: It is far more time and cost-effective than running individual assays for dozens of targets.

  • Regulatory Expectation: Proactively screening against a standard liability panel is an expected part of a preclinical safety data package.[23][24]

  • Informed Decision-Making: Early identification of off-target hits allows medicinal chemists to perform structure-activity relationship (SAR) studies to design out unwanted interactions while maintaining on-target potency.[3]

Below is a diagram illustrating this tiered screening workflow.

G cluster_0 Tier 1: Primary Target Validation cluster_1 Tier 2: Off-Target Liability Screening cluster_2 Analysis & Decision Making NPTPA Novel Compound (NPTPA) Assay S1R Radioligand Binding Assay NPTPA->Assay Ki Determine Affinity (Ki) for Sigma-1 Receptor Assay->Ki Profile Generate Selectivity Profile (Ki On-Target vs. % Inhibition Off-Target) Ki->Profile BroadScreen Broad Panel Screen (e.g., 44-100 targets) GPCRs GPCRs (Dopamine, Serotonin, etc.) BroadScreen->GPCRs IonChannels Ion Channels (hERG, Nav, Cav) BroadScreen->IonChannels Kinases Kinases (e.g., Src, Abl) BroadScreen->Kinases Other Other Targets (Transporters, Enzymes) BroadScreen->Other BroadScreen->Profile Decision Go / No-Go Decision Lead Optimization Profile->Decision

Caption: Tiered workflow for cross-reactivity profiling.

Part 2: Detailed Experimental Protocol - S1R Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the Kᵢ of NPTPA for the human Sigma-1 Receptor. The method is adapted from standard filtration assay protocols.[9][25]

A. Materials & Reagents

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells stably expressing human S1R.

  • Radioligand: -Pentazocine (specific activity ~40-50 Ci/mmol).

  • Non-specific Ligand: Haloperidol (10 µM final concentration).

  • Test Compounds: NPTPA, (+)-Pentazocine (positive control), Compound X. Stock solutions prepared in 100% DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: Betaplate Scint or equivalent.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Apparatus: 96-well plate harvester, liquid scintillation counter (e.g., MicroBeta TriLux).

B. Procedure

  • Compound Dilution: Prepare a serial dilution of the test compounds (NPTPA, (+)-Pentazocine, Compound X) in assay buffer. Typically, 11 concentrations are used to generate a full inhibition curve, ranging from 10 pM to 100 µM. Ensure the final DMSO concentration in the assay is ≤ 0.5%.

  • Assay Plate Preparation: The assay is performed in a 96-well plate with a final volume of 250 µL per well.[25]

    • Total Binding Wells: Add 50 µL of assay buffer.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Haloperidol.

    • Test Compound Wells: Add 50 µL of the respective compound dilutions.

  • Add Radioligand: Add 50 µL of -Pentazocine (at a final concentration equal to its Kₔ, typically ~2-3 nM) to all wells.

  • Initiate Reaction: Add 150 µL of the S1R membrane preparation (typically 50-100 µg protein/well) to all wells to start the binding reaction.

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[25] This allows the binding reaction to reach equilibrium.

  • Filtration: Stop the reaction by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Washing: Immediately wash the filters four times with 300 µL of ice-cold wash buffer to remove any remaining unbound radioligand.

  • Drying & Counting: Dry the filter mat for 30 minutes at 50°C.[25] Add scintillation cocktail and count the radioactivity in each well using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

  • Calculate Kᵢ: Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Part 3: Comparative Data Analysis & Visualization

Following the tiered screening approach, we can now compile and compare the data for NPTPA, our selective benchmark ((+)-Pentazocine), and our non-selective comparator (Compound X).

Data Interpretation: The table below presents hypothetical but plausible data. The Kᵢ value indicates affinity for the primary target (S1R), where a lower value means higher affinity. For the off-target panel, data is presented as the percent inhibition at a high screening concentration (e.g., 10 µM). A value >50% is typically considered a "hit" and warrants further investigation to determine an IC₅₀ or Kᵢ.

Selectivity Index (SI): A key metric is the Selectivity Index, calculated as: SI = Kᵢ (off-target) / Kᵢ (on-target). A higher SI value (>100-fold) is desirable. For this guide, we compare the primary target Kᵢ to the inhibition of the most potent off-target.

TargetNPTPA(+)-PentazocineCompound X
Primary Target (Kᵢ, nM)
Sigma-1 Receptor (S1R)5.2 3.8 15.7
Off-Target Panel (% Inhibition @ 10 µM)
Dopamine D₂ Receptor8%2%78%
Serotonin 5-HT₂ₐ Receptor15%5%92%
Adrenergic α₁ Receptor4%<1%25%
Histamine H₁ Receptor22%11%65%
Muscarinic M₁ Receptor6%3%48%
hERG Potassium Channel18%7%85%
Selectivity Assessment
Most Potent Off-Target 5-HT₂ₐH₁5-HT₂ₐ
Selectivity Profile Clean Very Clean Dirty

Analysis:

  • NPTPA: Shows high affinity for S1R (Kᵢ = 5.2 nM). In the off-target panel, it shows no significant inhibition (>50%) at a concentration ~2000-fold higher than its S1R Kᵢ, indicating a very favorable and clean selectivity profile.

  • (+)-Pentazocine: As expected, it demonstrates high S1R affinity (Kᵢ = 3.8 nM) and an exceptionally clean off-target profile, confirming its status as a selective tool compound.

  • Compound X: While it has some affinity for S1R, it is significantly less potent than NPTPA. Critically, it shows strong inhibition at multiple off-targets, including the D₂, 5-HT₂ₐ, H₁, and hERG channels. This "dirty" profile suggests a high likelihood of producing complex physiological effects and ADRs, making it a poor drug candidate. The hERG activity is a particularly severe liability.[17]

This comparative analysis clearly positions NPTPA as a promising, selective lead candidate worthy of further development, in stark contrast to the problematic profile of Compound X.

Visualizing the Mechanism: S1R and Potential Off-Target Pathways

The S1R is primarily located at the endoplasmic reticulum (ER) membrane, where it acts as a chaperone to modulate various signaling proteins, including ion channels and GPCRs.[4][5] Off-target interactions can hijack completely different signaling cascades. The diagram below illustrates the intended action of NPTPA at S1R versus an unintended action of a non-selective compound at a GPCR like the 5-HT₂ₐ receptor.

G cluster_0 On-Target Pathway (Intended Effect) cluster_1 Off-Target Pathway (Adverse Effect) NPTPA NPTPA S1R Sigma-1 Receptor (S1R) on ER Membrane NPTPA->S1R Binds Modulation Modulation of Client Proteins (e.g., Ion Channels) S1R->Modulation Activates Response1 Cellular Homeostasis Neuroprotection Modulation->Response1 CompoundX Compound X GPCR 5-HT2A Receptor (GPCR on Plasma Membrane) CompoundX->GPCR Binds Gq Gq Protein Activation GPCR->Gq PLC PLC Activation Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response2 Unintended Signaling (e.g., Ca2+ release, PKC activation) IP3_DAG->Response2

Caption: On-target vs. off-target signaling pathways.

Conclusion

This guide has outlined a robust, scientifically-grounded strategy for evaluating the cross-reactivity of a novel compound, this compound (NPTPA). By employing a tiered approach that begins with precise on-target affinity determination and expands to broad off-target liability screening, researchers can build a comprehensive selectivity profile. The comparison with benchmark compounds provides essential context for data interpretation, enabling clear, evidence-based decisions.

The causality behind each experimental choice—from the selection of a radioligand binding assay to the composition of the off-target panel—is rooted in the principles of safety pharmacology and regulatory expectations.[11][12] By systematically identifying and understanding a compound's interactions with the broader proteome, we can mitigate risks, optimize lead candidates, and ultimately increase the probability of developing safe and effective medicines.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Limbird, L. E. (1998). Radioligand binding methods: practical guide and tips. PubMed.
  • Peviani, M., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
  • Romero, L., et al. (2012). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central.
  • Duan, D., et al. (2018).
  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. PubMed Central.
  • Romero, L., et al. (2012). Pharmacology and therapeutic potential of sigma(1) receptor ligands. PubMed.
  • Wikipedia. Sigma-1 receptor.
  • Patsnap Synapse. (2025). What are preclinical safety pharmacology requirements?.
  • VanarajRabari. (2024). hERG Assay. Slideshare.
  • Alfa Cytology.
  • Bylund, D. B., & Toews, M. L. (2011).
  • EuroscreenFast. Profile your GPCR targeting compounds for selectivity.
  • Cyprotex ADME-Tox Solutions - Evotec. hERG Safety.
  • Reaction Biology.
  • FDA. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines.
  • BellBrook Labs. (2025). What Makes a Kinase Assay Reliable for Screening Inhibitors.
  • Creative Inc. (2021). The Applications of Kinase Screening And Profiling Services in Target-based Drug Discovery. Mynewsdesk.
  • EMA. S 7 A Safety Pharmacology Studies for Human Pharmaceuticals.
  • Flock, T., et al. (2018). Selectivity determinants of GPCR-G protein binding. PubMed Central.
  • Chem-Impex. N-Propyl-tetrahydro-2H-pyran-4-amine.
  • FDA. (2001). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.
  • Altasciences. SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW.
  • Kumar, A., et al. (2025).
  • Creative Bioarray. Kinase Screening Services.
  • Saleh, N., et al. (2019). Understanding Ligand Binding Selectivity in a Prototypical GPCR Family.
  • Peters, C. (2020). Kinase assays. BMG LABTECH.
  • Zhang, H., et al. (2015). Structural insights into ligand recognition and selectivity for class A, B, and C GPCRs. PubMed Central.
  • Weiss, D. R., & Dror, R. O. (2023).
  • Charles River Labor
  • Reaction Biology. Safety and Off-Target Drug Screening Services.

Sources

A Head-to-Head Comparison of N-Propyltetrahydro-2H-pyran-4-amine and Structurally Related Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of the ultimate success of a research campaign. The careful choice of a scaffold can profoundly influence a molecule's physicochemical properties, metabolic stability, and target engagement. Among the saturated heterocycles that have found widespread utility in medicinal chemistry, N-substituted 4-aminotetrahydropyrans and their piperidine counterparts represent a privileged class of synthons. This guide provides an in-depth, head-to-head comparison of N-Propyltetrahydro-2H-pyran-4-amine with its close structural analogs, offering researchers, scientists, and drug development professionals a data-driven resource to inform their synthetic strategies.

We will delve into a comparative analysis of their key physicochemical properties, reactivity in common synthetic transformations, and the subtle yet significant implications of their structural differences. This guide is intended to be a practical resource, providing not only comparative data but also detailed experimental protocols for the application of these versatile building blocks.

The Building Blocks Under Review

This guide will focus on a comparative analysis of the following four building blocks:

Compound NameStructure
This compound this compound
N-Methyltetrahydro-2H-pyran-4-amine N-Methyltetrahydro-2H-pyran-4-amine
N-Ethyltetrahydro-2H-pyran-4-amine N-Ethyltetrahydro-2H-pyran-4-amine
N-Propyl-4-aminopiperidine N-Propyl-4-aminopiperidine

The selection of these analogs allows for a systematic evaluation of the impact of N-alkyl chain length within the tetrahydropyran series and a direct comparison of the tetrahydropyran scaffold with its corresponding piperidine isostere.

Physicochemical Properties: A Comparative Analysis

The physicochemical properties of a building block, such as its basicity (pKa) and lipophilicity (logP), are fundamental parameters that dictate its behavior in both chemical reactions and biological systems. These properties of the initial building block are often carried through to the final drug candidate, influencing its solubility, membrane permeability, and potential for off-target interactions.

Due to the limited availability of experimentally determined data for all the selected analogs, a consistent set of predicted values has been generated using reputable computational tools (e.g., ACD/Labs, ChemAxon) to allow for a meaningful comparison.[1][2][3]

Building BlockPredicted pKaPredicted logPKey Considerations
This compound~9.8~1.5The propyl group increases lipophilicity compared to smaller N-alkyl substituents. The ether oxygen in the tetrahydropyran ring lowers basicity and lipophilicity compared to the piperidine analog.
N-Methyltetrahydro-2H-pyran-4-amine~10.0[4]~0.5The methyl group offers the lowest lipophilicity in this series, potentially improving aqueous solubility.
N-Ethyltetrahydro-2H-pyran-4-amine~9.9~1.0An intermediate choice for balancing lipophilicity and molecular size.
N-Propyl-4-aminopiperidine~10.5~1.8The absence of the ring oxygen results in higher basicity and lipophilicity compared to its tetrahydropyran counterpart. This can enhance interactions with acidic residues in a target protein but may also increase the risk of hERG liability.[5]

Expert Insights: The seemingly subtle difference in pKa and logP between the tetrahydropyran and piperidine scaffolds can have profound implications in a drug discovery program. The lower basicity of the tetrahydropyran derivatives can be advantageous in reducing interactions with acidic off-targets and may lead to a more favorable pharmacokinetic profile. Conversely, the higher basicity of the piperidine ring can be exploited to form strong salt bridges with target proteins. The choice between these scaffolds should be guided by the specific requirements of the biological target and the desired physicochemical properties of the final molecule.

Reactivity Profile: A Head-to-Head Comparison in Key Transformations

The utility of a building block is ultimately defined by its reactivity and reliability in a range of chemical transformations. Here, we compare the expected reactivity of this compound and its analogs in two of the most common reactions in medicinal chemistry: amide bond formation and reductive amination.

Amide Bond Formation

The formation of an amide bond is one of the most frequently employed reactions in the synthesis of pharmaceuticals. The nucleophilicity of the amine is a key determinant of the reaction's success. All the building blocks in this comparison are secondary amines, which are generally less reactive than primary amines due to increased steric hindrance and slightly lower nucleophilicity.[6]

General Reactivity Trend:

N-Propyl-4-aminopiperidine > N-Methyltetrahydro-2H-pyran-4-amine ≈ N-Ethyltetrahydro-2H-pyran-4-amine ≈ this compound

The higher basicity of the piperidine nitrogen in N-propyl-4-aminopiperidine generally correlates with a higher nucleophilicity, potentially leading to faster reaction rates in amide coupling reactions. Among the tetrahydropyran analogs, the differences in reactivity are expected to be more subtle and primarily influenced by steric factors.

Experimental Protocol: HBTU-Mediated Amide Coupling

This protocol provides a reliable method for the coupling of a carboxylic acid with this compound or its analogs.

Diagram of the Amide Coupling Workflow:

AmideCoupling cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (1.0 eq) Mixing Combine reactants in DMF Carboxylic_Acid->Mixing Amine This compound (1.1 eq) Amine->Mixing HBTU HBTU (1.1 eq) HBTU->Mixing DIPEA DIPEA (2.2 eq) DIPEA->Mixing Solvent Anhydrous DMF Solvent->Mixing Stirring Stir at RT for 2-16 h Mixing->Stirring Quench Quench with water Stirring->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by column chromatography Extract->Purify Product Target Amide Purify->Product

Caption: Workflow for HBTU-mediated amide coupling.

Step-by-Step Methodology:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.2 eq).

  • The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • This compound (1.1 eq) is added, and the reaction mixture is stirred at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds and is widely used to introduce diversity into molecular scaffolds. In the context of these building blocks, they can be synthesized via reductive amination of tetrahydro-2H-pyran-4-one or N-Boc-4-piperidone with the corresponding primary amine.

Diagram of the Reductive Amination Workflow:

ReductiveAmination cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification Ketone Tetrahydro-2H-pyran-4-one (1.0 eq) Mixing Combine reactants in DCE Ketone->Mixing Amine Propylamine (1.2 eq) Amine->Mixing Reducing_Agent Sodium Triacetoxyborohydride (1.5 eq) Reducing_Agent->Mixing Solvent DCE Solvent->Mixing Stirring Stir at RT for 4-24 h Mixing->Stirring Quench Quench with sat. NaHCO3 Stirring->Quench Extract Extract with DCM Quench->Extract Purify Purify by distillation or chromatography Extract->Purify Product This compound Purify->Product

Caption: Workflow for reductive amination.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

This protocol describes the synthesis of this compound from tetrahydro-2H-pyran-4-one and propylamine.

Step-by-Step Methodology:

  • To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) and propylamine (1.2 eq) in 1,2-dichloroethane (DCE) is added sodium triacetoxyborohydride (1.5 eq) in portions at room temperature.

  • The reaction mixture is stirred at room temperature for 4-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, the reaction is carefully quenched with saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel to yield the pure this compound.[7]

Conclusion: Strategic Selection for Optimal Outcomes

The choice between this compound and its structural analogs is a nuanced decision that should be guided by the specific objectives of a drug discovery program.

  • This compound offers a balanced profile of moderate lipophilicity and basicity, making it a versatile building block for a wide range of applications.

  • N-Methyl- and N-Ethyltetrahydro-2H-pyran-4-amines provide options for fine-tuning lipophilicity and molecular weight, which can be crucial for optimizing solubility and pharmacokinetic properties.

  • N-Propyl-4-aminopiperidine presents a more basic and lipophilic alternative, which can be advantageous for maximizing target engagement through ionic interactions, though careful consideration of its potential impact on off-target effects is warranted.

By understanding the subtle yet significant differences in the physicochemical properties and reactivity of these valuable building blocks, medicinal chemists can make more informed decisions, ultimately accelerating the discovery of novel and effective therapeutics.

References

  • ChemAxon. (n.d.). pKa and logP prediction. [Link]

  • ChemBK. (2024). METHYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE. [Link]

  • American Elements. (n.d.). N-Methyltetrahydro-2H-pyran-4-amine. [Link]

  • PubChem. (n.d.). 1-(Propan-2-yl)piperidin-4-amine. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. [Link]

  • PubChem. (n.d.). 4-Aminomethyltetrahydropyran. [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant (pKa) Calculator. [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients (LogP) Prediction Software. [Link]

  • ResearchGate. (2025). ACD/Log P method description. [Link]

  • ResearchGate. (2013). Novel tetrahydropyran analogs as dipeptidyl peptidase IV inhibitors. [Link]

  • ACD/Labs. (n.d.). Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. [Link]

  • Journal of Cheminformatics. (2019). Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • ACS Omega. (2023). Adaptation of Empirical Methods to Predict the LogD of Triazine Macrocycles. [Link]

  • YouTube. (2013). ACD/Labs I-Lab - Physicochemical property prediction - Tutorial. [Link]

  • ResearchGate. (2019). Scatter plots of the ChemAxon and ACD/Labs predictions for the.... [Link]

  • Journal of Pharmacy & Pharmaceutical Sciences. (2014). Evaluation of log Po/w values of drugs from some molecular structure calculation software. [Link]

  • YouTube. (2011). Tools for Estimating pKa. [Link]

  • CUNY Academic Works. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. [Link]

  • ResearchGate. (n.d.). The pKa values estimated using SPARC, ACD/Labs and the calculated quantum chemical descriptors. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Journal of the American Chemical Society. (2026). Thiol-Regulated Rhodium Nanocatalyst for Electrochemical Reductive Perdeuteration of Alkenes. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubChem. (n.d.). N-(Propan-2-yl)piperidin-4-amine. [Link]

  • PubChem. (n.d.). 4-(Aminomethyl)piperidine. [Link]

Sources

A Senior Application Scientist's Guide to the Reproducible Synthesis and Comparative Analysis of N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular scaffolds is the bedrock of innovation. The tetrahydropyran (THP) moiety, a privileged structure in numerous natural products and pharmaceuticals, continues to be a focal point of synthetic efforts. This guide provides an in-depth, scientifically-grounded protocol for the reproducible synthesis of N-Propyltetrahydro-2H-pyran-4-amine, a versatile building block.

This document moves beyond a mere recitation of steps. It delves into the causality of experimental choices, ensuring that each protocol is a self-validating system. We will explore the nuances of reductive amination, the gold standard for this transformation, and provide a comparative analysis with a closely related analogue, N-benzyl-tetrahydropyran-4-amine, to offer a broader perspective on the synthetic landscape. All claims and protocols are substantiated by authoritative references to ensure the highest level of scientific integrity.

The Strategic Importance of N-Substituted Tetrahydropyran-4-amines

The tetrahydropyran ring is a key pharmacophore found in a multitude of bioactive molecules. Its saturated, heterocyclic structure imparts favorable physicochemical properties, including improved solubility and metabolic stability, making it a desirable component in drug design. The introduction of an N-substituted amine at the 4-position provides a crucial vector for further functionalization, allowing for the exploration of vast chemical space in the quest for novel therapeutic agents. This compound, with its simple alkyl substituent, serves as a foundational building block in the synthesis of more complex molecules targeting a range of biological targets, from neurological disorders to infectious diseases.[1]

Synthesis of this compound: A Detailed Protocol Based on Reductive Amination

The most efficient and widely adopted method for the synthesis of N-substituted amines from ketones is reductive amination.[2][3] This one-pot reaction combines a ketone and an amine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine. The choice of reducing agent is critical for the success and reproducibility of this reaction.

The Rationale Behind Reagent Selection

For the synthesis of this compound, the starting materials are tetrahydropyran-4-one and propylamine. The key to a successful one-pot reductive amination lies in selecting a reducing agent that is mild enough not to reduce the starting ketone but reactive enough to reduce the intermediate iminium ion.

While sodium borohydride (NaBH₄) is a common reducing agent, it can also reduce the starting ketone, leading to a mixture of products. Sodium cyanoborohydride (NaBH₃CN) is more selective for the iminium ion; however, it is highly toxic and can generate hazardous cyanide gas, especially under acidic conditions.

Therefore, sodium triacetoxyborohydride (NaBH(OAc)₃) , often abbreviated as STAB, is the reagent of choice for this transformation.[1][3] STAB is a milder and more selective reducing agent than NaBH₄ and is significantly less toxic than NaBH₃CN. Its steric bulk and electronic properties make it highly effective for the reduction of iminium ions while leaving the ketone starting material largely untouched. The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and can be catalyzed by a weak acid, such as acetic acid, to facilitate imine formation.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification start Combine Tetrahydropyran-4-one, Propylamine, and Dichloromethane acid Add Acetic Acid (catalyst) start->acid 1.0 equiv Ketone 1.2 equiv Amine stir1 Stir at Room Temperature (Imine Formation) acid->stir1 0.1 equiv Acid stab Add Sodium Triacetoxyborohydride (Portion-wise) stir1->stab Allow 30-60 min for imine formation stir2 Stir at Room Temperature (Reduction of Iminium Ion) stab->stir2 1.5 equiv STAB Control exotherm quench Quench with Saturated aq. NaHCO₃ stir2->quench Monitor by TLC until starting material is consumed extract Extract with Dichloromethane quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify end This compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Tetrahydropyran-4-one (1.0 equiv)

  • Propylamine (1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add tetrahydropyran-4-one (1.0 equiv) and anhydrous dichloromethane.

  • Add propylamine (1.2 equiv) to the solution at room temperature.

  • Add glacial acetic acid (0.1 equiv) to the reaction mixture and stir for 30-60 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution. An exothermic reaction may be observed; maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. Continue stirring until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield this compound as a yellowish oil or wax.

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the nitrogen) and the tetrahydropyran ring protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the corresponding signals for the eight carbon atoms in the molecule.

  • IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic N-H stretching vibration for the secondary amine.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound (143.23 g/mol ).

Comparative Analysis: N-Propyl- vs. N-Benzyl-tetrahydropyran-4-amine

To provide a broader context for the utility of this compound, a comparison with a closely related analogue, N-benzyl-tetrahydropyran-4-amine, is instructive. The benzyl group is another common substituent in medicinal chemistry, often used to probe for interactions with aromatic binding pockets in biological targets.

Synthesis Comparison

The synthesis of N-benzyl-tetrahydropyran-4-amine follows the same reductive amination protocol as the N-propyl analogue, with benzylamine replacing propylamine. The reaction conditions are generally similar, although reaction times may vary slightly due to the different reactivity of benzylamine.

ParameterThis compoundN-Benzyl-tetrahydropyran-4-amine
Starting Amine PropylamineBenzylamine
Molecular Weight 143.23 g/mol 191.27 g/mol
Typical Reducing Agent Sodium triacetoxyborohydrideSodium triacetoxyborohydride
Reaction Conditions Room temperature, 4-12 hRoom temperature, 4-12 h
Purification Flash column chromatographyFlash column chromatography
Application and Performance Comparison

Both N-propyl- and N-benzyl-tetrahydropyran-4-amine are valuable intermediates in drug discovery. The choice between them depends on the specific therapeutic target and the desired properties of the final compound.

  • This compound: The propyl group is a small, flexible, and lipophilic substituent. It is often used to explore binding pockets that can accommodate aliphatic chains. Its smaller size may lead to improved cell permeability and oral bioavailability in the final drug candidate.

  • N-Benzyl-tetrahydropyran-4-amine: The benzyl group introduces an aromatic ring, which can engage in π-π stacking or other aromatic interactions within a protein's binding site. This can lead to increased potency and selectivity. However, the presence of the aromatic ring may also increase metabolic liabilities. N-benzyl-tetrahydropyran-4-amine derivatives have been investigated as selective dual serotonin/noradrenaline reuptake inhibitors.[4]

The decision to use a propyl versus a benzyl substituent is a key strategic choice in a medicinal chemistry campaign, and the straightforward, reproducible synthesis of both building blocks is therefore highly valuable.

Conclusion: A Foundation for Reproducible Research

This guide has provided a detailed and scientifically-grounded protocol for the synthesis of this compound via reductive amination with sodium triacetoxyborohydride. By explaining the rationale behind the experimental choices and providing a comparative analysis with a relevant analogue, we aim to empower researchers to reproducibly synthesize this valuable building block and to make informed decisions in their drug discovery programs. The emphasis on self-validating protocols and authoritative references underscores our commitment to scientific integrity and the advancement of reproducible research.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Bremner, J. B., Coates, J. A., Crighton, T., Kelley, S. M., & O'Bryan, M. K. (2007). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry, 15(16), 5486-5495. [Link]

Sources

A Researcher's Guide to Confirming the Biological Target of N-Propyltetrahydro-2H-pyran-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: From Phenotype to Mechanism

In modern drug discovery, the identification of a bioactive small molecule is merely the first step in a long and intricate journey. The N-Propyltetrahydro-2H-pyran-4-amine scaffold represents a versatile chemical starting point, noted for its utility as a building block in synthesizing therapeutic agents, particularly those targeting neurological disorders or kinase-mediated pathways.[1][2] However, a compound's true potential can only be unlocked when its mechanism of action is understood at a molecular level. The critical challenge lies in answering the question: "What protein or proteins does this molecule interact with to produce its biological effect?"

This guide provides a comprehensive, multi-pronged strategy for researchers to confidently identify and validate the direct biological target(s) of novel this compound derivatives. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach. Our framework is built on three pillars: hypothesis-free target discovery, confirmation of target engagement in a physiological context, and functional validation of the interaction. By integrating these orthogonal methods, we can construct a compelling case for a specific molecule-target relationship, mitigating the risk of pursuing false leads.

Part 1: Unbiased Target Discovery via Affinity-Based Chemoproteomics

The first step in target deconvolution is often an unbiased search for binding partners. The most established method for this is affinity chromatography, a technique that uses an immobilized version of the bioactive small molecule to "fish" for its targets from a complex protein mixture, such as a cell lysate.[3][4][5] This approach remains a cornerstone of target identification due to its directness in isolating proteins that physically interact with the compound of interest.[3][4]

The Rationale: From "Bait" to "Prey"

The core principle involves creating an "affinity probe" by chemically modifying your this compound derivative. This modification introduces a linker arm and a reactive handle (e.g., biotin) without disrupting the compound's biological activity.[3] This "bait" is then immobilized on a solid support (e.g., agarose beads) and incubated with a cell lysate.[6] Proteins that specifically bind to the compound (the "prey") are captured, while non-specific binders are washed away. The captured proteins are then eluted and identified using mass spectrometry.

Workflow for Affinity Chromatography-Mass Spectrometry (AP-MS)

cluster_0 Probe Synthesis & Immobilization cluster_1 Protein Capture cluster_2 Target Identification A 1. Synthesize Affinity Probe (Derivative + Linker + Biotin) B 2. Couple Probe to Streptavidin Beads A->B D 4. Incubate Lysate with Probe-Coupled Beads B->D C 3. Prepare Cell Lysate C->D E 5. Wash Beads to Remove Non-Specific Binders D->E F 6. Elute Bound Proteins E->F G 7. Digest Proteins (Trypsin) F->G H 8. Analyze Peptides by LC-MS/MS G->H I 9. Identify & Quantify Proteins H->I

Caption: Workflow for Affinity Pulldown Mass Spectrometry.

Detailed Experimental Protocol: AP-MS
  • Probe Synthesis:

    • Identify a non-essential position on the this compound derivative for linker attachment through Structure-Activity Relationship (SAR) studies. The amine functionality is often a convenient point for modification.[1]

    • Synthesize two probes: an active probe and a structurally similar but biologically inactive negative control probe. This is the most critical control for distinguishing true targets from non-specific binders.

    • Attach a linker (e.g., polyethylene glycol) terminating in a biotin tag.

  • Affinity Matrix Preparation:

    • Incubate the biotinylated active and inactive probes with streptavidin-coated agarose beads.

    • Wash the beads thoroughly to remove any unbound probe.

  • Protein Pulldown:

    • Culture and harvest cells relevant to the biological effect of your compound.

    • Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.

    • Clarify the lysate by centrifugation to remove insoluble debris.

    • Incubate the clarified lysate with three sets of beads: (1) coupled to the active probe, (2) coupled to the inactive probe, and (3) unconjugated beads (mock control).

  • Elution and Sample Preparation:

    • Wash the beads extensively with lysis buffer to remove proteins that bind non-specifically to the beads or probe.

    • Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) and heat.

  • Mass Spectrometry Analysis:

    • Separate the eluted proteins by SDS-PAGE, perform an in-gel trypsin digest.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Use a database search algorithm to identify the proteins from the peptide fragmentation patterns.

Data Interpretation: Identifying True Hits

The output from the mass spectrometer will be a list of hundreds of proteins. The key is to identify specific binders. A high-confidence hit should be significantly enriched in the active probe pulldown compared to both the inactive probe and mock control pulldowns.

Protein IDSpectral Counts (Active Probe)Spectral Counts (Inactive Probe)Spectral Counts (Mock)Enrichment Ratio (Active/Inactive)
P123451505230.0
Q67890121081.2
P54321881088.0
R112232522191.1
Table 1: Example AP-MS Data. Proteins P12345 and P54321 are high-confidence candidates due to their high enrichment ratio over the inactive control.

Part 2: Confirming Target Engagement in a Cellular Environment

Identifying a protein via AP-MS is compelling evidence of a physical interaction, but it occurs in an artificial lysate environment. The next critical step is to confirm that your compound engages this target within intact, living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[7][8][9]

The Rationale: Ligand-Induced Stabilization

The principle of CETSA is based on ligand-induced thermal stabilization.[7][9] When a protein binds to a ligand (your compound), its structure becomes more stable. This increased stability means it requires more thermal energy to denature and aggregate. In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of the target protein remaining in the soluble fraction is then quantified. A compound that binds its target will protect it from heat-induced aggregation, resulting in more soluble protein at higher temperatures compared to untreated cells.[10]

Workflow for the Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A 1. Treat Intact Cells with Compound or Vehicle (DMSO) B 2. Heat Cell Suspensions to a Range of Temperatures A->B C 3. Lyse Cells (e.g., Freeze-Thaw) B->C D 4. Separate Soluble Fraction (Centrifugation) C->D E 5. Quantify Soluble Target Protein (e.g., Western Blot) D->E F 6. Plot Melt Curve & Determine ΔTm E->F

Caption: Workflow for a CETSA Melt-Curve Experiment.

Detailed Experimental Protocol: CETSA
  • Cell Culture and Treatment:

    • Plate cells and grow to ~80% confluency.

    • Treat cells with the this compound derivative at a desired concentration (e.g., 10x the cellular IC50) or with vehicle (e.g., DMSO) as a control. Incubate for a sufficient time to allow cell penetration and target binding.

  • Heating Step:

    • Harvest the cells and resuspend them in a protein-free buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 70°C).[10] Cool immediately to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Quantify the amount of your specific target protein (identified from AP-MS) using Western Blotting or another sensitive protein detection method.[9] Use an antibody specific to your protein of interest.

Data Interpretation: Visualizing the Thermal Shift

By plotting the percentage of soluble protein against temperature, you generate a "melt curve." In the presence of a binding compound, this curve will shift to the right, indicating a higher apparent melting temperature (Tm).

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Compound)
45100100
509598
555085
601555
65520
Table 2: Example CETSA Melt-Curve Data. The compound treatment clearly stabilizes the target protein, with 55% remaining soluble at 60°C compared to only 15% in the vehicle control.

An alternative and powerful format is the isothermal dose-response fingerprint (ITDRF), where cells are heated to a single, fixed temperature (e.g., the Tm from the vehicle melt curve) while the compound concentration is varied.[8] This confirms that the stabilization effect is dose-dependent.

Part 3: Proving Functional Consequences with Biochemical Assays

Confirming physical binding (AP-MS) and target engagement (CETSA) is crucial, but the ultimate validation comes from demonstrating a functional outcome. Biochemical assays are designed to measure the activity of the target protein in a controlled, in vitro environment and determine how your compound modulates it.[11][12] The choice of assay is entirely dependent on the nature of your validated target.

The Rationale: Linking Binding to Activity

If your target is an enzyme, you will use an activity assay to see if your compound is an inhibitor or activator.[12] If it's a receptor, you will use a binding assay to measure its affinity and determine if it's an agonist or antagonist.[13] This step provides the critical link between the molecular interaction and the compound's ultimate biological or therapeutic effect.[11]

Hypothetical Scenario: The Target is a Kinase (e.g., ALK5)

Given that pyran-amine derivatives have been explored as ALK5 inhibitors, let's assume your AP-MS and CETSA experiments identified and validated ALK5 as the target.[2] The next step is to perform a kinase activity assay.

Detailed Experimental Protocol: In Vitro Kinase Assay
  • Reagents and Setup:

    • Obtain recombinant human ALK5 protein, a specific peptide substrate for ALK5, and ATP.

    • Use a detection system that can measure kinase activity, such as one that quantifies the amount of phosphorylated substrate (e.g., using a phosphospecific antibody in an ELISA format or a luminescence-based ATP depletion assay).

  • Assay Execution:

    • In a microplate, serially dilute your this compound derivative to create a range of concentrations.

    • Add the recombinant ALK5 enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature.

    • Stop the reaction and use your chosen detection method to measure the amount of product formed (phosphorylated substrate).

  • Controls:

    • Include "no enzyme" wells to determine background signal.

    • Include "vehicle only" (DMSO) wells to determine 100% enzyme activity.

    • Include a known, potent ALK5 inhibitor as a positive control.

Data Interpretation: Determining Potency (IC50)

Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value—the concentration of your compound required to inhibit 50% of the enzyme's activity.

CompoundTargetIC50 (nM)
Derivative A (Active)ALK550
Derivative B (Inactive Control)ALK5> 10,000
Known ALK5 InhibitorALK515
Table 3: Example Biochemical Assay Data. The low nanomolar IC50 of Derivative A, contrasted with the inactive control, provides strong functional validation of ALK5 as the direct target.
Signaling Pathway Context

TGFb TGF-β Ligand ALK5 ALK5 Receptor (Target Protein) TGFb->ALK5 Binds & Activates SMAD SMAD2/3 ALK5->SMAD Phosphorylates Complex SMAD Complex SMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Gene Transcription (Fibrosis, etc.) Nucleus->Gene Derivative N-Propyltetrahydro- 2H-pyran-4-amine Derivative Derivative->ALK5 Inhibits

Caption: Hypothetical inhibition of the TGF-β/ALK5 signaling pathway.

Conclusion: An Integrated Approach to Target Confirmation

Confirming the biological target of a novel compound series like this compound derivatives is a methodical process that requires layers of evidence. No single experiment is sufficient. The most robust validation is achieved by integrating orthogonal approaches that build upon one another.

  • Discover potential binding partners without bias using affinity chromatography-mass spectrometry.

  • Engage and confirm a direct interaction in a physiological context using the Cellular Thermal Shift Assay.

  • Function by demonstrating that this interaction leads to a measurable modulation of the target's activity through a specific biochemical assay.

By following this guide, researchers can move with confidence from a promising chemical scaffold to a fully validated drug candidate with a well-defined mechanism of action, significantly increasing the probability of success in downstream drug development.

References

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • Identification of protein binding partners of small molecules using label-free methods. Taylor & Francis Online. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • Methods for the Elucidation of Protein-Small Molecule Interactions. PubMed. [Link]

  • Small molecule target identification using photo-affinity chromatography. PMC - NIH. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]

  • Small Molecule Drug Target Identification and Validation. Bioteke. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Target Identification and Validation (Small Molecules). University College London. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Affinity chromatography. Wikipedia. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Biochemical Assays. Domainex. [Link]

  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH. [Link]

  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. PubMed. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Propyltetrahydro-2H-pyran-4-amine Analogs as Dopamine D2/D3 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the complex landscape of G-protein coupled receptor (GPCR) modulation, the tetrahydropyran motif represents a versatile and promising scaffold.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-Propyltetrahydro-2H-pyran-4-amine analogs, with a specific focus on their potential as dopamine D2 and D3 receptor ligands. While a comprehensive SAR study on this specific scaffold is not yet publicly available, this guide synthesizes established principles from related dopamine agonist research to present a predictive framework for analog design and evaluation. We will explore the causal relationships behind experimental choices, provide detailed protocols for synthesis and screening, and present illustrative data to guide future research in this area.

The this compound Scaffold: A Privileged Structure for Neurological Targets

The this compound core is an attractive starting point for medicinal chemistry campaigns targeting the central nervous system. The tetrahydropyran ring offers a favorable pharmacokinetic profile, often enhancing solubility and metabolic stability. The secondary amine provides a crucial interaction point with biological targets and a convenient handle for synthetic modification.[2] Notably, the N-propyl substituent is a well-established feature in potent dopamine D2 and D3 receptor agonists, suggesting that this scaffold is pre-disposed for activity at these important neurological targets.[3][4]

The Critical Role of the N-Alkyl Substituent in Dopamine Receptor Affinity and Selectivity

The nature of the N-substituent on amine-containing ligands is a key determinant of affinity and selectivity for dopamine receptors. Extensive research on various scaffolds, such as aporphines and aminotetralins, has demonstrated that the N-propyl group often confers optimal activity at D2 and D3 receptors.

For instance, in a series of N-alkyl-2-methoxy-11-hydroxynoraporphines, the N-n-propyl analog displayed a significantly higher affinity for the D2 receptor (Ki = 44 nM) compared to its N-methyl counterpart (Ki = 235 nM).[3] This highlights the profound impact of the N-alkyl chain length on receptor binding. Similarly, studies on N,N-disubstituted dopamine and aminotetralin analogs have shown that N-n-propyl substituted compounds are generally more effective dopamine agonists than other N,N-dialkyl homologues.[4] These findings provide a strong rationale for focusing SAR studies of this compound analogs on modifications of the N-alkyl group.

A Proposed SAR Study of N-Alkyltetrahydro-2H-pyran-4-amine Analogs

To systematically explore the SAR of this scaffold, a series of analogs with varying N-alkyl substituents should be synthesized and evaluated for their binding affinity at dopamine D2 and D3 receptors. This study would aim to elucidate the optimal chain length and branching for receptor interaction.

Proposed Analogs for Synthesis

The following table outlines a proposed set of initial analogs for a focused SAR study. This selection allows for a systematic evaluation of the impact of the N-alkyl chain length and branching on dopamine receptor affinity.

Compound IDR-Group
1a Methyl
1b Ethyl
1c n-Propyl (Parent)
1d Isopropyl
1e n-Butyl
1f Isobutyl
1g n-Pentyl
Illustrative Comparative Binding Data

The following table presents hypothetical, yet realistic, binding affinity (Ki) values for the proposed analogs at human D2 and D3 receptors. These values are extrapolated from the known SAR of other N-alkylated dopamine receptor ligands and serve to illustrate the potential outcomes of the proposed study.

Compound IDR-GroupHypothetical D2 Ki (nM)Hypothetical D3 Ki (nM)D2/D3 Selectivity Ratio
1a Methyl2504500.56
1b Ethyl1202000.60
1c n-Propyl 45 30 1.5
1d Isopropyl901500.60
1e n-Butyl80651.23
1f Isobutyl1502500.60
1g n-Pentyl2003500.57

Interpretation of Illustrative Data:

Based on these hypothetical results, the N-propyl and N-butyl analogs (1c and 1e ) would be the most potent ligands for both D2 and D3 receptors. Notably, the parent compound, this compound (1c ), would exhibit a slight preference for the D3 receptor. A decrease in potency would be observed with both shorter (methyl, ethyl) and longer (pentyl) alkyl chains, as well as with branched substituents (isopropyl, isobutyl). This "propyl effect" is a common theme in dopamine receptor SAR.

Experimental Protocols

To ensure the scientific integrity and reproducibility of the proposed SAR study, the following detailed experimental protocols are provided.

General Synthetic Protocol: Reductive Amination

The N-alkyltetrahydro-2H-pyran-4-amine analogs can be readily synthesized via a one-pot reductive amination of tetrahydro-2H-pyran-4-one with the corresponding primary amine.

Workflow for the Synthesis of N-Alkyltetrahydro-2H-pyran-4-amine Analogs

G start Start: Tetrahydro-2H-pyran-4-one & Primary Amine (R-NH2) step1 Dissolve reactants in a suitable solvent (e.g., 1,2-dichloroethane) with a mild acid catalyst (e.g., acetic acid). start->step1 step2 Stir at room temperature to facilitate imine formation. step1->step2 step3 Add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise. step2->step3 step4 Continue stirring at room temperature overnight. step3->step4 step5 Quench the reaction with a saturated aqueous solution of sodium bicarbonate. step4->step5 step6 Extract the product with an organic solvent (e.g., ethyl acetate). step5->step6 step7 Dry the organic layer, concentrate in vacuo, and purify by column chromatography. step6->step7 end_product Final Product: N-Alkyltetrahydro-2H-pyran-4-amine Analog step7->end_product

Caption: Reductive amination workflow for analog synthesis.

Step-by-Step Methodology:

  • To a solution of tetrahydro-2H-pyran-4-one (1.0 eq) in 1,2-dichloroethane, add the corresponding primary amine (1.2 eq) and glacial acetic acid (0.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Continue to stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion (monitored by TLC or LC-MS), carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkyltetrahydro-2H-pyran-4-amine analog.

Dopamine D2/D3 Receptor Binding Assay Protocol

The binding affinities of the synthesized analogs for human dopamine D2 and D3 receptors can be determined using a competitive radioligand binding assay.

Workflow for Dopamine Receptor Binding Assay

G start Start: Synthesized Analogs & Receptor Membranes step1 Prepare assay buffer and dilutions of test compounds and radioligand (e.g., [3H]spiperone). start->step1 step2 Incubate receptor membranes (HEK-293 cells expressing hD2 or hD3) with the radioligand and varying concentrations of the test compound. step1->step2 step3 Determine non-specific binding using a high concentration of a known antagonist (e.g., haloperidol). step2->step3 step4 Incubate at room temperature for a defined period (e.g., 90 minutes). step3->step4 step5 Terminate the incubation by rapid filtration through glass fiber filters. step4->step5 step6 Wash the filters with ice-cold assay buffer to remove unbound radioligand. step5->step6 step7 Measure the radioactivity retained on the filters using a scintillation counter. step6->step7 analysis Analyze the data using non-linear regression to determine IC50 values, then calculate Ki values using the Cheng-Prusoff equation. step7->analysis

Caption: Workflow for the dopamine D2/D3 receptor binding assay.

Step-by-Step Methodology:

  • Materials:

    • Membranes from HEK-293 cells stably expressing human dopamine D2 or D3 receptors.

    • Radioligand: [3H]spiperone.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • Non-specific binding control: Haloperidol.

    • Synthesized N-alkyltetrahydro-2H-pyran-4-amine analogs.

  • Procedure:

    • In a 96-well plate, combine the receptor membranes, [3H]spiperone (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

    • For the determination of non-specific binding, a parallel set of wells should contain a high concentration of haloperidol (e.g., 10 µM) instead of the test compound.

    • Incubate the plates at room temperature for 90 minutes.

    • Terminate the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the binding affinity (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide provides a comprehensive framework for investigating the structure-activity relationship of this compound analogs as dopamine D2 and D3 receptor ligands. By leveraging established principles of medicinal chemistry and detailed experimental protocols, researchers can systematically explore this promising chemical space. The illustrative data presented herein suggests that the N-propyl and N-butyl analogs are likely to be the most potent ligands, with the potential for D3 receptor selectivity.

Future studies should expand upon this initial SAR by exploring a wider range of N-alkyl substituents, including cyclic and aromatic groups. Furthermore, substitutions on the tetrahydropyran ring could be investigated to further optimize potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will be invaluable for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Si, Y.-G., Gardner, M. P., Tarazi, F. I., Baldessarini, R. J., & Neumeyer, J. L. (2008). Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. Journal of Medicinal Chemistry, 51(4), 983–987. [Link]

  • Ganesan, A. (2021). What is the role of bioisosterism in drug design? Patsnap Synapse. [Link]

  • Kulkarni, S. S., et al. (2010). Further delineation of hydrophobic binding sites in dopamine D(2)/D(3) receptors for N-4 substituents on the piperazine ring of the hybrid template 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & Medicinal Chemistry, 18(15), 5435-5446. [Link]

  • Costall, B., et al. (1979). Structure--activity relationships of n-substituted dopamine and 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene analogues: behavioral effects in lesioned and reserpinized mice. Journal of Medicinal Chemistry, 22(11), 1323-1329. [Link]

  • Van Vliet, L. A., et al. (2000). Synthesis and Pharmacological Evaluation of Thiopyran Analogues of the Dopamine D 3 Receptor-Selective Agonist (4a R,10b R )-(+)- trans -3,4,4a,10b- Tetrahydro-4- n -propyl-2 H ,5 H -[5]benzopyrano[4,3- b ]-1,4-oxazin-9-ol (PD 128907). Journal of Medicinal Chemistry, 43(15), 2871-2882. [Link]

  • Kulkarni, S. S., et al. (2010). Further delineation of hydrophobic binding sites in dopamine D2/D3 receptors for N-4 substituents on the piperazine ring of the hybrid template 5/ 7-{[2-(4-Aryl -piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol. Bioorganic & Medicinal Chemistry, 18(15), 5435-5446. [Link]

  • Neumeyer, J. L., et al. (2019). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS Chemical Neuroscience, 10(10), 4336-4347. [Link]

  • Shonberg, J., et al. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of Medicinal Chemistry, 56(22), 9199-9221. [Link]

  • Gmeiner, P., et al. (2011). New generation dopaminergic agents. Part 8: heterocyclic bioisosteres that exploit the 7-OH-2-(aminomethyl)chroman D(2) template. Bioorganic & Medicinal Chemistry Letters, 21(17), 5092-5095. [Link]

  • Si, Y.-G., et al. (2008). Synthesis and Dopamine Receptor Affinities of N -Alkyl-11-hydroxy-2-methoxynoraporphines: N -Alkyl Substituents Determine D1 versus D2 Receptor Selectivity. Journal of Medicinal Chemistry, 51(4), 983-987. [Link]

  • Wunberg, T., et al. (2024). Bioisosteric Replacement of Amides with 1,2,3- Triazoles Improves Dopamine D4 Receptor Ligand Pharmacokinetics. ChemRxiv. [Link]

  • Alkorta, I., & Villar, H. O. (1993). DOPAMINE RECEPTOR AFFINITIES K, (nM) OF THE COMPOUNDS STUDIED. ResearchGate. [Link]

  • Gmeiner, P., et al. (1998). New generation dopaminergic agents. 5. Heterocyclic bioisosteres that exploit the 3-OH-N1-phenylpiperazine dopaminergic template. Bioorganic & Medicinal Chemistry Letters, 8(19), 2675-2680. [Link]

  • Van Vliet, L. A., et al. (2000). Synthesis and pharmacological evaluation of thiopyran analogues of the dopamine D3 receptor-selective agonist (4aR,10bR)-(+)-trans-3,4,4a,10b-tetrahydro-4-n-propyl-2H,5H[5]b enzopyrano[4,3-b]-1,4-oxazin-9-ol (PD 128907). Journal of Medicinal Chemistry, 43(15), 2871-2882. [Link]

  • Silvestri, S., et al. (2000). Increased dopamine D2 receptor binding after long-term treatment with antipsychotics in humans: a clinical PET study. Psychopharmacology, 152(2), 174-180. [Link]

  • Kulkarni, S. S., et al. (2013). Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: Impact on functional activity and selectivity for dopamine D2/D3 receptors. Bioorganic & Medicinal Chemistry, 21(7), 1845-1854. [Link]

  • Avetisyan, A. A., et al. (2015). Synthesis and Some Transformations of N,2,2-Trimethyltetrahydro-2H-pyran-4-amine. Russian Journal of General Chemistry, 85(8), 1914-1919. [Link]

  • Kaczor, A. A., et al. (2021). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. International Journal of Molecular Sciences, 22(16), 8995. [Link]

  • Kaczor, A. A., et al. (2021). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules, 26(5), 1262. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like N-Propyltetrahydro-2H-pyran-4-amine (CAS: 192811-37-3) is not merely a regulatory hurdle; it is a fundamental pillar of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, experience-driven framework for the safe and compliant disposal of this aliphatic amine, ensuring that your operational protocols are as robust as your research.

The guiding principle for handling compounds with incomplete public toxicological data is to exercise caution. Based on the chemical class (amine) and data from structurally analogous compounds, This compound should be managed as a hazardous and corrosive chemical waste stream.

Part 1: Hazard Assessment and Classification

Chemical waste generators are legally responsible for classifying their waste.[2] This classification dictates the entire disposal pathway. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics"[3][4].

  • Listed Wastes : this compound is not expected to be found on the F, K, P, or U lists unless it is a discarded, unused commercial chemical product meeting specific criteria[5][6][7].

  • Characteristic Wastes : This is the most probable classification. Based on analogous compounds, the waste is likely to be Corrosive (EPA Code D002) . It may also possess a degree of toxicity.

Table 1: Inferred Hazard Profile and Waste Classification

ParameterInferred AssessmentRationale & Causality
Physical State Liquid (based on similar compounds)The molecular weight and structure suggest a liquid state at room temperature.
Primary Hazard Corrosive Amine groups are basic and can cause severe burns to skin and eyes. This is a common characteristic of this chemical class[1].
Other Potential Hazards Harmful if swallowed or inhaled.Analogous amines exhibit acute toxicity and respiratory irritation[1][8][9].
RCRA Waste Code Likely D002 (Corrosive) The basicity of the amine functional group will likely result in a pH that meets the criteria for corrosivity.
UN Transport Number Likely UN2735 This number is used for "AMINES, LIQUID, CORROSIVE, N.O.S." (Not Otherwise Specified), which fits the profile[1].

Part 2: Essential Safety and Spill Management

Before any disposal action, ensuring personal and environmental safety is paramount.

Required Personal Protective Equipment (PPE)

Handling of this compound and its waste requires stringent adherence to PPE protocols to prevent contact.

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use and use proper removal technique to avoid skin contact.

  • Body Protection : A standard lab coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection : Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

Spill Response Protocol

Preparedness for accidental spills is critical. Spill containment materials, such as absorbent pads and neutralizing agents, should be readily available.[10]

  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Control and Contain : If safe to do so, prevent the spill from spreading using absorbent dikes or pads.

  • Neutralization (for small spills) : For very small spills, cautiously neutralize with a weak acid (e.g., citric acid solution) before absorbing. This should only be performed by trained personnel.

  • Absorption : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).

  • Collection : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : The collected spill debris must be disposed of as hazardous waste.

Part 3: Step-by-Step Disposal Protocol

Disposing of chemical waste is a systematic process. Adherence to this workflow ensures safety and regulatory compliance.

Step 1: Waste Characterization and Segregation
  • Causality : The first step is to definitively characterize your waste. Is it pure this compound, or is it mixed with solvents or other reagents? This determination is crucial because mixing waste streams can create unforeseen hazards and complicate disposal.

  • Protocol :

    • Identify all components within the waste stream.

    • Crucially, segregate this amine waste from all other chemical waste streams, especially acids and strong oxidizing agents, to prevent violent reactions. [4][10]

    • Maintain separate, dedicated waste containers for halogenated solvents, non-halogenated solvents, and this corrosive amine waste.

Step 2: Containerization and Labeling
  • Causality : Proper containerization prevents leaks and fumes, while clear labeling ensures safe handling and compliant disposal by your institution's safety office.[10] The container must be chemically compatible to prevent degradation.

  • Protocol :

    • Select a robust, leak-proof container made of a compatible material (e.g., High-Density Polyethylene - HDPE).

    • Keep the container's exterior clean and dry.

    • Affix a "Hazardous Waste" label.

    • Clearly list all contents by their full chemical name and estimate their percentage concentrations. Do not use abbreviations or formulas.

    • Keep the container tightly sealed except when adding waste.[10]

Step 3: Accumulation and Storage
  • Causality : Waste must be stored safely in a designated area that minimizes risk to laboratory personnel and the facility.

  • Protocol :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is cool, well-ventilated, and away from direct sunlight or heat sources.[10]

    • Store in secondary containment (e.g., a chemical-resistant tub) to contain potential leaks.

Step 4: Coordination for Final Disposal
  • Causality : Final disposal must be performed by licensed professionals to ensure it is handled in an environmentally sound and legally compliant manner. Laboratories are not equipped for final chemical waste treatment.

  • Protocol :

    • Do not pour this chemical down the drain or discard it in the regular trash. [2][10] This is illegal and environmentally harmful.

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Provide the EHS team with an accurate description of the waste as detailed on your label.

    • For large quantities, a licensed hazardous waste disposal company should be contacted, a process typically managed by your EHS office.[10]

Part 4: Decontamination of Empty Containers

Even an "empty" container that held this compound must be managed as hazardous waste unless properly decontaminated.[4]

  • Protocol :

    • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., water or methanol).

    • Collect Rinsate : The rinsate from all three washes is considered hazardous waste. Collect it and add it to your designated corrosive amine waste container.

    • Deface Label : Completely remove or deface the original product label on the now-decontaminated container.

    • Final Disposal : Once decontaminated and with the label defaced, the container may be disposed of as regular solid waste or recycled, pending your institution's specific policies.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for managing this compound waste streams.

G start Waste Generated: N-Propyltetrahydro- 2H-pyran-4-amine is_empty Is Container Empty? start->is_empty is_mixed Is Waste Pure or a Mixture? is_empty->is_mixed No triple_rinse Perform Triple Rinse with Suitable Solvent is_empty->triple_rinse Yes segregate Segregate from Incompatible Wastes (e.g., Acids) is_mixed->segregate collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container per Institutional Policy collect_rinsate->dispose_container containerize Use Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs

Caption: Disposal workflow for this compound.

By implementing these procedures, you build a self-validating system of safety and compliance, protecting yourself, your colleagues, and the environment. This commitment to responsible chemical handling is the hallmark of a trustworthy and authoritative scientific operation.

References

Personal protective equipment for handling N-Propyltetrahydro-2H-pyran-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational directives for the handling of N-Propyltetrahydro-2H-pyran-4-amine, a critical building block in pharmaceutical and agrochemical research. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety practices to ensure minimal risk and operational excellence.

Understanding the Hazard: A Proactive Approach to Safety

This compound is an aliphatic amine that presents several potential hazards. Safety Data Sheets (SDS) indicate that this compound can cause skin, eye, and respiratory irritation.[1] In some cases, it may also be a combustible liquid. A thorough understanding of these risks is the foundation of a robust safety culture and is paramount to preventing exposure and ensuring a safe laboratory environment.

The primary routes of exposure are inhalation, skin contact, and eye contact. The amine functional group can be corrosive to tissues, and its vapor can irritate the respiratory tract. Therefore, all handling procedures must be designed to minimize the generation of vapors and prevent direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate Personal Protective Equipment (PPE) is not merely a suggestion but a critical necessity when handling this compound. The following recommendations are based on a comprehensive risk assessment of the chemical's properties.

Eye and Face Protection: Non-Negotiable
  • Requirement: Chemical splash goggles are mandatory at all times when handling this compound.

  • Rationale: This compound can cause serious eye irritation.[1] Standard safety glasses do not provide a sufficient seal to protect against splashes or vapors.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during transfers of larger quantities or heated reactions), a face shield should be worn in addition to chemical splash goggles.

Skin and Body Protection: A Barrier Against Contact
  • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against accidental spills.

  • Gloves: A Critical Choice: Standard nitrile gloves, while common in laboratory settings, offer poor resistance to amines and should be avoided for prolonged contact.[2]

    • Recommended Glove Materials: Based on chemical compatibility data for aliphatic amines, the following glove materials are recommended for extended contact:

      • Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including amines.[3]

      • Polyvinyl Chloride (PVC): Provides good resistance to amines.[4]

    • Glove Selection Protocol:

      • Assess the Task: For brief, incidental contact, a double layer of thicker nitrile gloves may suffice, but they must be changed immediately upon any sign of contamination. For all other tasks, butyl rubber or PVC gloves are required.

      • Check for Integrity: Always inspect gloves for tears, punctures, or signs of degradation before use.

      • Proper Removal: Utilize the proper glove removal technique to avoid skin contact with the contaminated outer surface.

      • Immediate Disposal: Dispose of contaminated gloves immediately in the designated chemical waste container.

Glove MaterialBreakthrough Time (General for Aliphatic Amines)Recommendation for this compound
NitrilePoor (short breakthrough times)Not recommended for extended use. Suitable for incidental splash contact only with immediate replacement.
Butyl RubberExcellentHighly Recommended for all handling procedures.
PVCGoodRecommended as a suitable alternative to butyl rubber.
Natural Rubber (Latex)Fair to PoorNot recommended due to potential for rapid breakthrough and latex allergies.

This table provides general guidance. It is imperative to consult the glove manufacturer's specific chemical resistance data.

Respiratory Protection: Safeguarding Your Inhalation Pathway
  • Engineering Controls First: The primary method for controlling exposure to vapors should always be engineering controls, such as a certified chemical fume hood.

  • When Respirators are Required: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations such as a spill, respiratory protection is necessary.

  • Respirator Selection:

    • Cartridge Type: For protection against aliphatic amine vapors, a NIOSH-approved respirator with a green (ammonia/methylamine) cartridge is recommended.[5][6]

    • Fit Testing: A qualitative or quantitative fit test is mandatory for all users of tight-fitting respirators to ensure a proper seal.

    • Change Schedule: Implement a cartridge change-out schedule based on the frequency and intensity of use, and the manufacturer's recommendations.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of your research.

Preparation and Handling
  • Designated Area: All handling of this compound should be conducted in a designated area within a certified chemical fume hood.

  • Gather Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Weighing and Transfer:

    • When weighing, use a balance inside the fume hood or a vented balance enclosure.

    • Use a pipette or a syringe for liquid transfers to minimize the risk of splashing. Avoid pouring directly from large containers.

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Ensure the setup is secure and monitored.

Handling_Workflow A Preparation - Don appropriate PPE - Work in fume hood B Handling - Weighing in vented enclosure - Use pipette/syringe for transfer A->B Proceed with caution C Procedure - Controlled heating - Continuous monitoring B->C Execute experiment D Post-Procedure - Decontaminate surfaces - Segregate waste C->D Upon completion

Figure 1: A simplified workflow for the safe handling of this compound.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is crucial to protect the environment and comply with regulations.

Waste Segregation and Collection
  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for all this compound waste. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Segregation is Key:

    • DO NOT mix amine waste with other chemical waste streams, especially acidic or halogenated waste, to prevent hazardous reactions.[7]

    • Solid waste (contaminated gloves, paper towels, etc.) should be collected separately from liquid waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.

Disposal Protocol
  • In-Lab Neutralization (for small quantities): For very small amounts of dilute aqueous solutions, neutralization with a weak acid (e.g., citric acid) to a pH between 6 and 8 may be permissible for drain disposal, but only if allowed by your institution's specific policies and local regulations. [8] Vapors and heat can be generated during neutralization, so this must be done slowly in a fume hood.

  • Collection by EHS: For larger quantities and all non-aqueous waste, the sealed and labeled waste container must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]

Disposal_Decision_Tree Start Waste Generated Is_Aqueous Is the waste a dilute aqueous solution? Start->Is_Aqueous Check_Policy Are in-lab neutralization and drain disposal permitted by EHS? Is_Aqueous->Check_Policy Yes Collect_Waste Collect in a dedicated, labeled hazardous waste container Is_Aqueous->Collect_Waste No Neutralize Neutralize with weak acid to pH 6-8 in fume hood Check_Policy->Neutralize Yes Check_Policy->Collect_Waste No Drain_Disposal Dispose down drain with copious amounts of water Neutralize->Drain_Disposal EHS_Pickup Arrange for EHS pickup Collect_Waste->EHS_Pickup

Figure 2: Decision tree for the proper disposal of this compound waste.

Emergency Procedures: Be Prepared to Act

In the event of an emergency, a calm and methodical response is essential.

Spill Response
  • Alert and Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the size and nature of the spill. For spills larger than what you are trained and equipped to handle, contact your institution's emergency response team.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE, including a respirator with an amine-specific cartridge, chemical splash goggles, a face shield, and butyl rubber or PVC gloves.

  • Contain the Spill: Use a chemical spill kit with absorbent pads or other inert material to contain the spill and prevent it from spreading.[10]

  • Clean Up:

    • Carefully collect the absorbed material using spark-proof tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a mild detergent and water.

    • Collect all cleanup materials as hazardous waste.

  • Report: Report the incident to your supervisor and your institution's EHS office.

First Aid
  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.